8-Br-NAD+ sodium
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H25BrN7NaO14P2 |
|---|---|
Molecular Weight |
764.3 g/mol |
IUPAC Name |
sodium [[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |
InChI Key |
OVUYJZJQRPYGFH-XKJOWHJHSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-NAD⁺: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-NAD⁺ (8-Br-NAD⁺) is a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a pivotal coenzyme in cellular metabolism and signaling. The introduction of a bromine atom at the 8th position of the adenine ring confers unique chemical and biological properties to the molecule, distinguishing it from its parent compound. This modification makes 8-Br-NAD⁺ a valuable tool for studying NAD⁺-dependent enzymes and signaling pathways. Notably, 8-Br-NAD⁺ serves as a prodrug for 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a potent antagonist of the calcium-mobilizing second messenger cyclic ADP-ribose (cADPR).[1][2] This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of 8-Br-NAD⁺, with a focus on providing detailed methodologies for its use in research settings.
Chemical Structure and Properties
8-Br-NAD⁺ retains the core structure of NAD⁺, consisting of a nicotinamide mononucleotide and an adenosine (B11128) monophosphate moiety linked by a pyrophosphate bridge. The key distinction is the substitution of a hydrogen atom with a bromine atom at the C8 position of the adenine ring. This substitution introduces steric hindrance and alters the electronic properties of the adenine ring, which can affect its interaction with NAD⁺-binding proteins.
Physicochemical Properties
Quantitative data for 8-Br-NAD⁺ is not extensively available in the public domain. The following table summarizes the known properties of 8-Br-NAD⁺ and provides data for the parent compound, NAD⁺, for comparison.
| Property | 8-Br-NAD⁺ | NAD⁺ |
| Molecular Formula | C₂₁H₂₅BrN₇O₁₄P₂ (as sodium salt) | C₂₁H₂₇N₇O₁₄P₂ |
| Molecular Weight | ~764.3 g/mol (as sodium salt) | 663.4 g/mol |
| Appearance | Solid | White powder |
| Solubility | Soluble in water | Highly water-soluble |
| Storage | -20°C to -80°C, protect from light | Stable when stored dry and in the dark |
| UV Absorption (λmax) | Not explicitly reported | 259 nm[3] |
| Molar Extinction Coefficient (ε) | Not explicitly reported | 16,900 M⁻¹cm⁻¹ at 259 nm[3] |
| Redox Potential (E₀') | Not explicitly reported | -0.320 V[3] |
Biochemical Properties and Cellular Effects
The primary biochemical significance of 8-Br-NAD⁺ lies in its role as a precursor to 8-Br-cADPR. This conversion is catalyzed by the ectoenzyme CD38, which possesses ADP-ribosyl cyclase activity.[1]
Prodrug for 8-Br-cADPR
8-Br-NAD⁺ is cell-permeable and, once inside the cell or in the extracellular space, it is converted by CD38 into 8-Br-cADPR. 8-Br-cADPR is a widely used antagonist of the cADPR signaling pathway, which is involved in the mobilization of intracellular calcium from the endoplasmic reticulum. By blocking cADPR-mediated calcium release, 8-Br-cADPR allows researchers to investigate the physiological roles of this signaling pathway in various cellular processes.
Effects on Calcium Signaling
As a precursor to the cADPR antagonist 8-Br-cADPR, 8-Br-NAD⁺ has been shown to have inhibitory effects on calcium signaling in various cell types. For instance, in mouse bone marrow-derived neutrophils, 1 mM 8-Br-NAD⁺ prevents the increase in intracellular calcium levels and chemotaxis induced by the chemoattractant fMLP.[1] This effect is attributed to the intracellular formation of 8-Br-cADPR, which then blocks the cADPR-gated calcium channels.
Immunomodulatory Effects
8-Br-NAD⁺ has also been observed to exert immunomodulatory effects. At a concentration of 100 µM, it decreases the production of nitric oxide and the secretion of pro-inflammatory cytokines TNF-α and IL-2 in lipopolysaccharide (LPS)-stimulated mouse primary microglial cells.[1] These effects are likely mediated through the inhibition of calcium-dependent signaling pathways that are crucial for microglial activation.
Signaling Pathways
The primary signaling pathway influenced by 8-Br-NAD⁺ is the cADPR-mediated calcium signaling pathway, due to its conversion to the antagonist 8-Br-cADPR.
References
An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-NAD+
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in every living cell, central to metabolism, cellular signaling, and DNA repair. A decline in NAD+ levels is associated with aging and a range of pathologies, making the modulation of NAD+ homeostasis a significant area of therapeutic interest.[1][2] 8-Bromo-NAD+, a brominated analog of NAD+, serves as a valuable chemical probe and potential therapeutic modulator of NAD+-dependent pathways. Its primary mechanism of action is believed to be the competitive inhibition of NAD+-consuming enzymes, thereby preserving cellular NAD+ pools and modulating downstream signaling events. This guide provides a detailed overview of the core enzymatic systems targeted by NAD+ analogs like 8-Br-NAD+: the NAD+ glycohydrolases (e.g., CD38), Poly(ADP-ribose) polymerases (PARPs), and Sirtuins (SIRTs).
The Central Role of NAD+ Metabolism
NAD+ is a pivotal molecule that exists in both oxidized (NAD+) and reduced (NADH) forms, facilitating redox reactions essential for energy production. Beyond its metabolic role, NAD+ is a crucial substrate for three major classes of enzymes that regulate a vast array of cellular processes.[3][4]
-
CD38/NADases: These enzymes hydrolyze NAD+ to generate signaling molecules like cyclic ADP-ribose (cADPR).[5]
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs use NAD+ to synthesize poly(ADP-ribose) chains on target proteins, a process critical for DNA repair and genomic stability.[6]
-
Sirtuins (SIRTs): This family of NAD+-dependent deacetylases removes acetyl groups from histones and other proteins, regulating gene expression, metabolism, and stress responses.[7]
The activities of these enzymes consume NAD+, and their dysregulation can lead to NAD+ depletion, contributing to cellular dysfunction.[1] Analogs like 8-Br-NAD+ are designed to interact with the NAD+ binding sites of these enzymes, often acting as inhibitors because they are either non-hydrolyzable or are processed much more slowly than the natural substrate.
Core Mechanism of Action: Inhibition of NAD+-Consuming Enzymes
The primary proposed mechanism of action for 8-Br-NAD+ is its function as a competitive inhibitor of major NAD+-consuming enzymes. By mimicking the structure of NAD+, it can occupy the catalytic site, preventing the binding and consumption of the endogenous NAD+ pool.
CD38 (Cluster of Differentiation 38)
CD38 is a key mammalian NADase that hydrolyzes NAD+ to ADP-ribose and also generates the calcium-mobilizing second messenger, cADPR.[5][8] It is a major regulator of cellular NAD+ levels, and its expression and activity increase with age and inflammation, contributing to age-related NAD+ decline.[2]
Hypothesized Mechanism of Inhibition: 8-Br-NAD+, as a structural analog, is expected to bind to the active site of CD38, competing with NAD+. This binding would block the glycohydrolase and cyclase activities of the enzyme, thereby preventing NAD+ consumption and preserving cellular NAD+ levels. This inhibition can lead to the activation of other NAD+-dependent enzymes like Sirtuins by increasing substrate availability.[9]
Signaling Pathway: CD38-Mediated NAD+ Depletion
Caption: 8-Br-NAD+ inhibits CD38, preventing NAD+ depletion and preserving it for Sirtuins and PARPs.
Poly(ADP-ribose) Polymerases (PARPs)
The PARP family consists of enzymes crucial for DNA repair and maintaining genomic stability.[10] Upon detecting DNA damage, PARP1, the most abundant member, binds to the DNA break and uses NAD+ to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[6] This PARylation process recruits DNA repair machinery. Overactivation of PARP1 can severely deplete cellular NAD+ and ATP, leading to cell death.[11]
Hypothesized Mechanism of Inhibition: PARP inhibitors are designed to compete with NAD+ for the catalytic site.[6] 8-Br-NAD+ likely acts in a similar manner, binding to the NAD+-binding pocket of PARP enzymes. This prevents PAR synthesis, which not only conserves NAD+ but also can lead to a phenomenon known as "PARP trapping," where the inhibited PARP enzyme remains bound to DNA, creating a cytotoxic lesion that is particularly effective at killing cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Signaling Pathway: PARP-Mediated DNA Repair
References
- 1. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases [frontiersin.org]
- 9. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
The Chemoenzymatic Conversion of 8-Br-NAD+ to 8-Br-cADPR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of 8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-cADPR) from its precursor, 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+). Additionally, it details the crucial role of 8-Br-cADPR as an antagonist in calcium signaling pathways, a key area of interest for drug discovery and development.
Introduction
Cyclic ADP-ribose (cADPR) is a pivotal second messenger that mobilizes intracellular calcium from stores such as the endoplasmic reticulum, playing a significant role in a multitude of cellular processes. The development of analogs to probe and modulate the cADPR signaling pathway is of high importance in biomedical research. 8-Br-cADPR is a stable, cell-permeable analog of cADPR that acts as a potent antagonist of cADPR-induced calcium release. Its synthesis is typically achieved through a chemoenzymatic approach, which combines a chemical bromination step to produce the substrate 8-Br-NAD+, followed by an enzymatic cyclization reaction.
Synthesis and Purification Workflow
The conversion of commercially available β-NAD+ to high-purity 8-Br-cADPR involves a two-stage process: chemical synthesis of the intermediate 8-Br-NAD+, followed by enzymatic conversion to the final product and subsequent purification.
An In-depth Technical Guide to the Discovery and Synthesis of 8-Br-NAD+
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism and a substrate for various signaling enzymes. The chemical modification of NAD+ has led to the development of valuable molecular probes and potential therapeutic agents. Among these, 8-bromo-β-nicotinamide adenine dinucleotide (8-Br-NAD+) has emerged as a significant tool for studying NAD+-dependent pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of 8-Br-NAD+. It details experimental protocols for its chemical synthesis and subsequent enzymatic conversion to 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a potent antagonist of the calcium-mobilizing second messenger cADPR. Furthermore, this guide summarizes key quantitative data and presents signaling pathways and experimental workflows in a clear, visual format to support researchers in the fields of pharmacology and drug development.
Introduction: The Significance of NAD+ Analogs
Nicotinamide adenine dinucleotide (NAD+) is a fundamental molecule in all living cells, primarily known for its role as a coenzyme in redox reactions.[1] In recent decades, the non-redox functions of NAD+ have garnered significant attention, with its involvement in cellular signaling, DNA repair, and gene regulation.[1] Enzymes such as poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38 utilize NAD+ as a substrate, highlighting the importance of NAD+ metabolism in various physiological and pathological processes.[1][2]
The development of NAD+ analogs has been instrumental in elucidating the mechanisms of these NAD+-consuming enzymes and their downstream signaling pathways. By modifying the nicotinamide, adenine, or ribose moieties of the NAD+ molecule, researchers have created a toolbox of agonists, antagonists, and inhibitors. 8-bromo-NAD+ is a prominent example of an adenine-modified NAD+ analog that has proven to be a valuable research tool.
Discovery and Biological Role of 8-Br-NAD+
8-Br-NAD+ was developed as a chemical analog of NAD+ to probe the active sites of NAD+-dependent enzymes and to investigate cellular signaling pathways. A key discovery was that 8-Br-NAD+ serves as a prodrug for the potent cyclic ADP-ribose (cADPR) antagonist, 8-bromo-cADPR.[3][4] The ectoenzyme CD38, a key player in NAD+ metabolism and calcium signaling, catalyzes the conversion of 8-Br-NAD+ to 8-Br-cADPR.[3]
The primary biological significance of 8-Br-NAD+ lies in its ability to be converted to 8-Br-cADPR, which then antagonizes the action of cADPR. cADPR is a universal second messenger that mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum via ryanodine (B192298) receptors (RyRs).[5] By blocking this pathway, 8-Br-cADPR, and by extension its precursor 8-Br-NAD+, allows for the investigation of cADPR-mediated calcium signaling in a wide range of cellular processes, including muscle contraction, neurotransmission, and immune responses.
Studies have shown that 8-Br-NAD+ can inhibit cellular processes that are dependent on calcium signaling. For instance, in mouse bone marrow-derived neutrophils, 1 mM 8-Br-NAD+ effectively inhibits the rise in intracellular calcium levels and chemotaxis triggered by the chemoattractant N-formyl-Met-Leu-Phe (fMLP).[4] Furthermore, at a concentration of 100 µM, 8-Br-NAD+ reduces lipopolysaccharide (LPS)-induced nitrite (B80452) production and decreases the secretion of pro-inflammatory cytokines such as TNF-α and IL-2 in mouse primary microglial cells.[4]
Synthesis of 8-Br-NAD+
The synthesis of 8-Br-NAD+ can be achieved through direct chemical modification of β-NAD+. The following sections provide a detailed protocol for its synthesis and purification.
Chemical Synthesis of 8-Br-NAD+
The most common method for the synthesis of 8-Br-NAD+ involves the direct bromination of the adenine ring of β-NAD+.[6]
Experimental Protocol:
Materials:
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Liquid Bromine (Br₂)
-
Sodium acetate (B1210297) buffer (pH 4.0)
-
Acetone (B3395972), pre-chilled to -20°C
-
Diethyl ether, pre-chilled to -20°C
-
Deionized water
Procedure:
-
Dissolve β-NAD+ in sodium acetate buffer (pH 4.0) to a final concentration of 50 mM in a flask protected from light.
-
Slowly add a 5-fold molar excess of liquid bromine to the β-NAD+ solution while stirring vigorously at room temperature.
-
Monitor the reaction progress by reverse-phase high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, remove the excess bromine by bubbling nitrogen gas through the solution until the orange color disappears.
-
Precipitate the product by adding 10 volumes of cold acetone and incubating at -20°C for 1 hour.
-
Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the precipitate.
-
Wash the pellet twice with cold diethyl ether and dry under vacuum to yield the crude 8-Br-NAD+ powder.
Purification of 8-Br-NAD+ by HPLC
Purification of the crude product is essential to remove unreacted NAD+ and other byproducts. This is typically achieved using reverse-phase HPLC.
Experimental Protocol:
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Solvent A: 0.1 M triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5
-
Solvent B: Acetonitrile
Procedure:
-
Dissolve the crude 8-Br-NAD+ in Solvent A.
-
Inject the sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.
-
Elute the compounds using a linear gradient of 5% to 25% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm. 8-Br-NAD+ will elute later than NAD+.
-
Collect the fractions containing the purified 8-Br-NAD+.
-
Lyophilize the collected fractions to obtain the purified 8-Br-NAD+ as a white powder. The purity of the final product should be ≥98% as determined by HPLC.[6]
Quantitative Data
The following tables summarize the key quantitative data related to the synthesis and biological activity of 8-Br-NAD+ and its active metabolite, 8-Br-cADPR.
Table 1: Physicochemical and Synthesis Data for 8-Br-NAD+
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆BrN₇O₁₄P₂ | N/A |
| Molecular Weight | 743.3 g/mol | N/A |
| Purity (Post-HPLC) | ≥98% | [6] |
Table 2: Biological Activity of 8-Br-NAD+ and its Derivatives
| Compound | Biological Effect | System | Concentration / IC₅₀ / Kᵢ | Reference |
| 8-Br-NAD+ | Inhibition of fMLP-induced Ca²⁺ increase | Mouse neutrophils | 1 mM | [4] |
| 8-Br-NAD+ | Inhibition of fMLP-induced chemotaxis | Mouse neutrophils | 1 mM | [4] |
| 8-Br-NAD+ | Reduction of LPS-induced nitrite production | Mouse microglial cells | 100 µM | [4] |
| 8-Br-NAD+ | Reduction of LPS-induced TNF-α secretion | Mouse microglial cells | 100 µM | [4] |
| 8-Br-cADPR | Inhibition of NAD+e-induced Ca²⁺ increase | Human granulocytes | ~80% inhibition at 100 µM | [7] |
| 8-Br-cADPR | Inhibition of NAD+e-stimulated O₂⁻ production | Human granulocytes | ~60% reduction at 100 µM | [7] |
| 8-Br-cADPR | Inhibition of NAD+e-stimulated nitrite production | Human granulocytes | ~65% reduction at 100 µM | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involving 8-Br-NAD+.
Synthesis and Action of 8-Br-NAD+ and 8-Br-cADPR
Caption: Synthesis of 8-Br-NAD+ and its conversion to 8-Br-cADPR, which antagonizes cADPR-mediated Ca2+ release.
Experimental Workflow for Assessing 8-Br-NAD+ Effects on Neutrophil Chemotaxis
Caption: A typical experimental workflow to evaluate the inhibitory effect of 8-Br-NAD+ on neutrophil chemotaxis.
Conclusion
8-Br-NAD+ is a valuable synthetic analog of NAD+ that serves as an important tool for the study of NAD+-dependent enzymes and signaling pathways. Its role as a prodrug for the cADPR antagonist 8-Br-cADPR makes it particularly useful for dissecting the complexities of calcium signaling. This technical guide has provided a detailed overview of the discovery, synthesis, and biological applications of 8-Br-NAD+, complete with experimental protocols and quantitative data. The provided information and visual aids are intended to facilitate the work of researchers and professionals in pharmacology and drug development, enabling them to effectively utilize 8-Br-NAD+ in their investigations. Further research into the specific inhibitory constants of 8-Br-NAD+ for various enzymes and a more detailed characterization of its metabolic fate will continue to enhance its utility as a molecular probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ualberta.ca [ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. renuebyscience.com [renuebyscience.com]
- 6. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
function of 8-bromo-nicotinamide adenine dinucleotide
An In-depth Technical Guide on the Core Functions of 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD⁺)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-bromo-nicotinamide adenine dinucleotide (8-Br-NAD⁺) is a synthetic analog of nicotinamide (B372718) adenine dinucleotide (NAD⁺) that serves as a critical tool for investigating NAD⁺-dependent signaling pathways. Its primary and most well-documented function is to act as a cell-permeable prodrug for 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a potent antagonist of the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). By inhibiting cADPR-mediated signaling, 8-Br-NAD⁺ has been instrumental in elucidating the role of the CD38/cADPR pathway in various physiological processes, including immune cell function and inflammation. This guide provides a comprehensive overview of the core functions of 8-Br-NAD⁺, with a focus on its mechanism of action, effects on key cellular processes, and the experimental methodologies used to characterize its activity.
Core Function: A Prodrug for a cADPR Antagonist
The central function of 8-Br-NAD⁺ is its enzymatic conversion into 8-Br-cADPR by the ectoenzyme CD38. CD38 is a multifunctional enzyme that catalyzes the synthesis and hydrolysis of cADPR from NAD⁺.[1][2][3] 8-Br-NAD⁺ serves as a substrate for the ADP-ribosyl cyclase activity of CD38, which cyclizes the molecule to form 8-Br-cADPR.
Figure 1: Mechanism of 8-Br-NAD⁺ action.
8-Br-cADPR is a stable and cell-permeable analog of cADPR that acts as a competitive antagonist at the cADPR binding site on ryanodine receptors (RyRs), which are intracellular calcium channels. By blocking the action of endogenous cADPR, 8-Br-cADPR inhibits the release of calcium from intracellular stores, thereby allowing researchers to probe the functional significance of the cADPR signaling pathway.
Effects on Key Cellular Functions
The ability of 8-Br-NAD⁺ to be converted into the cADPR antagonist 8-Br-cADPR has been leveraged to study its impact on several cellular processes, primarily in immune cells.
Inhibition of Neutrophil Chemotaxis and Calcium Signaling
In a seminal study by Partida-Sánchez et al. (2001), it was demonstrated that CD38-deficient neutrophils exhibit impaired chemotaxis towards the bacterial chemoattractant fMLP. This defect was linked to an inability to mobilize calcium. The use of 8-Br-NAD⁺ (as a precursor to 8-Br-cADPR) helped to confirm the role of cADPR in this process. It was shown that cADPR is required for sustained extracellular Ca²⁺ influx in fMLP-stimulated neutrophils and that neutrophil chemotaxis is dependent on cADPR-mediated Ca²⁺ mobilization.[4][5]
Attenuation of Microglial Activation and Inflammatory Responses
Research by Mayo et al. (2008) revealed a dual role for CD38 in microglial activation and activation-induced cell death.[6] They demonstrated that CD38 expression and activity are increased upon microglial activation with LPS and IFN-γ. The resulting increase in cADPR production contributes to a rise in intracellular calcium concentration, which in turn promotes the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. Treatment with cADPR antagonists, for which 8-Br-NAD⁺ serves as a prodrug, was shown to attenuate these inflammatory responses.[6]
Quantitative Data
The primary quantitative data available pertains to the inhibitory activity of the active metabolite, 8-Br-cADPR, on cADPR-induced calcium release.
| Compound | Target | Assay | Parameter | Value | Reference |
| 8-bromo-cADPR | cADPR-evoked Ca²⁺ release | Sea urchin egg homogenates | IC₅₀ | 1.7 µM | Cayman Chemical |
Note: Direct inhibitory constants (Ki) for 8-Br-NAD⁺ on CD38, sirtuins, or PARPs are not prominently reported in the literature, reinforcing its primary role as a prodrug for 8-Br-cADPR.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for researchers to investigate the functions of 8-Br-NAD⁺.
Neutrophil Chemotaxis Assay (Under-Agarose)
This protocol is based on the methods generally used to assess neutrophil migration towards a chemoattractant like fMLP, as investigated in the context of cADPR signaling.
Objective: To determine the effect of 8-Br-NAD⁺ on fMLP-induced neutrophil chemotaxis.
Materials:
-
8-Br-NAD⁺
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine)
-
Human neutrophils isolated from peripheral blood
-
Culture medium (e.g., RPMI 1640)
-
Petri dishes
-
Microscope with imaging capabilities
Procedure:
-
Prepare a 1.2% agarose solution in a 1:1 mixture of distilled water and 2x concentrated culture medium.
-
Pour the warm agarose solution into petri dishes and allow it to solidify.
-
Create three wells in a line in the agarose using a sterile punch.
-
Isolate human neutrophils from fresh blood using a density gradient centrifugation method.
-
Pre-incubate a suspension of neutrophils with the desired concentration of 8-Br-NAD⁺ (or vehicle control) for a specified time (e.g., 30-60 minutes) to allow for its conversion to 8-Br-cADPR.
-
Load the center well with the neutrophil suspension.
-
Load one outer well with fMLP (chemoattractant) and the other outer well with medium (negative control).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-3 hours.
-
Visualize and quantify neutrophil migration towards the chemoattractant using a microscope. The distance of migration or the number of cells migrating can be measured.
Figure 2: Neutrophil chemotaxis assay workflow.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol outlines the use of the fluorescent Ca²⁺ indicator Fura-2 to measure changes in intracellular calcium in response to a stimulus, and the inhibitory effect of 8-Br-NAD⁺.
Objective: To assess the effect of 8-Br-NAD⁺ on agonist-induced increases in [Ca²⁺]i.
Materials:
-
Cells of interest (e.g., neutrophils, microglia)
-
8-Br-NAD⁺
-
Agonist (e.g., fMLP, ATP)
-
Fura-2 AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence spectrophotometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Culture cells on glass coverslips suitable for fluorescence microscopy.
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular Fura-2 AM.
-
Pre-incubate the cells with 8-Br-NAD⁺ or vehicle control for an appropriate time.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the agonist to the perfusion chamber and continue recording the fluorescence changes.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio), which is proportional to the intracellular calcium concentration.
Measurement of TNF-α Secretion from Microglia
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the release of the pro-inflammatory cytokine TNF-α from microglia.
Objective: To determine if 8-Br-NAD⁺ can inhibit LPS-induced TNF-α secretion from microglial cells.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
8-Br-NAD⁺
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
Cell culture medium and plates
-
Plate reader
Procedure:
-
Plate microglial cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 8-Br-NAD⁺ or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production and secretion.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of TNF-α based on a standard curve.
Interaction with Other NAD⁺-Dependent Enzymes
While the primary role of 8-Br-NAD⁺ is linked to the cADPR pathway, its structural similarity to NAD⁺ suggests potential interactions with other NAD⁺-consuming enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). However, there is limited evidence to suggest that 8-Br-NAD⁺ is a potent direct inhibitor of these enzymes. It is more likely that any observed effects on sirtuin or PARP activity in a cellular context would be indirect, potentially through alterations in NAD⁺ metabolism or downstream of the effects on calcium signaling. Further research is needed to fully elucidate the direct interactions, if any, of 8-Br-NAD⁺ with these enzyme families.
Applications in Research and Drug Development
8-Br-NAD⁺ is a valuable pharmacological tool for:
-
Investigating the role of the CD38/cADPR signaling pathway in various cell types and disease models.
-
Elucidating the mechanisms of calcium mobilization and its downstream effects.
-
Studying the processes of inflammation, immune cell trafficking, and activation.
-
Serving as a lead compound or a template for the design of more potent and specific inhibitors of cADPR signaling for potential therapeutic applications in inflammatory and autoimmune diseases.
Conclusion
8-bromo-nicotinamide adenine dinucleotide is a key chemical probe whose function is primarily defined by its role as a prodrug for the cADPR antagonist, 8-bromo-cADPR. Its utility in dissecting the intricacies of the CD38/cADPR signaling pathway has significantly advanced our understanding of calcium mobilization and its role in immune and inflammatory responses. For researchers and drug development professionals, 8-Br-NAD⁺ remains an essential tool for exploring the therapeutic potential of targeting this important signaling cascade.
References
- 1. Formation and hydrolysis of cyclic ADP-ribose catalyzed by lymphocyte antigen CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic ADP-ribose production by CD38 regulates intracellular calcium release, extracellular calcium influx and chemotaxis in neutrophils and is required for bacterial clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual role of CD38 in microglial activation and activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 8-Br-NAD+ in Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a pivotal coenzyme in cellular metabolism and a substrate for various signaling enzymes. Its brominated analog, 8-bromo-NAD+ (8-Br-NAD+), serves as a valuable pharmacological tool to investigate NAD+-dependent signaling pathways, particularly those involved in intracellular calcium (Ca2+) mobilization. This technical guide provides an in-depth overview of the role of 8-Br-NAD+ in calcium signaling, focusing on its conversion to the active metabolite 8-bromo-cyclic ADP-ribose (8-Br-cADPR), its mechanism of action as a competitive antagonist of cyclic ADP-ribose (cADPR), and its impact on various cellular processes. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development in this area.
Introduction: The NAD+ World and Calcium Signaling
NAD+ is not only a critical coenzyme in redox reactions but also a substrate for enzymes like CD38, which synthesizes the potent calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[1] cADPR mediates the release of Ca2+ from intracellular stores, primarily through the ryanodine (B192298) receptors (RyRs) located on the endoplasmic/sarcoplasmic reticulum.[2][3] Dysregulation of cADPR-mediated Ca2+ signaling is implicated in a variety of pathological conditions, making the components of this pathway attractive targets for therapeutic intervention.
8-Br-NAD+ is a cell-permeant prodrug that is intracellularly converted by the ectoenzyme CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[4] 8-Br-cADPR is a stable and potent competitive antagonist of cADPR, effectively inhibiting cADPR-induced Ca2+ release. This property makes 8-Br-NAD+ an indispensable tool for elucidating the physiological and pathological roles of the cADPR signaling pathway.
Mechanism of Action of 8-Br-NAD+
The primary mechanism through which 8-Br-NAD+ influences calcium signaling is via its conversion to 8-Br-cADPR.
Enzymatic Conversion by CD38
CD38, a transmembrane glycoprotein (B1211001) with ADP-ribosyl cyclase and cADPR hydrolase activity, catalyzes the conversion of 8-Br-NAD+ to 8-Br-cADPR.[5] This process is analogous to the synthesis of cADPR from NAD+.
Antagonism of cADPR Signaling by 8-Br-cADPR
8-Br-cADPR acts as a competitive antagonist at the cADPR binding sites on its receptors, which are primarily the ryanodine receptors. By competing with endogenous cADPR, 8-Br-cADPR inhibits the opening of these channels and the subsequent release of Ca2+ from intracellular stores.[6] This leads to the attenuation of downstream Ca2+-dependent cellular processes. 8-Br-cADPR has also been identified as an antagonist of the TRPM2 ion channel.[7]
Quantitative Data on 8-Br-cADPR Activity
The following table summarizes key quantitative data regarding the inhibitory effects of 8-Br-cADPR.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.97 ± 0.04 µM | L. pictus sea urchin egg homogenates | [8] |
| Inhibition of Oxytocin-induced [Ca2+]i increase | 30% (at 100 nM oxytocin) | PHM1 human myometrial smooth muscle cells | [7] |
| Inhibition of PGF2α-induced [Ca2+]i increase | 21.4% (at 1 µM PGF2α) | PHM1 human myometrial smooth muscle cells | [7] |
| Inhibition of Endothelin-1-induced [Ca2+]i increase | Significant inhibition at 100 nM and 1 µM agonist | PHM1 human myometrial smooth muscle cells | [7] |
| Inhibition of IL-8-induced NAADP formation | Complete inhibition | Lymphokine-activated killer (LAK) cells | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-Br-NAD+.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM) following treatment with 8-Br-NAD+.
Materials:
-
Cultured cells of interest
-
8-Br-NAD+ (stock solution in sterile water or appropriate buffer)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate cells on a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively. If using, add probenecid to a final concentration of 2.5 mM. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the loading buffer and wash the cells twice with HBSS (with probenecid if used previously) to remove extracellular dye.
-
Pre-incubation with 8-Br-NAD+: Add HBSS containing the desired concentration of 8-Br-NAD+ to the cells. Incubate for a sufficient time to allow for cellular uptake and conversion to 8-Br-cADPR (e.g., 15-30 minutes). Include appropriate vehicle controls.
-
Calcium Measurement: a. Place the plate in a fluorescence microplate reader or on a fluorescence microscope stage. b. Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm. c. Record a baseline fluorescence ratio (F340/F380) for a few minutes. d. Add the agonist of interest to stimulate Ca2+ release and continue recording the fluorescence ratio.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i. Changes in this ratio over time reflect changes in intracellular calcium levels.
Assay of cADPR Hydrolase Activity by HPLC
This protocol outlines a method to measure the cADPR hydrolase activity of CD38, which can be adapted to assess the effect of 8-Br-NAD+ or its metabolites on this enzymatic activity. The assay is based on the separation and quantification of cADPR and its hydrolysis product, ADPR, by reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Source of CD38 (e.g., purified enzyme, cell membranes, or intact cells expressing CD38)
-
cADPR (substrate)
-
8-Br-NAD+ or 8-Br-cADPR (as potential inhibitor)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4)
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination
-
HPLC system with a reverse-phase C18 column
-
Mobile phases (e.g., a gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile)
-
UV detector (detection at 254 nm)
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the CD38 source, reaction buffer, and the potential inhibitor (8-Br-NAD+ or 8-Br-cADPR) at various concentrations. Include a control without the inhibitor. b. Pre-incubate the mixture at 37°C for 10 minutes.
-
Enzymatic Reaction: a. Initiate the reaction by adding cADPR to a final concentration in the low micromolar range. b. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a final concentration of 5% TCA or PCA.
-
Sample Preparation: a. Centrifuge the samples to pellet precipitated protein. b. Neutralize the supernatant with an appropriate base (e.g., tri-n-octylamine in Freon for TCA or K2CO3 for PCA). c. Filter the neutralized supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis: a. Inject the prepared sample onto the C18 column. b. Elute the nucleotides using a suitable gradient of mobile phases. c. Monitor the elution of cADPR and ADPR at 254 nm.
-
Data Analysis: Quantify the peak areas of cADPR and ADPR. The cADPR hydrolase activity is determined by the rate of ADPR formation. Calculate the percentage of inhibition by 8-Br-NAD+ or 8-Br-cADPR compared to the control.
Role of 8-Br-NAD+ in Sirtuin-Mediated Signaling
The relationship between 8-Br-NAD+ and sirtuins, a class of NAD+-dependent deacylases, in the context of calcium signaling is not well-established. Sirtuins are crucial regulators of various cellular processes, and their activity is directly linked to the availability of NAD+. By being a substrate for CD38, 8-Br-NAD+ can potentially influence the intracellular NAD+ pool, thereby indirectly affecting sirtuin activity. However, direct modulation of sirtuin activity by 8-Br-NAD+ or 8-Br-cADPR in calcium signaling pathways has not been extensively documented. Future research is needed to explore this potential interplay.
Conclusion and Future Directions
8-Br-NAD+ is a powerful pharmacological tool for dissecting the intricate role of the cADPR/Ca2+ signaling pathway in a multitude of cellular functions. Its utility stems from its efficient intracellular conversion to the potent and specific cADPR antagonist, 8-Br-cADPR. This guide has provided a comprehensive overview of its mechanism of action, quantitative effects, and key experimental protocols to facilitate its use in research and drug discovery.
Future investigations should aim to:
-
Determine the precise Ki value for the competitive inhibition of cADPR by 8-Br-cADPR at various cADPR receptor subtypes.
-
Elucidate the direct effects, if any, of 8-Br-NAD+ on cellular components prior to its conversion to 8-Br-cADPR.
-
Explore the potential interplay between 8-Br-NAD+ metabolism and sirtuin activity in the regulation of calcium homeostasis.
-
Develop more potent and specific inhibitors of cADPR signaling based on the structure of 8-Br-cADPR for potential therapeutic applications.
By addressing these questions, the scientific community can further unravel the complexities of NAD+-dependent calcium signaling and pave the way for novel therapeutic strategies targeting this critical pathway.
References
- 1. SIRT1-dependent restoration of NAD+ homeostasis after increased extracellular NAD+ exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide Pathway-Dependent Sirt1 Activation Restores Calcium Homeostasis to Achieve Neuroprotection in Spinocerebellar Ataxia Type 7: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Nicotinamide Pathway-Dependent Sirt1 Activation Restores Calcium Homeostasis to Achieve Neuroprotection in Spinocerebellar Ataxia Type 7. [folia.unifr.ch]
- 6. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide pathway dependent Sirt1 activation restores calcium homeostasis to achieve neuroprotection in spinocerebellar ataxia type 7 - PMC [pmc.ncbi.nlm.nih.gov]
8-Br-NAD⁺: A Versatile Probe for Interrogating ADP-Ribosyl Cyclase Activity and Calcium Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD⁺) has emerged as a powerful chemical tool for the investigation of ADP-ribosyl cyclases, a family of enzymes crucial for cellular signaling. This technical guide provides a comprehensive overview of 8-Br-NAD⁺ as a probe, detailing its biochemical properties, its utility in enzymatic assays, and its role in elucidating calcium signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate its application in research and drug discovery.
Introduction
ADP-ribosyl cyclases are a class of enzymes that catalyze the conversion of nicotinamide (B372718) adenine dinucleotide (NAD⁺) into cyclic ADP-ribose (cADPR) and other signaling molecules.[1][2] cADPR is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, playing a critical role in a myriad of physiological processes, including neurotransmission, muscle contraction, and immune responses.[1] Dysregulation of ADP-ribosyl cyclase activity has been implicated in various diseases, making these enzymes attractive targets for therapeutic intervention.
8-Br-NAD⁺ is a synthetic analog of NAD⁺ that serves as an invaluable probe for studying ADP-ribosyl cyclases. Its key feature is the bromine substitution at the 8-position of the adenine ring. This modification allows it to be recognized as a substrate by ADP-ribosyl cyclases, such as the well-characterized enzymes CD38 and Aplysia californica ADP-ribosyl cyclase, leading to the formation of 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[3][4] 8-Br-cADPR, in turn, acts as a potent and membrane-permeable antagonist of the cADPR receptor, effectively blocking cADPR-mediated Ca²⁺ release.[5][6] This dual functionality as a substrate and a precursor to an antagonist makes 8-Br-NAD⁺ a versatile tool for dissecting the intricacies of cADPR signaling pathways.
This guide will delve into the technical aspects of using 8-Br-NAD⁺ as a probe, providing researchers with the necessary information to design and execute robust experiments.
Biochemical Properties and Mechanism of Action
8-Br-NAD⁺ shares the core structure of NAD⁺, allowing it to bind to the active site of ADP-ribosyl cyclases. The enzymatic reaction proceeds via the cleavage of the nicotinamide moiety and the subsequent cyclization of the remaining ADP-ribose portion. The presence of the bromine atom at the 8-position does not prevent this cyclization, resulting in the formation of 8-Br-cADPR.
The primary utility of 8-Br-NAD⁺ as a probe stems from the pharmacological properties of its product, 8-Br-cADPR. 8-Br-cADPR is a competitive antagonist of the cADPR binding site on ryanodine (B192298) receptors, the intracellular calcium channels responsible for cADPR-mediated calcium release.[5][6] By blocking this interaction, 8-Br-cADPR effectively inhibits downstream calcium signaling. Its increased membrane permeability compared to the endogenous cADPR makes it particularly useful for cell-based assays.[6]
Data Presentation: Quantitative Analysis of 8-Br-NAD⁺ and its Derivatives
The following tables summarize the available quantitative data for 8-Br-NAD⁺ as a substrate for ADP-ribosyl cyclases and the inhibitory properties of its product, 8-Br-cADPR.
| Substrate | Enzyme | Kₘ | Vₘₐₓ | Specific Activity | Reference(s) |
| 8-Br-NAD⁺ | Human CD38 | Data not available | Data not available | Substrate for CD38 | [3] |
| NAD⁺ | Aplysia californica ADP-ribosyl cyclase | ~16 µM | ~100 µmol/min/mg | High | [7][8] |
| 8-Br-NAD⁺ | Aplysia californica ADP-ribosyl cyclase | Data not available | Data not available | Substrate for cyclase | [4] |
| Compound | Action | Target/Assay | IC₅₀ / Kᵢ | Reference(s) |
| 8-Br-cADPR | Antagonist | cADPR-induced Ca²⁺ release in sea urchin egg homogenates | ~1 µM | [9] |
| 8-Br-cADPR | Antagonist | cADPR binding site | Competitive inhibitor | [6] |
| 8-Br-cADPR | Antagonist | Paclitaxel-induced axon degeneration | Concentration-dependent inhibition | [5] |
Table 2: Inhibitory Properties of 8-Br-cADPR.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-Br-NAD⁺ and its derivatives.
Enzymatic Synthesis of 8-Br-cADPR from 8-Br-NAD⁺
This protocol describes the enzymatic conversion of 8-Br-NAD⁺ to 8-Br-cADPR using a purified ADP-ribosyl cyclase.
Materials:
-
8-Br-NAD⁺
-
Purified ADP-ribosyl cyclase (e.g., from Aplysia californica or recombinant human CD38)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.2)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve 8-Br-NAD⁺ in the reaction buffer to a final concentration of approximately 1 mM.
-
Add the purified ADP-ribosyl cyclase to the 8-Br-NAD⁺ solution. The optimal enzyme concentration should be determined empirically but is typically in the range of 1-5 µg/mL.
-
Incubate the reaction mixture at room temperature or 37°C for a sufficient period (e.g., 2-16 hours) to allow for complete conversion.
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, purify the 8-Br-cADPR from the reaction mixture using preparative HPLC.
-
Lyophilize the purified fractions to obtain 8-Br-cADPR as a solid.
-
Confirm the identity and purity of the product using analytical HPLC and mass spectrometry.
ADP-Ribosyl Cyclase Activity Assay using 8-Br-NAD⁺ and HPLC Analysis
This protocol allows for the measurement of ADP-ribosyl cyclase activity by monitoring the conversion of 8-Br-NAD⁺ to 8-Br-cADPR.
Materials:
-
Cell lysates or purified enzyme preparation
-
8-Br-NAD⁺
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Quenching solution (e.g., 1 M perchloric acid)
-
Neutralization solution (e.g., 3 M potassium carbonate)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and the cell lysate or purified enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 8-Br-NAD⁺ to a final concentration in the desired range (e.g., 10-500 µM).
-
Incubate for a defined period during which the reaction is linear.
-
Stop the reaction by adding the quenching solution.
-
Neutralize the samples with the neutralization solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the remaining 8-Br-NAD⁺ and the product 8-Br-cADPR. A typical detection wavelength is 260 nm.[10]
-
Calculate the enzyme activity based on the amount of product formed or substrate consumed over time.
Measurement of Intracellular Calcium Mobilization using 8-Br-cADPR
This protocol describes how to use 8-Br-cADPR as an antagonist to study cADPR-mediated intracellular calcium release using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cultured cells of interest
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
8-Br-cADPR
-
Agonist known to induce cADPR-mediated calcium release
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging
Procedure:
-
Cell Loading with Fura-2 AM:
-
Plate cells on coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.
-
-
Antagonist Treatment and Calcium Imaging:
-
Pre-incubate a subset of the loaded cells with 8-Br-cADPR at a desired concentration (e.g., 10-100 µM) for 15-30 minutes.
-
Mount the cells on the fluorescence imaging system.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Stimulate the cells with the agonist.
-
Record the changes in the fluorescence ratio over time in both the control and 8-Br-cADPR-treated cells.
-
The inhibition of the agonist-induced calcium transient by 8-Br-cADPR indicates the involvement of the cADPR signaling pathway.
-
Mandatory Visualizations
Signaling Pathways
Caption: cADPR signaling pathway and the action of 8-Br-NAD⁺/8-Br-cADPR.
Experimental Workflows
Caption: Workflow for the enzymatic synthesis of 8-Br-cADPR.
Caption: Workflow for measuring ADP-ribosyl cyclase activity.
Caption: Workflow for intracellular calcium mobilization assay.
High-Throughput Screening (HTS) Applications
The principles underlying the use of 8-Br-NAD⁺ can be adapted for high-throughput screening of ADP-ribosyl cyclase inhibitors. While direct HTS assays using 8-Br-NAD⁺ and HPLC are not practical, fluorescent NAD⁺ analogs, such as nicotinamide guanine (B1146940) dinucleotide (NGD⁺) or etheno-NAD⁺ (ε-NAD⁺), are well-suited for this purpose.[4] These analogs become fluorescent upon cyclization or hydrolysis by ADP-ribosyl cyclases, providing a readily detectable signal.
A typical HTS workflow would involve:
-
Dispensing the ADP-ribosyl cyclase enzyme into a multi-well plate.
-
Adding compounds from a chemical library to the wells.
-
Initiating the reaction by adding a fluorescent NAD⁺ analog.
-
Incubating the plate for a set period.
-
Measuring the fluorescence intensity in each well using a plate reader.
Inhibitors of the ADP-ribosyl cyclase will prevent the formation of the fluorescent product, resulting in a lower fluorescence signal compared to control wells. Hits from the primary screen can then be validated using secondary assays, including the HPLC-based assay with 8-Br-NAD⁺ to confirm their mechanism of action.
Conclusion
8-Br-NAD⁺ is a multifaceted and indispensable tool for researchers studying ADP-ribosyl cyclases and cADPR-mediated calcium signaling. Its ability to serve as a substrate for these enzymes and as a precursor to the potent antagonist 8-Br-cADPR allows for a detailed investigation of this crucial signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of 8-Br-NAD⁺ in both basic research and drug discovery efforts targeting ADP-ribosyl cyclases. Further characterization of the kinetic parameters of 8-Br-NAD⁺ with a wider range of ADP-ribosyl cyclases will undoubtedly enhance its utility as a quantitative probe.
References
- 1. Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cADPR induced calcium influx mediates axonal degeneration caused by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unifying mechanism for Aplysia ADP-ribosyl cyclase and CD38/NAD(+) glycohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unifying mechanism for Aplysia ADP-ribosyl cyclase and CD38/NAD(+) glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. listlabs.com [listlabs.com]
Investigating NAD+-Dependent Enzyme Pathways with 8-Br-NAD+: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for a host of signaling enzymes that regulate a vast array of cellular processes.[1][2] The primary families of NAD+-consuming enzymes—poly(ADP-ribose) polymerases (PARPs), sirtuins, and NAD+ glycohydrolases (such as CD38 and SARM1)—are central to DNA repair, gene expression, metabolic regulation, and cell death pathways.[2][3] Dysregulation of these pathways is implicated in numerous pathologies, including cancer, metabolic disorders, neurodegeneration, and aging, making them attractive targets for therapeutic intervention.[4]
To dissect the intricate roles of these enzymes, researchers rely on molecular tools that can probe their function. 8-bromo-NAD+ (8-Br-NAD+) is a synthetic analog of NAD+ that has emerged as a valuable chemical probe for investigating these enzyme pathways. This technical guide provides a comprehensive overview of the use of 8-Br-NAD+ in studying NAD+-dependent enzymes, complete with available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts: NAD+-Dependent Enzyme Families
Before delving into the applications of 8-Br-NAD+, it is essential to understand the primary enzyme families it can be used to investigate.
-
Poly(ADP-ribose) Polymerases (PARPs): This family of enzymes, most notably PARP1, plays a crucial role in DNA damage repair.[5][6] Upon detecting a DNA strand break, PARP1 utilizes NAD+ to synthesize chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins.[7]
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases and deacylases that regulate a wide range of cellular processes, including metabolism, inflammation, and longevity.[6][8] By removing acetyl or other acyl groups from histone and non-histone proteins, sirtuins modulate gene expression and protein function in response to cellular energy status.[6]
-
NAD+ Glycohydrolases (CD38 and SARM1):
-
CD38: This transmembrane enzyme is a major regulator of cellular NAD+ levels.[9] It hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide, with cADPR acting as a second messenger in calcium signaling.[10] 8-Br-NAD+ can serve as a substrate for CD38, leading to the formation of 8-Br-cADPR, a stable antagonist of cADPR-mediated calcium release.
-
SARM1 (Sterile Alpha and TIR Motif Containing 1): A key player in programmed axon degeneration, SARM1 possesses intrinsic NAD+ hydrolase activity.[11][12] Upon activation by injury or disease, SARM1 rapidly depletes axonal NAD+, leading to metabolic collapse and axon destruction.[12]
-
Signaling Pathways of Major NAD+-Dependent Enzymes
Caption: Overview of key NAD+-dependent signaling pathways.
Data Presentation: Interaction of 8-Br-NAD+ with NAD+-Dependent Enzymes
Quantitative data on the interaction of 8-Br-NAD+ with NAD+-dependent enzymes is crucial for designing and interpreting experiments. While comprehensive kinetic data for 8-Br-NAD+ across all major enzyme families is not extensively documented in publicly available literature, this section summarizes the available information and provides a framework for the types of data that are critical to obtain.
Table 1: Sirtuin Inhibition by NAD+ Analogs
| Compound | Target Sirtuin | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|---|
| EX-527 (selisistat) | SIRT1 | 0.038 - 0.098 | >200-fold vs SIRT2, >500-fold vs SIRT3 | [13] |
| Cambinol | SIRT1 / SIRT2 | 56 / 59 | Weak against SIRT5 | [8] |
| Suramin | SIRT1 / SIRT2 / SIRT5 | 0.297 / 1.15 / 22 | Broad | [8] |
| LC-0296 | SIRT3 | 3.6 | ~19-fold vs SIRT1, ~9-fold vs SIRT2 | [13] |
| Ro 31-8220 | SIRT2 | 0.8 | ~4-fold vs SIRT1 | [13] |
Table 2: Kinetic Parameters for PARP1 with NAD+ and Analogs
| Substrate | kcat (min⁻¹) | Km (µM) | Reference |
|---|---|---|---|
| NAD+ | 26.0 | 212.9 | [5] |
| ADO-3′-N3-NAD+ | 3.8 | 524.8 | [5] |
Note: This table provides an example of the kinetic parameters that should be determined for 8-Br-NAD+ to understand its behavior as a PARP1 substrate.
Table 3: CD38 Inhibition by 78c
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Ki (hydrolase activity) | 9.7 ± 1.5 nM | [14] | |
| Ki (cyclase activity) | 100 ± 28 nM | [14] |
Note: This table illustrates the type of kinetic data for inhibitors of CD38. 8-Br-NAD+ is known to be a substrate for CD38, and its Km and Vmax should be determined.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate NAD+-dependent enzyme pathways using 8-Br-NAD+. These protocols are based on established methods and can be adapted for specific research questions.
Protocol 1: In Vitro NAD+ Glycohydrolase Activity Assay for CD38
This protocol is designed to measure the rate of NAD+ or 8-Br-NAD+ consumption by purified CD38.
Workflow for CD38 Activity Assay
Caption: Workflow for in vitro CD38 enzymatic assay.
Materials:
-
Purified recombinant human CD38
-
8-Br-NAD+
-
NAD+ (for comparison)
-
Reaction Buffer: 50 mM HEPES, pH 7.5
-
Quenching Solution: 1 M Perchloric Acid
-
Neutralization Solution: 3 M K2CO3
-
HPLC system with a C18 column
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 8-Br-NAD+ in the reaction buffer.
-
Prepare a series of dilutions of 8-Br-NAD+ to determine Michaelis-Menten kinetics (e.g., 0, 10, 25, 50, 100, 200, 400 µM).
-
Dilute purified CD38 to the desired working concentration in ice-cold reaction buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer and the desired concentration of 8-Br-NAD+. Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted CD38 enzyme. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes) to ensure initial velocity conditions.
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume of ice-cold 1 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate the protein.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the sample by adding 3 M K2CO3 dropwise until the pH is between 7 and 8.
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining 8-Br-NAD+ and the formation of 8-Br-ADPR.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the time course.
-
Plot the initial velocities against the substrate (8-Br-NAD+) concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol 2: SARM1 NADase Activity Assay using a Fluorogenic Substrate
This protocol utilizes a fluorogenic NAD+ analog, such as ε-NAD (etheno-NAD+), to continuously monitor SARM1 NADase activity. This assay can be adapted to test the effect of 8-Br-NAD+ as a potential inhibitor or substrate.
Workflow for SARM1 Fluorogenic Assay
Caption: Workflow for SARM1 fluorogenic NADase assay.
Materials:
-
Recombinant human SARM1 enzyme
-
SARM1 Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
ε-NAD (N6-etheno-NAD)
-
8-Br-NAD+ (as a potential inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of SARM1 enzyme in the assay buffer.
-
Prepare a stock solution of 8-Br-NAD+ in the assay buffer and create a serial dilution to test for inhibition.
-
Prepare a working solution of ε-NAD in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the SARM1 assay buffer.
-
Add the serially diluted 8-Br-NAD+ to the appropriate wells. Include a control with no 8-Br-NAD+.
-
Add the SARM1 enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for potential inhibitor binding.
-
-
Initiate and Measure:
-
Initiate the reaction by adding the ε-NAD solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements (e.g., every 30-60 seconds for 30-60 minutes) at an excitation wavelength of ~300 nm and an emission wavelength of ~410 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence increase over time.
-
Plot the reaction rates against the concentration of 8-Br-NAD+.
-
If 8-Br-NAD+ shows inhibition, fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the binding of a ligand to its target protein in a cellular environment. This protocol describes a general workflow for CETSA that can be used to investigate the interaction of 8-Br-NAD+ with its target enzymes.
Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. mdpi.com [mdpi.com]
- 2. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity | PLOS Genetics [journals.plos.org]
- 12. The SARM1 Toll/Interleukin-1 Receptor (TIR) Domain Possesses Intrinsic NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.rsc.org [pubs.rsc.org]
8-Br-NAD⁺: A Potential Modulator of PARP Activity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes pivotal to a range of cellular processes, including DNA repair, genomic stability, and programmed cell death. Their role in these fundamental mechanisms has made them a significant target in drug discovery, particularly in oncology. The catalytic activity of PARPs is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a substrate for the synthesis of poly(ADP-ribose) (PAR) chains on target proteins. This technical guide explores the potential of 8-bromo-nicotinamide adenine dinucleotide (8-Br-NAD⁺), a synthetic analog of NAD⁺, as a modulator of PARP activity. While direct quantitative data on the interaction between 8-Br-NAD⁺ and PARPs is limited in publicly available literature, this document synthesizes existing knowledge on PARP function, NAD⁺ analog interactions, and relevant experimental protocols to provide a framework for future investigation.
PARP Signaling Pathways
PARP enzymes, particularly PARP1 and PARP2, are key players in the cellular response to DNA damage. Upon detection of single-strand breaks (SSBs) or double-strand breaks (DSBs), PARP1 binds to the damaged DNA, leading to its activation. Activated PARP1 utilizes NAD⁺ to synthesize and attach PAR chains to itself (automodification) and other acceptor proteins, including histones. This PARylation serves as a scaffold to recruit DNA repair machinery to the site of damage, facilitating processes like Base Excision Repair (BER).
The extensive consumption of NAD⁺ during hyperactivation of PARP1 can lead to a depletion of cellular energy stores (ATP) and ultimately, a form of programmed cell death known as parthanatos.
Below is a diagram illustrating the central role of PARP1 in the DNA damage response pathway.
Quantitative Data on 8-Substituted NAD⁺ Analogs
| Compound | Target | Activity | Reference |
| 8-substituted NAD⁺ analogs | Sirtuins (SIRT1, SIRT2) | Inhibition at low micromolar concentrations | [General literature on sirtuin inhibitors] |
| 8-substituted NAD⁺ analogs | PARP-1 | Implied sensitivity to modification | [General literature on NAD+ analogs for PARP] |
Note: This table highlights the general findings for a class of compounds and does not contain specific data for 8-Br-NAD⁺ against PARPs due to a lack of available information.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the potential of 8-Br-NAD⁺ as a PARP modulator.
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD⁺
-
8-Br-NAD⁺ (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat clear 96-well plates with histones.
-
Compound Preparation: Prepare serial dilutions of 8-Br-NAD⁺ in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
Reaction Setup: To each well, add:
-
Assay buffer
-
Activated DNA
-
Test compound (8-Br-NAD⁺) or control
-
Recombinant PARP1 enzyme
-
-
Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add chemiluminescent substrate and immediately measure the luminescence.
-
-
Data Analysis: Calculate the percent inhibition of PARP activity for each concentration of 8-Br-NAD⁺ and determine the IC50 value.
Cellular PARP Activity Assay
This assay measures the level of PAR synthesis within cells in response to DNA damage and the effect of a test compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
8-Br-NAD⁺ (or other test compounds)
-
Cell-based PARP activity assay kit (typically ELISA-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of 8-Br-NAD⁺ for a predetermined time.
-
DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., H₂O₂) for a short period.
-
Cell Lysis and PAR Detection: Follow the manufacturer's protocol for the cell-based PARP assay kit. This typically involves cell lysis, transfer of lysates to an antibody-coated plate that captures PAR, and detection with a secondary antibody-enzyme conjugate and a colorimetric or chemiluminescent substrate.
-
Data Analysis: Quantify the amount of PAR in each sample and determine the effect of 8-Br-NAD⁺ on cellular PARP activity.
Synthesis of 8-Br-NAD⁺
The synthesis of 8-Br-NAD⁺ can be achieved through the bromination of NAD⁺. A general procedure involves treating a solution of NAD⁺ with bromine in an appropriate buffer to facilitate the electrophilic substitution at the C8 position of the adenine ring. Purification is typically performed using high-performance liquid chromatography (HPLC).
Conclusion and Future Directions
While 8-Br-NAD⁺ presents an intriguing candidate for a PARP modulator based on the known sensitivity of PARP-1 to modifications at the 8-position of the adenine ring, there is a clear lack of direct experimental evidence and quantitative data to substantiate this potential. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers to initiate studies into the effects of 8-Br-NAD⁺ on PARP activity.
Future research should focus on:
-
Direct enzymatic assays to determine the IC50 or Ki of 8-Br-NAD⁺ for various PARP isoforms.
-
Substrate activity studies to investigate whether 8-Br-NAD⁺ can act as a substrate for PARP enzymes.
-
Cell-based assays to evaluate the effect of 8-Br-NAD⁺ on PARP-mediated signaling pathways and cellular outcomes in response to DNA damage.
-
Structural studies to understand the binding mode of 8-Br-NAD⁺ within the NAD⁺-binding pocket of PARP enzymes.
By systematically addressing these research questions, the scientific community can elucidate the true potential of 8-Br-NAD⁺ as a tool compound or a therapeutic lead for targeting PARP-related pathologies.
Exploring the Effects of NAD+ Analogs on Sirtuin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a family of NAD+-dependent lysine (B10760008) deacylases (SIRT1-7), are critical regulators of cellular homeostasis, influencing a wide array of processes from metabolism and DNA repair to inflammation and aging.[1] Their dependence on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a co-substrate positions them as key sensors of the cell's energetic state.[2] The modulation of sirtuin activity by small molecules, including analogs of NAD+, is an area of intense research for the development of novel therapeutics targeting age-related diseases, metabolic disorders, and cancer.
Sirtuin Signaling and the Role of NAD+
Sirtuins catalyze the removal of acetyl and other acyl groups from lysine residues on a variety of protein substrates. This deacylation reaction is coupled to the hydrolysis of NAD+ into nicotinamide (NAM) and O-acetyl-ADP-ribose. The availability of NAD+ is a critical determinant of sirtuin activity, and fluctuations in cellular NAD+ levels directly impact sirtuin-mediated signaling pathways.[1]
The general mechanism of sirtuin-mediated deacetylation and its regulation by NAD+ is depicted in the following signaling pathway diagram.
Quantitative Analysis of Sirtuin Activity
To characterize the effect of an NAD+ analog like 8-Br-NAD+ on sirtuin activity, quantitative in vitro assays are essential. These assays allow for the determination of key kinetic parameters such as the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal activation concentration (AC50) and fold activation for activators.
Table 1: Hypothetical Quantitative Data for 8-Br-NAD+ Effects on Sirtuin Activity
| Sirtuin Isoform | Assay Type | Substrate | Effect of 8-Br-NAD+ | IC50 / AC50 (µM) | Fold Change in Activity |
| SIRT1 | Fluorometric | Fluor-de-Lys-SIRT1 | Inhibition | Data not available | Data not available |
| SIRT2 | HPLC-based | Acetylated Peptide | Inhibition | Data not available | Data not available |
| SIRT3 | Fluorometric | Fluor-de-Lys-SIRT3 | Unknown | Data not available | Data not available |
| SIRT5 | HPLC-based | Succinylated Peptide | Unknown | Data not available | Data not available |
| SIRT6 | Fluorometric | Fluor-de-Lys-SIRT6 | Unknown | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only. Extensive literature searches did not yield specific quantitative data for the effects of 8-Br-NAD+ on sirtuin activity.
Experimental Protocols
Detailed below are common experimental protocols for measuring sirtuin activity. These methods can be adapted to investigate the effects of NAD+ analogs like 8-Br-NAD+.
In Vitro Sirtuin Deacetylation Assay (Fluorometric)
This protocol is a widely used method for screening sirtuin modulators.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a 96-well black plate, combine the recombinant human sirtuin enzyme, a fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys), and sirtuin assay buffer.
-
Compound Addition: Add varying concentrations of the test compound (e.g., 8-Br-NAD+) or a vehicle control to the wells.
-
Reaction Initiation: Initiate the deacetylation reaction by adding a solution of NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Stop the sirtuin reaction and initiate the development reaction by adding a developer solution containing a protease and Trichostatin A (to inhibit class I and II HDACs).
-
Second Incubation: Incubate the plate at room temperature for 10-20 minutes to allow for the cleavage of the deacetylated substrate by the developer, which releases the fluorophore.
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition or activation relative to the vehicle control and determine IC50 or AC50 values by fitting the data to a dose-response curve.
In Vitro Sirtuin Deacetylation Assay (HPLC-Based)
This method offers a more direct and often more accurate measurement of substrate conversion, free from the potential artifacts of fluorescent tags.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant sirtuin enzyme, a specific acetylated peptide substrate, and assay buffer.
-
Compound Addition: Add the desired concentration of the NAD+ analog (e.g., 8-Br-NAD+) or control.
-
Reaction Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the reaction mixture at 37°C for a set time.
-
Quenching: Stop the reaction by adding a quenching solution, such as formic acid or trifluoroacetic acid.
-
Analysis: Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC). The acetylated substrate and the deacetylated product will have different retention times.
-
Quantification: Integrate the peak areas of the substrate and product to determine the extent of the reaction and calculate the enzymatic activity.
Mechanism of Action: Competitive Inhibition by NAD+ Analogs
Many NAD+ analogs are expected to act as competitive inhibitors of sirtuins by binding to the NAD+ pocket in the enzyme's active site. Understanding the mechanism of inhibition is crucial for drug development.
Logical Relationship Diagram:
References
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 8-Br-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+) is a synthetic analog of nicotinamide (B372718) adenine dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism and signaling. While NAD+ itself is generally considered cell-impermeable, 8-Br-NAD+ has emerged as a valuable tool in cellular biology due to its ability to cross the cell membrane and act as a prodrug. This guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 8-Br-NAD+, its role as a modulator of intracellular signaling, and the experimental protocols used to study these processes.
Cellular Uptake and Intracellular Conversion
8-Br-NAD+ is recognized as a cell-permeant molecule that, once inside the cell, is enzymatically converted into 8-bromo-cyclic ADP-ribose (8-Br-cADPR)[1][2]. This conversion is primarily catalyzed by the ecto-enzyme CD38, which possesses ADP-ribosyl cyclase activity[1].
Key Points:
-
Cell Permeability: The bromination at the 8-position of the adenine ring is thought to enhance the lipophilicity of the NAD+ molecule, facilitating its passage across the plasma membrane.
-
Prodrug Action: 8-Br-NAD+ itself is not the primary active molecule within the cell. Its biological effects are largely attributed to its metabolic product, 8-Br-cADPR.
-
Enzymatic Conversion: The primary enzyme responsible for the conversion of 8-Br-NAD+ to 8-Br-cADPR is CD38. This has been demonstrated through in vitro assays using purified CD38 and in cellular systems.
Experimental Protocol: Synthesis of 8-Br-NAD+
A common method for the synthesis of 8-Br-NAD+ involves the direct bromination of β-NAD+[1].
Materials:
-
β-NAD+
-
Liquid Bromine (Br₂)
-
Appropriate buffer and reaction vessels
Procedure:
-
Dissolve β-NAD+ in a suitable aqueous buffer.
-
Carefully add liquid bromine to the β-NAD+ solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the resulting 8-Br-NAD+ from the reaction mixture using HPLC.
-
Lyophilize the purified fraction to obtain 8-Br-NAD+ as a solid.
-
Confirm the identity and purity of the synthesized 8-Br-NAD+ using mass spectrometry and NMR spectroscopy.
Metabolism of 8-Br-NAD+
The intracellular metabolism of 8-Br-NAD+ is centered around its conversion by NAD+-consuming enzymes.
Interaction with CD38
As mentioned, CD38 is the key enzyme that metabolizes 8-Br-NAD+. The ADP-ribosyl cyclase activity of CD38 catalyzes the intramolecular cyclization of the ADP-ribose moiety of 8-Br-NAD+ to form 8-Br-cADPR, with the concomitant release of nicotinamide.
Table 1: Enzymatic Conversion of 8-Br-NAD+
| Substrate | Enzyme | Primary Product | Byproduct |
| 8-Br-NAD+ | CD38 (ADP-ribosyl cyclase) | 8-Br-cADPR | Nicotinamide |
Interaction with other NAD+-consuming enzymes
The interaction of 8-Br-NAD+ with other major NAD+-consuming enzymes, such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins, is less well-characterized. Some evidence suggests that modifications at the 8-position of the adenine ring can hinder the ability of NAD+ analogs to serve as efficient substrates for PARPs. For instance, 8-alkyne-NAD has been shown to be a less efficient substrate for PARP-1 compared to other analogs. This suggests that 8-Br-NAD+ may not be a significant substrate for PARP-mediated poly(ADP-ribosylation). Further research is needed to definitively determine the extent to which sirtuins can utilize 8-Br-NAD+ as a co-substrate for their deacetylation reactions.
Biological Effects and Signaling Pathways
The primary biological effect of intracellular 8-Br-NAD+ is mediated by its conversion to 8-Br-cADPR, a potent antagonist of the cyclic ADP-ribose (cADPR) signaling pathway. cADPR is a second messenger that mobilizes calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, by activating ryanodine (B192298) receptors (RyRs). By acting as a competitive antagonist at the cADPR binding site on RyRs, 8-Br-cADPR blocks this calcium release.
Experimental Protocol: Measurement of Intracellular Calcium Mobilization
The effect of 8-Br-NAD+ on intracellular calcium levels can be assessed using fluorescent calcium indicators.
Materials:
-
Cultured cells of interest
-
8-Br-NAD+
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Agonist known to induce cADPR-mediated calcium release (e.g., a relevant hormone or neurotransmitter)
-
Fluorescence plate reader or microscope equipped for live-cell imaging
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye, which is cell-permeable.
-
Pre-incubation with 8-Br-NAD+: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of 8-Br-NAD+ for a sufficient time to allow for cellular uptake and conversion to 8-Br-cADPR.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Stimulation: Add an agonist known to stimulate cADPR-dependent calcium release.
-
Fluorescence Monitoring: Immediately begin monitoring the changes in fluorescence over time. A decrease in the agonist-induced fluorescence peak in the presence of 8-Br-NAD+ indicates its inhibitory effect on calcium mobilization.
-
Data Analysis: Quantify the fluorescence changes and calculate the dose-dependent inhibition by 8-Br-NAD+.
Quantitative Data and Analysis
The quantification of 8-Br-NAD+ and its metabolites within cells is crucial for understanding its pharmacokinetics and mechanism of action. HPLC is the primary analytical technique used for this purpose.
Experimental Protocol: HPLC Analysis of Intracellular 8-Br-NAD+ and 8-Br-cADPR
Materials:
-
Cultured cells treated with 8-Br-NAD+
-
Perchloric acid (PCA) or other suitable extraction buffer
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Standards for 8-Br-NAD+ and 8-Br-cADPR
Procedure:
-
Cell Lysis and Extraction: After treating cells with 8-Br-NAD+ for the desired time, rapidly lyse the cells and extract the nucleotides using an acidic extraction method (e.g., ice-cold PCA) to quench enzymatic activity and precipitate proteins.
-
Neutralization: Neutralize the acidic extract to a pH compatible with the HPLC mobile phase.
-
HPLC Separation: Inject the neutralized extract onto the HPLC system. Use a suitable gradient of mobile phases to separate 8-Br-NAD+, 8-Br-cADPR, and other relevant nucleotides.
-
Detection and Quantification: Monitor the elution of the compounds using a UV detector at an appropriate wavelength (typically around 260 nm). Quantify the peaks corresponding to 8-Br-NAD+ and 8-Br-cADPR by comparing their peak areas to those of known standards.
-
Data Normalization: Normalize the quantified amounts to the total protein content or cell number of the original sample.
Table 2: Hypothetical Quantitative Data from HPLC Analysis
| Time (minutes) | Intracellular 8-Br-NAD+ (pmol/10⁶ cells) | Intracellular 8-Br-cADPR (pmol/10⁶ cells) |
| 0 | 0 | 0 |
| 15 | 50 | 15 |
| 30 | 35 | 30 |
| 60 | 15 | 45 |
| 120 | 5 | 50 |
This table represents a hypothetical time course of the intracellular conversion of 8-Br-NAD+ to 8-Br-cADPR and is for illustrative purposes only. Actual values will vary depending on cell type, experimental conditions, and the initial concentration of 8-Br-NAD+.
Experimental Workflow and Logical Relationships
The study of 8-Br-NAD+ uptake and metabolism follows a logical progression from synthesis to functional assays.
Conclusion
8-Br-NAD+ serves as a valuable cell-permeant prodrug for investigating the cADPR/Ca²⁺ signaling pathway. Its metabolism is primarily driven by the enzymatic activity of CD38, leading to the formation of the cADPR antagonist, 8-Br-cADPR. This technical guide provides a foundational understanding of the cellular processes involving 8-Br-NAD+ and outlines key experimental protocols for its study. Further research is warranted to fully elucidate its interactions with other NAD+-dependent enzymes and to explore its full therapeutic and research potential.
References
8-Br-NAD⁺: A Technical Guide to its Role in Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation, is a critical process in the innate immune response. Dysregulation of this process can contribute to a variety of inflammatory diseases. Emerging evidence highlights the crucial role of the ecto-enzyme CD38 and its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), in modulating neutrophil migration. This technical guide provides an in-depth analysis of 8-Bromo-NAD⁺ (8-Br-NAD⁺), a synthetic analog of NAD⁺, and its inhibitory role in neutrophil chemotaxis. By acting as an inhibitor of CD38, 8-Br-NAD⁺ offers a valuable tool for dissecting the signaling pathways governing neutrophil migration and presents a potential therapeutic avenue for inflammatory disorders. This document details the underlying signaling mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction: The CD38/NAD⁺ Axis in Neutrophil Chemotaxis
Neutrophils are the first line of defense against invading pathogens. Their recruitment to inflammatory foci is orchestrated by a complex network of chemoattractants that guide their migration. The cell surface glycoprotein (B1211001) CD38, a multifunctional enzyme with ADP-ribosyl cyclase and NAD⁺ glycohydrolase activity, has been identified as a key regulator of this process.
Extracellular NAD⁺ can act as a signaling molecule, triggering a cascade of events in neutrophils that leads to chemotaxis. This process is initiated by the enzymatic activity of CD38, which converts NAD⁺ into cyclic ADP-ribose (cADPR). cADPR is a potent second messenger that mobilizes intracellular calcium stores, a critical step for the cytoskeletal rearrangements required for cell motility. The CD38/cADPR/Ca²⁺ signaling pathway is therefore a pivotal mechanism controlling neutrophil migration in response to certain chemoattractants.
8-Br-NAD⁺: A Tool for Interrogating Neutrophil Chemotaxis
8-Br-NAD⁺ is a brominated derivative of NAD⁺. The bromine substitution at the 8th position of the adenine ring alters the molecule's interaction with NAD⁺-dependent enzymes. In the context of neutrophil chemotaxis, 8-Br-NAD⁺ functions as an inhibitor of CD38. By blocking the enzymatic activity of CD38, 8-Br-NAD⁺ prevents the synthesis of cADPR from NAD⁺, thereby disrupting the downstream calcium signaling cascade and ultimately inhibiting neutrophil migration.
Quantitative Data on the Inhibition of Neutrophil Chemotaxis by 8-Br-NAD⁺
Quantitative data on the inhibitory effect of 8-Br-NAD⁺ on neutrophil chemotaxis is limited. However, a key study by Partida-Sánchez et al. (2007) demonstrated that 8-Br-NAD⁺ effectively blocks neutrophil migration. The following table summarizes the available data.
| Compound | Target | Cell Type | Assay | Chemoattractant | Concentration of 8-Br-NAD⁺ | Observed Effect |
| 8-Br-NAD⁺ | CD38 | Human Neutrophils | Chemotaxis Assay | FPRL-1 ligand | 500 µM | Blocked neutrophil chemotaxis. |
Note: This data is based on a figure caption from the cited reference, as the full text was not accessible. Further studies are needed to determine the IC₅₀ value and the full dose-response relationship.
Signaling Pathway of Neutrophil Chemotaxis and Inhibition by 8-Br-NAD⁺
The signaling pathway initiated by chemoattractants that utilize the CD38/NAD⁺ axis involves a series of well-defined steps. 8-Br-NAD⁺ intervenes at a critical point in this cascade.
Experimental Protocols
This section provides a detailed methodology for a neutrophil chemotaxis assay using the Boyden chamber technique, adapted for the evaluation of CD38 inhibitors like 8-Br-NAD⁺.
Isolation of Human Neutrophils
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: Carefully layer the blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspiration and Lysis: Aspirate the upper layers containing plasma and mononuclear cells. Collect the erythrocyte and granulocyte pellet. Lyse the red blood cells using a hypotonic lysis buffer.
-
Washing: Wash the remaining neutrophil pellet with a suitable buffer (e.g., HBSS) and resuspend in the assay medium.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Boyden Chamber Chemotaxis Assay
Materials:
-
Isolated human neutrophils
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., fMLP, IL-8)
-
8-Br-NAD⁺
-
Boyden chamber (or Transwell inserts) with a 3-5 µm pore size polycarbonate membrane
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chemoattractant in the assay medium.
-
Prepare a stock solution of 8-Br-NAD⁺ in a suitable solvent and then dilute to the desired final concentrations in the assay medium.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium without chemoattractant as a negative control.
-
In separate tubes, pre-incubate the isolated neutrophils with various concentrations of 8-Br-NAD⁺ or vehicle control for 15-30 minutes at 37°C.
-
-
Initiating Chemotaxis:
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber inserts.
-
-
Incubation:
-
Incubate the chamber in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Scrape off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the chemotactic index as the number of cells that migrated towards the chemoattractant divided by the number of cells that migrated towards the negative control.
-
Determine the percentage of inhibition of chemotaxis by 8-Br-NAD⁺ at different concentrations.
-
Discussion and Future Directions
The available evidence strongly suggests that 8-Br-NAD⁺ is a valuable research tool for studying the role of the CD38/NAD⁺ axis in neutrophil chemotaxis. Its ability to inhibit this process highlights the potential of targeting CD38 for the development of novel anti-inflammatory therapies.
Future research should focus on:
-
Determining the IC₅₀ of 8-Br-NAD⁺: Establishing a precise dose-response curve for the inhibition of neutrophil chemotaxis is crucial for its use as a pharmacological tool.
-
Investigating the in vivo efficacy: Studies in animal models of inflammation are needed to assess the therapeutic potential of 8-Br-NAD⁺ or other more specific and potent CD38 inhibitors.
-
Exploring the broader role of CD38 in neutrophil function: Beyond chemotaxis, the impact of CD38 inhibition on other neutrophil functions, such as phagocytosis and NETosis, warrants further investigation.
-
Developing more specific CD38 inhibitors: While 8-Br-NAD⁺ is a useful tool, the development of more specific and potent small-molecule inhibitors of CD38 could lead to more effective and safer therapeutic agents.
Conclusion
8-Br-NAD⁺ serves as a key pharmacological inhibitor for elucidating the critical role of the CD38/NAD⁺ signaling pathway in neutrophil chemotaxis. By blocking the synthesis of the calcium-mobilizing second messenger cADPR, 8-Br-NAD⁺ effectively abrogates the migratory response of neutrophils to specific chemoattractants. This technical guide provides a comprehensive overview of the mechanism of action, available data, and experimental protocols related to 8-Br-NAD⁺ and neutrophil chemotaxis, offering a valuable resource for researchers and drug development professionals in the field of inflammation and immunology. Further investigation into the therapeutic potential of targeting the CD38/NAD⁺ axis is warranted for the development of novel treatments for inflammatory diseases.
The Impact of 8-Br-NAD+ on Microglial Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microglial activation is a central process in neuroinflammation, contributing significantly to the pathology of numerous neurodegenerative diseases. A key regulator of this process is the ectoenzyme CD38, which consumes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to produce the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). The depletion of NAD+ and the subsequent rise in intracellular calcium are critical for the pro-inflammatory response of microglia. This guide details the effects of 8-bromo-nicotinamide adenine dinucleotide (8-Br-NAD+), an NAD+ analog, on mitigating microglial activation. By acting as a substrate for CD38, 8-Br-NAD+ is converted into 8-Br-cADPR, a potent antagonist of the cADPR signaling pathway. This competitive inhibition reduces the pro-inflammatory cascade, positioning 8-Br-NAD+ and similar molecules as promising therapeutic candidates for neuroinflammatory disorders.
Mechanism of Action: The CD38/cADPR Signaling Axis in Microglia
Microglial cells, the resident immune cells of the central nervous system, become activated in response to pathogens or injury, such as through stimulation by lipopolysaccharide (LPS) and interferon-gamma (IFNγ). This activation triggers a cascade of intracellular events leading to the production of pro-inflammatory mediators. The CD38/cADPR signaling pathway is a critical component of this response.
Upon stimulation, the expression and enzymatic activity of CD38 on the microglial cell surface increase significantly.[1] CD38 utilizes NAD+ as a substrate for two main reactions: a primary hydrolysis reaction that produces ADP-ribose (ADPR) and a minor cyclization reaction that generates cADPR.[2] The production of cADPR is particularly important for inflammatory signaling. cADPR binds to ryanodine (B192298) receptors (RyR) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3][4] This sustained increase in intracellular Ca2+ is a crucial signal that promotes the transcription and release of pro-inflammatory cytokines and nitric oxide (NO), and can ultimately lead to activation-induced cell death (AICD).[1][5]
8-Br-NAD+ intervenes in this pathway by acting as an alternative substrate for CD38. CD38 processes 8-Br-NAD+ to generate 8-Br-cADPR. This analog, 8-Br-cADPR, functions as a competitive antagonist at the cADPR binding site on the ryanodine receptor, thereby blocking cADPR-mediated calcium release.[1][6] This blockade of intracellular calcium signaling dampens the subsequent inflammatory response.
Caption: Signaling pathway of microglial activation and inhibition by 8-Br-NAD+.
Quantitative Data Summary
The inhibitory effects of blocking the CD38/cADPR pathway with 8-Br-NAD+ (or its metabolic product 8-Br-cADPR) have been quantified in primary microglia and the BV2 microglial cell line following stimulation with LPS and/or IFNγ.
Table 1: Effect of 8-Br-NAD+ Analog on Activation-Induced Cell Death and Nitric Oxide Production in Primary Microglia
| Treatment Group | % Inhibition of Cell Death (LDH Release) | % Inhibition of Nitric Oxide (NO) Production | Reference |
| LPS/IFNγ + N(8-Br-A)D+ (100 µM) | ~45% | ~40% | [1][5] |
| Primary mouse microglia were treated with LPS/IFNγ for 48 hours. N(8-Br-A)D+ is an NAD+ analog cyclized by CD38 into the cADPR antagonist 8-Br-cADPR. |
Table 2: Effect of 8-Br-cADPR on Pro-inflammatory Cytokine Release from BV2 Microglial Cells
| Treatment Group | Cytokine Measured | % Inhibition of Cytokine Release | Reference |
| LPS + 8-Br-cADPR | TNF-α | Significant Reduction | [6] |
| LPS + 8-Br-cADPR | IL-6 | Significant Reduction | [6] |
| LPS + 8-Br-cADPR | IL-1β | Significant Reduction | [6] |
| BV2 cells were stimulated with LPS. Data reflects a significant decrease compared to LPS-only treated cells. |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for studying the effects of compounds on activated microglia.
General Experimental Workflow
Caption: General experimental workflow for assessing 8-Br-NAD+ effects.
Protocol for Nitric Oxide (NO) Measurement (Griess Assay)
This protocol measures nitrite (B80452) (NO₂⁻), a stable product of NO metabolism, in the cell culture supernatant.
-
Cell Seeding and Treatment:
-
Seed primary microglia or BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat cells with desired concentrations of 8-Br-NAD+ (e.g., 100 µM) for 1 hour.
-
Add stimulating agents (e.g., LPS at 10 ng/mL and IFNγ at 20 U/mL). Include appropriate controls (untreated, LPS/IFNγ only).
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
Prepare the Griess Reagent by mixing equal parts of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Add 50 µL of the Griess Reagent to each 50 µL sample of supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Protocol for Cell Death Measurement (LDH Assay)
This protocol quantifies the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant from cells with damaged plasma membranes.[7][8][9][10]
-
Cell Seeding and Treatment:
-
Follow the same procedure as Step 1 of the Griess Assay protocol.
-
Include three sets of control wells for each condition:
-
Spontaneous LDH release: Cells with vehicle control.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment.
-
Experimental: Cells with LPS/IFNγ and/or 8-Br-NAD+.
-
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new clear, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to a commercial kit's instructions (typically contains a substrate mix and a catalyst/dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of Stop Solution (often 1M acetic acid) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
-
Protocol for Cytokine Measurement (ELISA)
This protocol quantifies the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Sample Collection and Storage:
-
Collect supernatant as described in the previous protocols.
-
If not used immediately, store supernatants at -80°C.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α).
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants) to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.
-
Conclusion and Future Directions
The NAD+ analog 8-Br-NAD+ demonstrates a clear inhibitory effect on microglial activation by targeting the CD38/cADPR/Ca2+ signaling axis. Its conversion to the cADPR antagonist 8-Br-cADPR effectively reduces the production of key pro-inflammatory mediators, including nitric oxide and cytokines like TNF-α, IL-6, and IL-1β, and mitigates activation-induced cell death. These findings underscore the therapeutic potential of modulating NAD+ metabolism and CD38 activity to control neuroinflammation.
Future research should focus on the in vivo efficacy and safety profile of 8-Br-NAD+ and other CD38-modulating compounds in animal models of neurodegenerative diseases. Further elucidation of the downstream signaling pathways affected by the blockade of cADPR-mediated calcium release will provide a more complete understanding of its mechanism and may reveal additional therapeutic targets within the complex network of microglial activation.
References
- 1. Dual role of CD38 in microglial activation and activation-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Role of CD38 in Microglial Activation and Activation-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking the CD38/cADPR pathway plays a double-edged role in LPS stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
Methodological & Application
Application Notes and Protocols for the Use of 8-Br-NAD+ Sodium Salt in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in cellular metabolism, energy production, and a variety of signaling pathways.[1][2][3] The enzymes that utilize NAD+ as a substrate, such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, are key regulators of cellular processes including DNA repair, gene expression, and calcium signaling.[4][5] Consequently, these enzymes have emerged as significant targets for therapeutic intervention in a range of diseases, including cancer, metabolic disorders, and age-related conditions.
8-Bromo-nicotinamide adenine dinucleotide (8-Br-NAD+) sodium salt is a synthetic analog of NAD+. The bromine substitution at the 8-position of the adenine ring is thought to stabilize the glycosidic bond, potentially influencing its interaction with NAD+-dependent enzymes. Notably, 8-Br-NAD+ acts as a prodrug, being converted by the ectoenzyme CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR), an inhibitor of cADPR-mediated calcium mobilization. This property makes 8-Br-NAD+ a valuable tool for studying cellular signaling pathways regulated by CD38 and calcium. This document provides detailed application notes and experimental protocols for the use of 8-Br-NAD+ sodium salt in research settings.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving NAD+-consuming enzymes and the general workflow for studying the effects of 8-Br-NAD+.
Data Presentation
Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki) for the direct interaction of 8-Br-NAD+ with CD38, sirtuins, and PARPs. The primary known mechanism is its conversion by CD38 to 8-Br-cADPR, which then acts as an inhibitor of cADPR-mediated signaling. Researchers are encouraged to determine these values empirically using the protocols provided below. The following tables are templates for summarizing such experimentally determined data.
Table 1: Inhibitory Activity of 8-Br-NAD+ on NAD+-Consuming Enzymes
| Enzyme | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| CD38 | Hydrolase | ε-NAD+ | TBD | TBD | TBD |
| Cyclase | NGD+ | TBD | TBD | TBD | |
| SIRT1 | Deacetylase | Fluorogenic Peptide | TBD | TBD | TBD |
| PARP1 | ADP-Ribosylation | Biotin-NAD+ | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Cellular Effects of 8-Br-NAD+ Treatment
| Cell Line | Assay | Endpoint Measured | Concentration (µM) | Result |
| e.g., Jurkat | Calcium Imaging | Intracellular Ca2+ | TBD | TBD |
| e.g., BV-2 Microglia | ELISA | Cytokine Levels | TBD | TBD |
| e.g., HEK293 | NAD+/NADH Assay | Intracellular NAD+ | TBD | TBD |
| TBD: To be determined experimentally. |
Experimental Protocols
1. General Preparation of this compound Salt Solution
-
Reconstitution: Dissolve this compound salt in sterile, nuclease-free water to create a stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate assay buffer.
2. In Vitro Enzymatic Assays
a) CD38 Hydrolase Activity Assay (Fluorometric) [6][7]
This assay measures the hydrolysis of the fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), to the highly fluorescent product ε-ADPR.
-
Materials:
-
Recombinant human CD38 enzyme
-
ε-NAD+ substrate
-
This compound salt
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)
-
-
Protocol:
-
Prepare serial dilutions of 8-Br-NAD+ in Assay Buffer at 2x the final desired concentrations.
-
In the microplate, add 50 µL of the 8-Br-NAD+ dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of diluted CD38 enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of ε-NAD+ substrate solution to each well.
-
Immediately place the plate in the plate reader, pre-heated to 37°C, and measure the fluorescence kinetically for 30-60 minutes.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence curve) and determine the percent inhibition for each concentration of 8-Br-NAD+.
-
Plot the percent inhibition against the log of the 8-Br-NAD+ concentration to determine the IC50 value.
-
b) Sirtuin Deacetylase Activity Assay (Fluorometric)
This assay measures the deacetylase activity of sirtuins using a fluorogenic peptide substrate.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
This compound salt
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (containing a protease)
-
96-well black microplate
-
Fluorescence plate reader (e.g., Excitation: ~350 nm, Emission: ~460 nm)
-
-
Protocol:
-
Prepare serial dilutions of 8-Br-NAD+ in Assay Buffer.
-
In the microplate, add Assay Buffer, SIRT1 enzyme, and the fluorogenic substrate to each well.
-
Add the 8-Br-NAD+ dilutions or vehicle control.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the Developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence and calculate the percent inhibition to determine the IC50 value.
-
c) PARP1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose from Biotin-NAD+ onto histone proteins.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone proteins
-
Biotin-NAD+
-
NAD+
-
This compound salt
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
96-well plate (coated with histones)
-
Luminometer
-
-
Protocol:
-
Coat a 96-well plate with histone proteins and block non-specific binding.
-
Prepare a reaction mixture containing Assay Buffer, activated DNA, and a mix of Biotin-NAD+ and NAD+.
-
Add serial dilutions of 8-Br-NAD+ or vehicle control to the wells.
-
Add the PARP1 enzyme to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate and incubate for 60 minutes.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence and calculate the percent inhibition to determine the IC50 value.
-
3. Cell-Based Assays
a) Measurement of Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to a stimulus, and the effect of 8-Br-NAD+ on this response.
-
Materials:
-
Cultured cells (e.g., Jurkat T-cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound salt
-
Cell culture medium
-
Stimulus (e.g., thapsigargin (B1683126) or an appropriate agonist)
-
Fluorescence microscope or plate reader with kinetic imaging capabilities
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of 8-Br-NAD+ or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
Place the cells on the microscope or in the plate reader and establish a baseline fluorescence reading.
-
Add the stimulus to induce calcium mobilization and record the change in fluorescence over time.
-
Analyze the fluorescence data to determine the effect of 8-Br-NAD+ on the amplitude and kinetics of the calcium response.
-
b) Measurement of Intracellular NAD+ Levels
This protocol outlines a method to quantify intracellular NAD+ levels following treatment with 8-Br-NAD+.
-
Materials:
-
Cultured cells
-
This compound salt
-
NAD+/NADH assay kit (colorimetric or bioluminescent)
-
PBS
-
Lysis/Extraction Buffer (from the kit)
-
96-well plate
-
Microplate reader (absorbance or luminescence)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of 8-Br-NAD+ or vehicle control for the desired time period (e.g., 6, 12, or 24 hours).
-
Wash the cells with cold PBS.
-
Lyse the cells and extract NAD+ according to the assay kit's instructions. This may involve acid/base extraction to separate NAD+ and NADH.[4]
-
Perform the NAD+ quantification assay following the kit's protocol.
-
Measure the absorbance or luminescence and calculate the intracellular NAD+ concentration based on a standard curve.
-
Normalize the NAD+ levels to the protein concentration or cell number.
-
Conclusion
This compound salt is a valuable chemical tool for investigating NAD+-dependent signaling pathways, particularly those mediated by CD38 and intracellular calcium. The protocols provided in this document offer a framework for characterizing the effects of 8-Br-NAD+ in both in vitro enzymatic assays and cell-based models. Due to the limited availability of quantitative data, it is essential for researchers to empirically determine the potency and mechanism of action of 8-Br-NAD+ in their specific experimental systems. The structured approach outlined here will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the complex roles of NAD+ metabolism in health and disease.
References
- 1. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Br-NAD+ Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+) sodium salt is a valuable research tool primarily utilized as a substrate for ADP-ribosyl cyclases to generate its more biologically active derivative, 8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-cADPR).[1] 8-Br-cADPR is a potent antagonist of cyclic ADP-ribose (cADPR)-mediated calcium signaling pathways.[2][3] The cADPR signaling cascade is crucial in various cellular processes, including muscle contraction, neurotransmission, and immune responses. Consequently, 8-Br-NAD+ serves as an essential precursor for researchers investigating the roles of cADPR and its associated receptors, such as the ryanodine (B192298) receptors (RyRs) and the transient receptor potential melastatin-2 (TRPM2) ion channel.[4][5]
These application notes provide an overview of the primary applications of 8-Br-NAD+ sodium salt, with detailed protocols for its use in enzymatic assays and cell-based studies.
Key Applications
-
Enzymatic Synthesis of 8-Br-cADPR: 8-Br-NAD+ is a key substrate for the in vitro synthesis of 8-Br-cADPR using ADP-ribosyl cyclase enzymes like CD38.[1][6]
-
Probing cADPR-Mediated Calcium Signaling: By its conversion to 8-Br-cADPR, 8-Br-NAD+ can be used to antagonize cADPR-dependent calcium release from intracellular stores, helping to elucidate the role of this signaling pathway in various cell types.[2][7]
-
Investigation of TRPM2 Channel Activity: 8-Br-cADPR, derived from 8-Br-NAD+, acts as an antagonist of the TRPM2 ion channel, making 8-Br-NAD+ a useful tool for studying the physiological and pathological roles of TRPM2.[4][5]
-
Drug Discovery and Development: 8-Br-NAD+ can be employed in high-throughput screening assays to identify and characterize inhibitors of ADP-ribosyl cyclases.
Data Presentation
The biological effects observed when using 8-Br-NAD+ in cellular systems are predominantly attributed to its enzymatic conversion to 8-Br-cADPR. The following table summarizes the reported inhibitory concentrations of 8-Br-cADPR.
| Compound | Target | Assay System | Reported IC₅₀/Effective Concentration | Reference(s) |
| 8-Br-cADPR | cADPR-mediated Ca²⁺ release | Human T-lymphoma Jurkat cells | 100 µM (complete inhibition) | [3] |
| 8-Br-cADPR | IL-8-induced NAADP formation | Lymphokine-activated killer (LAK) cells | 100 µM (complete inhibition) | [3] |
| 8-Br-cADPR | Isoproterenol-induced sustained Ca²⁺ increase | Cardiomyocytes | Not specified (abolished increase) | [2] |
| 8-Br-cADPR | TRPM2 Ion Channel | Renal ischemia-reperfusion model | Not specified (reduced damage) | [4][5] |
Signaling Pathways and Experimental Workflows
cADPR-Mediated Calcium Signaling Pathway
Caption: 8-Br-NAD+ is converted by CD38 to 8-Br-cADPR, which inhibits cADPR-mediated Ca²⁺ release.
Experimental Workflow: ADP-Ribosyl Cyclase Activity Assay
Caption: A generalized workflow for measuring ADP-ribosyl cyclase activity using 8-Br-NAD+.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 8-Br-cADPR from 8-Br-NAD+
This protocol describes the in vitro synthesis of 8-Br-cADPR using a purified ADP-ribosyl cyclase enzyme.
Materials:
-
This compound salt
-
Purified ADP-ribosyl cyclase (e.g., from Aplysia californica or recombinant human CD38)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
0.1 M Potassium phosphate, pH 6.0 (HPLC Buffer A)
-
0.1 M Potassium phosphate, pH 6.0 with 20% methanol (B129727) (HPLC Buffer B)
Procedure:
-
Prepare a stock solution of this compound salt in the Reaction Buffer. A typical starting concentration is 1 mM.
-
In a microcentrifuge tube, combine the following:
-
8-Br-NAD+ solution (to a final concentration of 100-500 µM)
-
Purified ADP-ribosyl cyclase (the amount will depend on the specific activity of the enzyme preparation, typically in the range of 1-10 µg/mL)
-
Reaction Buffer to the desired final volume.
-
-
Incubate the reaction mixture at 37°C. The reaction time can vary from 1 to 24 hours, depending on the enzyme concentration and desired yield.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
For HPLC analysis, inject the sample onto a C18 column and elute with a gradient of Buffer B into Buffer A.
-
Monitor the elution profile at 254 nm. The retention times for 8-Br-NAD+ and 8-Br-cADPR will need to be determined using standards.
-
Once the reaction is complete, the 8-Br-cADPR can be purified from the reaction mixture using preparative HPLC.
Protocol 2: Cell-Based Assay for Investigating cADPR-Mediated Calcium Signaling
This protocol outlines a general procedure for using 8-Br-NAD+ to generate 8-Br-cADPR in situ and observe its inhibitory effect on agonist-induced calcium release. This protocol assumes that the cells under investigation express an ecto-ADP-ribosyl cyclase like CD38.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound salt
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist known to induce cADPR-mediated calcium signaling in the cells of interest
-
Fluorescence microscopy setup capable of ratiometric calcium imaging
Procedure:
-
Cell Loading with Calcium Indicator:
-
Incubate the cultured cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Pre-incubation with 8-Br-NAD+:
-
Prepare a stock solution of 8-Br-NAD+ in HBSS.
-
Pre-incubate a subset of the Fura-2-loaded cells with 8-Br-NAD+ (a typical starting concentration is 100 µM) for 15-30 minutes at 37°C. This allows for the enzymatic conversion of 8-Br-NAD+ to 8-Br-cADPR.
-
-
Calcium Imaging:
-
Mount the coverslip with the cells onto the fluorescence microscope stage.
-
Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380 for Fura-2).
-
Add the agonist to the perfusion solution and record the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
-
Perform the same agonist stimulation on the cells pre-incubated with 8-Br-NAD+.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration in response to the agonist for both control and 8-Br-NAD+-treated cells.
-
A reduction in the agonist-induced calcium signal in the presence of 8-Br-NAD+ indicates that the signaling pathway is, at least in part, mediated by cADPR.
-
Note: The optimal concentrations of 8-Br-NAD+ and the agonist, as well as incubation times, should be determined empirically for each cell type and experimental setup.
Conclusion
This compound salt is an indispensable tool for studying cADPR-mediated signaling pathways. Its primary utility lies in its role as a precursor for the potent cADPR antagonist, 8-Br-cADPR. The protocols provided herein offer a foundation for researchers to utilize 8-Br-NAD+ in their investigations into the intricate mechanisms of calcium signaling and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Br-NAD⁺ in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (8-Br-NAD⁺) is a brominated analog of β-nicotinamide adenine dinucleotide (β-NAD⁺). This modification at the 8-position of the adenine ring makes it a valuable tool for studying NAD⁺-dependent enzymes and signaling pathways. 8-Br-NAD⁺ primarily serves as a substrate for ADP-ribosyl cyclases, such as CD38, leading to the enzymatic synthesis of 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[1] 8-Br-cADPR is a membrane-permeant antagonist of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. The use of 8-Br-NAD⁺ in vitro allows for the controlled production of this antagonist, enabling detailed investigation of cADPR-mediated calcium signaling.
This document provides detailed application notes and protocols for the utilization of 8-Br-NAD⁺ in various in vitro assays, with a focus on its application in studying NAD⁺-dependent enzymes and calcium signaling pathways.
Signaling Pathways Involving 8-Br-NAD⁺
8-Br-NAD⁺ is primarily utilized as a precursor to 8-Br-cADPR, which in turn acts as an antagonist in the cADPR signaling pathway. This pathway is crucial for the regulation of intracellular calcium levels, which affects a multitude of cellular processes.
Caption: 8-Br-NAD⁺ as a precursor for the cADPR antagonist, 8-Br-cADPR.
Quantitative Data Summary
The concentration of 8-Br-NAD⁺ used in in vitro assays can vary depending on the specific application, enzyme, and assay conditions. The following table summarizes typical concentration ranges found in the literature for 8-Br-NAD⁺ and related NAD⁺ analogs.
| Compound/Assay Type | Enzyme/System | Typical Concentration Range | Notes |
| 8-Br-NAD⁺ (for 8-Br-cADPR synthesis) | Aplysia californica ADP-ribosyl cyclase | ~0.5 mM | Used for the chemoenzymatic synthesis of a doubly substituted cADPR analog.[2] |
| Etheno-NAD⁺ (NADase Activity Assay) | CD38 | 200 µM (final concentration) | A fluorescent analog used to monitor NAD⁺ hydrolysis in real-time.[3] |
| β-NAD⁺ (Sirtuin Activity Assay) | SIRT1 | Up to 1 mM | Used to determine the deacetylase activity of sirtuins. |
| β-NAD⁺ (ADP-ribosyl Cyclase Assay) | Aplysia ADP-ribosyl cyclase | 100 µM | Used to measure the production of cADPR.[4] |
Experimental Protocols
In Vitro ADP-Ribosyl Cyclase Activity Assay Using 8-Br-NAD⁺
This protocol describes a method to measure the activity of ADP-ribosyl cyclase (e.g., recombinant human CD38) by monitoring the conversion of 8-Br-NAD⁺ to 8-Br-cADPR using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant ADP-ribosyl cyclase (e.g., human CD38)
-
8-Br-NAD⁺
-
Assay Buffer: 20 mM HEPES, pH 7.3
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1 M potassium phosphate, pH 5.5
-
Mobile Phase B: 0.1 M potassium phosphate, pH 5.5, with 50% methanol
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare the 8-Br-NAD⁺ solution: Dissolve 8-Br-NAD⁺ in Assay Buffer to a final concentration of 1 mM.
-
Prepare the enzyme solution: Dilute the recombinant ADP-ribosyl cyclase in Assay Buffer to the desired working concentration (e.g., 200 ng/mL).
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of the 1 mM 8-Br-NAD⁺ solution.
-
Add 40 µL of Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution. The final concentration of 8-Br-NAD⁺ in the 100 µL reaction volume will be 0.5 mM.
-
For a negative control, add 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C, depending on the enzyme's optimal temperature) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA). If using TCA, centrifuge to pellet the precipitated protein and collect the supernatant for analysis.
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the reaction mixture (or supernatant) onto the HPLC system.
-
Use a suitable gradient of Mobile Phase B to separate 8-Br-NAD⁺ and the product, 8-Br-cADPR.
-
Monitor the elution profile at a wavelength of 260 nm.
-
Quantify the amount of 8-Br-cADPR produced by comparing the peak area to a standard curve of known concentrations of 8-Br-cADPR.
-
Caption: Workflow for an in vitro ADP-ribosyl cyclase activity assay.
Calcium Mobilization Assay Using 8-Br-NAD⁺-derived 8-Br-cADPR
This protocol outlines a cell-based assay to assess the antagonistic effect of enzymatically produced 8-Br-cADPR on cADPR-induced calcium release.
Materials:
-
Cell line known to respond to cADPR (e.g., sea urchin egg homogenates, permeabilized mammalian cells)
-
8-Br-NAD⁺
-
Recombinant ADP-ribosyl cyclase
-
cADPR (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Permeabilization agent (if using intact cells, e.g., saponin)
-
Assay Buffer (intracellular-like buffer, e.g., containing KCl, HEPES, MgCl₂, and EGTA to buffer calcium)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
In Situ Generation of 8-Br-cADPR:
-
In a pre-incubation step, treat the cell homogenate or permeabilized cells with 8-Br-NAD⁺ (e.g., 100-500 µM) and a catalytic amount of ADP-ribosyl cyclase for a sufficient time to allow for the conversion to 8-Br-cADPR.
-
-
Cell Loading with Calcium Dye:
-
If using intact cells, load them with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol. After loading, permeabilize the cells to allow entry of the signaling molecules.
-
-
Calcium Mobilization Measurement:
-
Transfer the cell preparation (containing the in situ generated 8-Br-cADPR) to a 96-well plate.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist, cADPR (at a concentration known to elicit a calcium response, e.g., 1-10 µM), into the wells.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
As a positive control, measure the calcium release induced by cADPR in the absence of 8-Br-NAD⁺ and ADP-ribosyl cyclase.
-
As a negative control, measure the fluorescence in cells treated with 8-Br-NAD⁺ and ADP-ribosyl cyclase but without the addition of the cADPR agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each condition.
-
Compare the amplitude of the calcium signal in the presence and absence of pre-generated 8-Br-cADPR to determine its antagonistic effect.
-
Conclusion
8-Br-NAD⁺ is a versatile tool for the in vitro study of NAD⁺-dependent enzymes, particularly ADP-ribosyl cyclases, and for the investigation of cADPR-mediated calcium signaling. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this valuable NAD⁺ analog. Careful optimization of concentrations and incubation times will be necessary for specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Intracellular Calcium Release Using 8-Br-NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism. Beyond its role in redox reactions, NAD+ serves as a substrate for enzymes like CD38, which plays a significant role in intracellular calcium signaling.[1][2] CD38 is a multifunctional enzyme that catalyzes the synthesis of cyclic ADP-ribose (cADPR) from NAD+.[3][4] cADPR, in turn, acts as a second messenger to mobilize intracellular calcium from stores such as the endoplasmic reticulum by gating ryanodine (B192298) receptors (RyRs).[5][6][7] The CD38/cADPR signaling pathway is implicated in a variety of physiological processes, making it a target of interest for research and drug development.[2][8]
8-Bromo-nicotinamide adenine dinucleotide (8-Br-NAD+) is a brominated analog of NAD+.[9] While much of the literature focuses on its downstream metabolite, 8-Br-cADPR, as a potent antagonist of cADPR-mediated calcium release, 8-Br-NAD+ serves as a valuable tool to investigate the role of CD38 in this pathway. By acting as a substrate analog and potential inhibitor of CD38, 8-Br-NAD+ allows for the study of the consequences of reduced cADPR production on intracellular calcium dynamics.
These application notes provide a comprehensive guide to using 8-Br-NAD+ as a tool to dissect the CD38/cADPR signaling cascade and its impact on intracellular calcium release.
Signaling Pathway and Mechanism of Action
The canonical pathway involves the enzymatic conversion of NAD+ to cADPR by the ectoenzyme CD38. cADPR then binds to and sensitizes ryanodine receptors on the endoplasmic or sarcoplasmic reticulum, leading to calcium-induced calcium release and an increase in cytosolic calcium concentration. 8-Br-NAD+ is understood to interfere with this process, likely by inhibiting the enzymatic activity of CD38, thereby reducing the production of cADPR and subsequent calcium mobilization. The related compound, 8-Br-cADPR, is a known antagonist of the cADPR receptor.[5][10]
References
- 1. qualialife.com [qualialife.com]
- 2. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular NAD+ regulates intracellular calcium levels and induces activation of human granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Br-NAD⁺ in Studying CD38 Activity: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of CD38, a multifunctional ectoenzyme, is critical for understanding cellular signaling, NAD⁺ metabolism, and its implications in various diseases, including cancer, inflammation, and age-related conditions. CD38 is a primary consumer of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) in mammalian cells, catalyzing both the hydrolysis of NAD⁺ to ADP-ribose (ADPR) and nicotinamide, and its cyclization to cyclic ADP-ribose (cADPR). cADPR is a potent second messenger that mobilizes intracellular calcium.
The use of NAD⁺ analogs is a cornerstone of CD38 research, enabling the measurement of its enzymatic activities and the screening of potential inhibitors. While various analogs are utilized, 8-bromo-nicotinamide adenine dinucleotide (8-Br-NAD⁺) represents a specialized tool. Although detailed protocols exclusively featuring 8-Br-NAD⁺ are not as prevalent in the literature as those for other analogs like ε-NAD⁺, its brominated structure suggests potential applications in generating membrane-permeant derivatives of cADPR, such as 8-Br-cADPR, which can be used to probe downstream calcium signaling pathways.
This document provides a comprehensive overview of the methodologies to study CD38 activity, with a focus on adapting established protocols for the potential use of 8-Br-NAD⁺ and summarizing key quantitative data from studies using common NAD⁺ analogs.
Core Signaling Pathway of CD38 and Inhibition
The diagram below illustrates the central role of CD38 in NAD⁺ metabolism and calcium signaling, and the points of therapeutic intervention.
Caption: CD38 signaling pathway and points of inhibition.
Quantitative Data: CD38 Inhibitors
The following table summarizes the inhibitory potency of commonly studied CD38 inhibitors. The data is derived from assays using fluorogenic NAD⁺ analogs.
| Inhibitor | Target Species | IC₅₀ (nM) | Assay Substrate | Reference Cell Line/Enzyme |
| 78c | Human | 7.3 | ε-NAD⁺ | Recombinant Human CD38 |
| Mouse | 1.9 | ε-NAD⁺ | Recombinant Mouse CD38 | |
| Apigenin | Human | ~50 | ε-NAD⁺ | Recombinant Human CD38 |
| Quercetin | Human | ~100 | NGD⁺ | Recombinant Human CD38 |
| Isatuximab | Human | - | N/A | Multiple Myeloma Cells |
| Daratumumab | Human | - | N/A | Multiple Myeloma Cells |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
Below are detailed protocols for well-established assays using common NAD⁺ analogs, which can serve as a template for developing an assay with 8-Br-NAD⁺.
Protocol 1: CD38 Hydrolase Activity Assay using ε-NAD⁺
This assay measures the hydrolysis of the weakly fluorescent NAD⁺ analog, 1,N⁶-etheno-NAD⁺ (ε-NAD⁺), to the highly fluorescent product ε-ADPR.
Workflow for CD38 Hydrolase Activity Inhibition Assay
Caption: Workflow for the CD38 hydrolase activity inhibition assay.
Materials:
-
Recombinant Human CD38
-
ε-NAD⁺ (Sigma-Aldrich, N2630)
-
CD38 Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Test inhibitor compounds and a known CD38 inhibitor (e.g., Apigenin)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ε-NAD⁺ in assay buffer.
-
Dilute recombinant human CD38 in cold assay buffer. Keep on ice.
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to all wells.
-
Add the diluted CD38 enzyme to all wells except for the "no enzyme" control wells.
-
Add the test inhibitor at various concentrations to the sample wells.
-
Add the known CD38 inhibitor to the positive control wells.
-
Add vehicle (e.g., DMSO) to the "no inhibitor" control wells.
-
The final volume in each well before adding the substrate should be 50 µL.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the substrate solution by diluting ε-NAD⁺ in the assay buffer.
-
Initiate the reaction by adding 50 µL of the ε-NAD⁺ solution to all wells. The final volume will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode (Excitation: 300 nm, Emission: 410 nm) for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 2: CD38 Cyclase Activity Assay using NGD⁺
This assay measures the cyclase activity of CD38 by monitoring the conversion of the non-fluorescent substrate nicotinamide guanine (B1146940) dinucleotide (NGD⁺) to the fluorescent product cyclic GDP-ribose (cGDPR).
Materials:
-
Recombinant Human CD38
-
NGD⁺
-
CD38 Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Test inhibitor compounds and a known CD38 inhibitor (e.g., Quercetin)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure: The procedure for the cyclase activity assay is similar to the hydrolase assay, with the following key differences:
-
Substrate: Use NGD⁺ as the substrate instead of ε-NAD⁺.
-
Positive Control: Use a known inhibitor of the cyclase activity, such as Quercetin.
-
Measurement: The excitation and emission wavelengths for cGDPR are typically around 300 nm and 410 nm, respectively, similar to ε-ADPR.
Adaptation for 8-Br-NAD⁺: To adapt these protocols for 8-Br-NAD⁺, the following steps would be necessary:
-
Characterize Spectral Properties: Determine the excitation and emission spectra of 8-Br-NAD⁺ and its potential enzymatic products (8-Br-ADPR and 8-Br-cADPR) to see if there is a usable fluorescence or absorbance change upon reaction.
-
Optimize Assay Conditions: If a spectral change is observed, optimize the assay conditions (e.g., pH, buffer components, substrate concentration) for the CD38-catalyzed reaction with 8-Br-NAD⁺.
-
HPLC Method Development: If no usable spectral change is detected, develop an HPLC method to separate and quantify 8-Br-NAD⁺, 8-Br-ADPR, and 8-Br-cADPR. This would be an endpoint assay rather than a continuous kinetic assay.
Conclusion
The study of CD38 is a dynamic field with significant therapeutic implications. While 8-Br-NAD⁺ is a potentially valuable tool, its application in routine CD38 activity assays is not as well-documented as that of other NAD⁺ analogs. Researchers can leverage the detailed protocols provided for ε-NAD⁺ and NGD⁺ as a foundation for developing and validating assays with 8-Br-NAD⁺. The provided data and pathway diagrams offer a solid framework for initiating or advancing research into CD38 enzymology and inhibitor development.
Application Notes and Protocols for 8-Br-NAD⁺ in ADP-Ribosylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 8-Bromoadenosine 5'-diphosphoribose (8-Br-NAD⁺) as a tool for studying and inhibiting ADP-ribosylation, a critical post-translational modification involved in numerous cellular processes. This document includes detailed protocols for in vitro and cell-based assays, quantitative data for related inhibitors, and visual diagrams of relevant pathways and workflows.
Introduction to ADP-Ribosylation and 8-Br-NAD⁺
ADP-ribosylation is a reversible post-translational modification where the ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is transferred to a target protein.[1] This process is catalyzed by a family of enzymes including Poly(ADP-ribose) polymerases (PARPs), mono-ADP-ribosyltransferases (ARTs), and sirtuins.[2][3][4] ADP-ribosylation plays a crucial role in various cellular functions such as DNA repair, cell signaling, and gene regulation.[5][6]
8-Br-NAD⁺ is a synthetic analog of NAD⁺ that acts as an antagonist of NAD⁺-dependent enzymes. Its primary characterized role is as a competitive inhibitor, particularly of enzymes like CD38 and the related TRPM2 channel, which are involved in calcium signaling pathways linked to NAD⁺ metabolism.[7][8] While specific inhibitory constants (IC50 or Ki values) for 8-Br-NAD⁺ against the primary ADP-ribosylating enzyme families (PARPs, sirtuins, ARTs) are not extensively documented in publicly available literature, its structural similarity to NAD⁺ suggests it can serve as a competitive inhibitor in assays for these enzymes.
Mechanism of Action
8-Br-NAD⁺ functions primarily as a competitive inhibitor by binding to the NAD⁺ binding site of susceptible enzymes. The bromine atom at the 8th position of the adenine ring alters the electronic properties and conformation of the molecule, preventing its productive use as a substrate for the ADP-ribosylation reaction. This leads to the inhibition of the target enzyme's activity.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the general ADP-ribosylation pathway and a typical experimental workflow for assessing inhibitors.
Caption: General ADP-Ribosylation Signaling Pathway.
Caption: In Vitro ADP-Ribosylation Inhibition Assay Workflow.
Quantitative Data
| Enzyme Family | Inhibitor | IC50 / Ki | Reference |
| PARPs | Olaparib (PARP1/2) | IC50: ~1-5 nM | [9] |
| Veliparib (PARP1/2) | Ki: ~2.9-5.2 nM | [9] | |
| Talazoparib (PARP1/2) | IC50: <1 nM | [9] | |
| Sirtuins | Nicotinamide (SIRT1/2) | IC50: ~50-100 µM | [10] |
| EX-527 (SIRT1) | IC50: ~38-100 nM | [11] | |
| AGK2 (SIRT2) | IC50: ~3.5 µM | [11] | |
| CD38 | 78c | Ki: ~21 nM | [7] |
| Apigenin | IC50: <10 µM | [12] |
Experimental Protocols
The following are detailed, generalized protocols for assessing the inhibitory activity of 8-Br-NAD⁺ on ADP-ribosylation. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP assay kits and is designed to measure the inhibition of PARP1 activity by 8-Br-NAD⁺.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., single-strand breaks)
-
Histone-coated 96-well plates (white)
-
Biotinylated NAD⁺
-
8-Br-NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Prepare Reagents:
-
Dilute recombinant PARP1 enzyme in assay buffer to the desired working concentration (e.g., 10 ng/µL).
-
Prepare a stock solution of 8-Br-NAD⁺ in assay buffer. Create a serial dilution to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Prepare a solution of biotinylated NAD⁺ and activated DNA in assay buffer.
-
-
Assay Reaction:
-
To the histone-coated wells, add 25 µL of the 8-Br-NAD⁺ dilutions or vehicle control (assay buffer).
-
Add 25 µL of the PARP1 enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD⁺ and activated DNA solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of 8-Br-NAD⁺ relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of 8-Br-NAD⁺ to determine the IC50 value.
-
Protocol 2: In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol is based on a two-step enzymatic reaction to measure the inhibition of SIRT1 deacetylase activity by 8-Br-NAD⁺.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., acetylated peptide with a fluorophore/quencher pair)
-
NAD⁺
-
8-Br-NAD⁺
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant SIRT1 enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of 8-Br-NAD⁺ in assay buffer and create a serial dilution.
-
Prepare solutions of the fluorogenic SIRT1 substrate and NAD⁺ in assay buffer.
-
-
Assay Reaction:
-
In the 96-well plate, combine SIRT1 enzyme, fluorogenic substrate, and NAD⁺ in the assay buffer.
-
Add the 8-Br-NAD⁺ dilutions or vehicle control.
-
Incubate at 37°C for 45 minutes.
-
-
Development and Detection:
-
Add the Developer Solution to each well and incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence (e.g., excitation ~350 nm, emission ~460 nm).
-
-
Data Analysis:
-
Determine the net fluorescence signal by subtracting the background (no enzyme control).
-
Calculate the percentage of inhibition for each 8-Br-NAD⁺ concentration and determine the IC50 value.
-
Protocol 3: Cell-Based PARP Inhibition Assay (In-Cell ELISA)
This protocol measures the inhibition of PARP activity within cells treated with 8-Br-NAD⁺.
Materials:
-
Adherent cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
8-Br-NAD⁺
-
DNA damaging agent (e.g., H₂O₂)
-
In-Cell ELISA Kit for PAR detection (containing anti-PAR primary antibody and HRP-conjugated secondary antibody)
-
Fixing and permeabilization buffers
-
HRP substrate
-
96-well clear-bottom cell culture plates
-
Plate reader (absorbance)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with varying concentrations of 8-Br-NAD⁺ for 1-4 hours.
-
Induce DNA damage by treating cells with H₂O₂ (e.g., 1 mM) for 10 minutes.
-
-
Fixing and Permeabilization:
-
Fix the cells with the provided fixing solution.
-
Wash the cells and then permeabilize them.
-
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with the primary anti-PAR antibody.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the cells and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the signal to untreated, H₂O₂-stimulated cells (100% PARP activity) and calculate the IC50 of 8-Br-NAD⁺.
-
Conclusion
8-Br-NAD⁺ serves as a valuable research tool for investigating the roles of ADP-ribosylation in various biological contexts. While detailed quantitative inhibitory data against specific ADP-ribosyltransferases is still emerging, the provided protocols offer a solid foundation for researchers to characterize its effects in both in vitro and cellular systems. The structural similarity of 8-Br-NAD⁺ to the natural substrate NAD⁺ makes it a potent competitive inhibitor for a range of NAD⁺-dependent enzymes, facilitating the elucidation of their complex roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. The Role of NAD+, SIRTs Interactions in Stimulating and Counteracting Carcinogenesis | MDPI [mdpi.com]
- 5. Frontiers | Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Analysis of 8-Br-NAD+ by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+) is a synthetic analog of nicotinamide (B372718) adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The bromine substitution at the 8-position of the adenine ring imparts unique chemical and biological properties, making 8-Br-NAD+ a valuable tool for studying NAD+-dependent enzymes. These enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, are key regulators of cellular processes such as DNA repair, gene expression, and calcium signaling.[1][2][3] Dysregulation of these pathways is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][4] Consequently, the development of robust methods for the purification and analysis of 8-Br-NAD+ is essential for advancing research and drug discovery in these areas.
This document provides detailed application notes and protocols for the purification and analysis of 8-Br-NAD+ using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: HPLC Method Parameters for 8-Br-NAD+ Analysis
| Parameter | Analytical Method | Preparative Method |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse-Phase (e.g., 10 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1 M Potassium Phosphate (B84403), pH 6.0 | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | 100% Methanol | 100% Acetonitrile (B52724) |
| Gradient | 5% to 50% B over 20 minutes | 10% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Volume | 10-20 µL | 1-2 mL |
Table 2: Expected Retention Times and Purity Assessment
| Compound | Expected Retention Time (Analytical) | Peak Purity (by Diode Array Detector) |
| NAD+ | ~10-12 min | >98% |
| 8-Br-NAD+ | ~15-18 min | >95% |
| Nicotinamide | ~4-6 min | >99% |
| ADP-ribose | ~7-9 min | >98% |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocols
Protocol 1: Analytical HPLC of 8-Br-NAD+
This protocol is designed for the routine analysis of 8-Br-NAD+ purity and for monitoring enzymatic reactions.
1. Materials:
- 8-Br-NAD+ sample
- HPLC-grade water
- Potassium dihydrogen phosphate (KH2PO4)
- Dipotassium hydrogen phosphate (K2HPO4)
- HPLC-grade methanol
- 0.45 µm membrane filters
2. Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Analytical balance
- pH meter
- Filtration apparatus
3. Mobile Phase Preparation:
- Mobile Phase A (0.1 M Potassium Phosphate, pH 6.0): Dissolve the appropriate amounts of KH2PO4 and K2HPO4 in HPLC-grade water to achieve a final concentration of 0.1 M and a pH of 6.0. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (100% Methanol): Use HPLC-grade methanol. Filter and degas.
4. Sample Preparation:
- Dissolve the 8-Br-NAD+ sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
5. HPLC Analysis:
- Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
- Inject 10-20 µL of the prepared sample.
- Run the following gradient:
- 0-5 min: 5% B
- 5-25 min: Linear gradient from 5% to 50% B
- 25-27 min: Linear gradient to 5% B
- 27-30 min: 5% B (re-equilibration)
- Monitor the absorbance at 260 nm.
- Integrate the peak corresponding to 8-Br-NAD+ to determine its purity. The increased hydrophobicity due to the bromine atom will result in a longer retention time compared to NAD+.
Protocol 2: Preparative HPLC for 8-Br-NAD+ Purification
This protocol is suitable for the purification of 8-Br-NAD+ from synthetic reaction mixtures or enzymatic conversions.
1. Materials:
- Crude 8-Br-NAD+ mixture
- HPLC-grade water
- Triethylamine (B128534) (TEA)
- Acetic acid
- HPLC-grade acetonitrile
- 0.45 µm membrane filters
2. Equipment:
- Preparative HPLC system with a UV detector and fraction collector
- C18 reverse-phase preparative column (e.g., 10 x 250 mm, 10 µm particle size)
- Lyophilizer (freeze-dryer)
3. Mobile Phase Preparation:
- Mobile Phase A (0.1 M TEAA, pH 7.0): Add triethylamine to HPLC-grade water to a final concentration of 0.1 M. Adjust the pH to 7.0 with glacial acetic acid. Filter and degas.
- Mobile Phase B (100% Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
4. Sample Preparation:
- Dissolve the crude 8-Br-NAD+ mixture in a minimal volume of Mobile Phase A.
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
5. HPLC Purification:
- Equilibrate the preparative column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes at a flow rate of 4.0 mL/min.
- Inject the prepared sample onto the column.
- Run the following gradient:
- 0-5 min: 10% B
- 5-35 min: Linear gradient from 10% to 60% B
- 35-40 min: Hold at 60% B
- 40-45 min: Linear gradient to 10% B
- 45-50 min: 10% B (re-equilibration)
- Monitor the absorbance at 260 nm and collect fractions corresponding to the 8-Br-NAD+ peak.
6. Post-Purification Processing:
- Pool the fractions containing pure 8-Br-NAD+.
- Remove the acetonitrile by rotary evaporation.
- Lyophilize the remaining aqueous solution to obtain the purified 8-Br-NAD+ as a solid.
Signaling Pathways and Experimental Workflows
8-Br-NAD+ in Cellular Signaling
8-Br-NAD+ can act as a substrate or inhibitor for several key NAD+-dependent enzymes, thereby modulating their activity and downstream signaling pathways.
References
Application Notes: 8-Br-NAD+ in Enzyme Kinetics Studies of CD38
To the Valued Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive review of available scientific literature, we must report that there is a notable absence of specific data regarding the use of 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+) as a substrate for enzyme kinetic studies of CD38. Extensive searches for detailed application notes, experimental protocols, and quantitative kinetic data (such as K_m, V_max, or k_cat) for the interaction between CD38 and 8-Br-NAD+ did not yield any specific results.
The scientific community has predominantly utilized other substrates for characterizing the enzymatic activity of CD38. These include the native substrate NAD+, as well as fluorescent analogs like 1,N⁶-etheno-NAD+ (ε-NAD+) and nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD+), which are instrumental in high-throughput screening and mechanistic studies.
While direct kinetic data for 8-Br-NAD+ is unavailable, it is important to note the frequent mention of a related compound, 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) . This molecule is a well-characterized antagonist of the cyclic ADP-ribose (cADPR) receptor, ryanodine (B192298) receptor, and is extensively used to probe the downstream calcium signaling pathways initiated by the CD38 product, cADPR.[1][2][3][4][5][6] It is crucial to distinguish between the substrate analog (8-Br-NAD+) and the product analog (8-Br-cADPR), as their applications in studying CD38 are fundamentally different.
Given the lack of specific information on 8-Br-NAD+, we are unable to provide the requested detailed application notes, protocols, and data tables for its use in CD38 enzyme kinetics.
We can, however, provide detailed protocols and application notes for the well-established substrates used in CD38 enzyme kinetics, such as ε-NAD+. Should this alternative be of interest, please let us know, and we would be pleased to generate a comprehensive document on that topic.
Understanding the CD38 Signaling Pathway
CD38 is a multifunctional enzyme with both NAD+ glycohydrolase and ADP-ribosyl cyclase activities. It plays a crucial role in cellular NAD+ metabolism and calcium signaling. The primary reactions catalyzed by CD38 are the hydrolysis of NAD+ to ADP-ribose (ADPR) and nicotinamide, and the cyclization of NAD+ to form cyclic ADP-ribose (cADPR).[1][7]
Caption: CD38 enzymatically converts NAD+ into ADPR and cADPR, which in turn modulates intracellular calcium levels.
We trust this information is helpful for your research endeavors. Please do not hesitate to contact us for further clarification or for information on alternative substrates for CD38 kinetic studies.
References
- 1. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Br-cADPR, a TRPM2 ion channel antagonist, inhibits renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD38–Cyclic ADP-Ribose Signal System in Physiology, Biochemistry, and Pathophysiology [mdpi.com]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Comparative Analysis of Cell Permeability for 8-Br-NAD+ and 8-Br-cADPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) and cyclic ADP-ribose (cADPR) are critical signaling molecules involved in a myriad of cellular processes, including energy metabolism, DNA repair, and calcium mobilization.[1][2][3] Their brominated analogs, 8-Bromo-NAD+ (8-Br-NAD+) and 8-Bromo-cADPR (8-Br-cADPR), are valuable tools for studying these pathways. 8-Br-NAD+ has been investigated as a potential modulator of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are implicated in cancer and aging.[4][5][6][7][8] 8-Br-cADPR is widely used as a cell-permeable antagonist of cADPR, enabling the study of cADPR-mediated calcium signaling in intact cells. A key determinant of the utility of these analogs in cellular assays is their ability to cross the plasma membrane. This document provides a detailed comparison of the cell permeability of 8-Br-NAD+ and 8-Br-cADPR, along with protocols for their experimental evaluation.
Comparative Cell Permeability
The ability of 8-Br-NAD+ and 8-Br-cADPR to enter cells differs significantly based on available evidence. While 8-Br-cADPR is well-documented as a cell-permeable compound, the cell permeability of 8-Br-NAD+ is not well-established and is presumed to be low.
8-Br-NAD+
There is a notable lack of direct experimental evidence demonstrating the cell permeability of 8-Br-NAD+. Generally, NAD+ and its analogs are large, negatively charged molecules that do not readily cross the cell membrane.[9] The development of specialized delivery systems, such as conjugation to cholesterol or cell-penetrating peptides, to create cell-permeable NAD+ analogs underscores the inherent difficulty in unmodified analogs entering cells.[10][11][12] While 8-substituted NAD+ analogs have been synthesized and shown to inhibit enzymes like sirtuins in vitro, their use in cellular assays has not been widely reported, likely due to poor membrane permeability.[4]
8-Br-cADPR
In contrast, 8-Br-cADPR is consistently described in the scientific literature as a "cell-permeable" or "membrane-permeant" antagonist of the cADPR signaling pathway. This property is attributed to the bromination, which increases the lipophilicity of the molecule. This characteristic allows researchers to study the effects of cADPR antagonism by adding 8-Br-cADPR directly to the extracellular medium of cultured cells.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the cell permeability and biological activity of 8-Br-NAD+ and 8-Br-cADPR. It is important to note the limited quantitative data for 8-Br-NAD+ permeability.
Table 1: Cell Permeability Data
| Compound | Cell Type | Method | Permeability/Uptake | Citation |
| 8-Br-NAD+ | Not Reported | Not Reported | Data not available in reviewed literature. | - |
| 8-Br-N1-cIDPR * | Jurkat T-cells | HPLC | 0.16 fmol/cell | [12] |
Note: 8-Br-N1-cIDPR is a structurally similar, membrane-permeant cADPR agonist. This value is provided as an estimate for a comparable brominated cyclic nucleotide.
Table 2: Biological Activity Data
| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Citation |
| 8-substituted NAD+ analogs | SIRT1 | Enzymatic | Moderate inhibition | [4] |
| 8-substituted NAD+ analogs | SIRT2 | Enzymatic | Low micromolar inhibition | [4] |
| 8-Br-cADPR | cADPR-mediated Ca²⁺ release | Sea urchin egg homogenate | IC₅₀ = 1.7 µM | [13] |
Signaling Pathways
To understand the functional implications of 8-Br-NAD+ and 8-Br-cADPR cell permeability, it is essential to visualize their respective signaling pathways.
Experimental Protocols
The following are detailed protocols for assessing the cell permeability, cytotoxicity, and intracellular concentration of 8-Br-NAD+ and 8-Br-cADPR. These protocols are templates and may require optimization for specific cell types and experimental conditions.
Protocol 1: Assessment of Cell Permeability using a Transwell Assay
This protocol is adapted from the Caco-2 permeability assay and can be used to determine the apparent permeability coefficient (Papp) of the compounds.
Materials:
-
Caco-2 cells (or other suitable cell line)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
8-Br-NAD+ and 8-Br-cADPR
-
Lucifer yellow (paracellular integrity marker)
-
Analytical equipment (e.g., HPLC-UV/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to both the apical (0.5 mL) and basolateral (1.5 mL) chambers and equilibrate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a stock solution of the test compound (8-Br-NAD+ or 8-Br-cADPR) and Lucifer yellow in HBSS.
-
Remove the HBSS from the apical chamber and replace it with the compound solution.
-
-
Sampling:
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.
-
Replace the collected volume with fresh, pre-warmed HBSS.
-
-
Analysis:
-
Determine the concentration of the test compound and Lucifer yellow in the collected samples using a validated analytical method such as HPLC-UV/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the compound across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the apical chamber (µg/mL).
-
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which the compounds exhibit cytotoxic effects.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Cell culture medium
-
8-Br-NAD+ and 8-Br-cADPR
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 8-Br-NAD+ and 8-Br-cADPR in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: Measurement of Intracellular Concentration by HPLC
This protocol allows for the quantification of the compound that has entered the cells.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Cell culture medium
-
8-Br-NAD+ and 8-Br-cADPR
-
Ice-cold PBS
-
Perchloric acid (PCA), 0.6 M
-
Potassium carbonate (K₂CO₃), 3 M
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Incubate the cells with a known concentration of 8-Br-NAD+ or 8-Br-cADPR for a specific duration.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 400 µL of ice-cold 0.6 M PCA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Extraction:
-
Incubate the lysate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acidic extract) to a new pre-chilled tube.
-
-
Neutralization:
-
Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is between 7 and 8.
-
Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant using a validated HPLC method to quantify the intracellular concentration of the compound.
-
Generate a standard curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Normalization: Normalize the intracellular concentration to the cell number or total protein content.
Conclusion
The available evidence strongly suggests that 8-Br-cADPR is a cell-permeable molecule, making it a valuable tool for studying intracellular calcium signaling. In contrast, the cell permeability of 8-Br-NAD+ is likely to be poor, which may limit its utility in assays with intact cells unless specific delivery methods are employed. The provided protocols offer a framework for researchers to empirically determine the cell permeability and cytotoxicity of these and other related compounds in their specific experimental systems. Rigorous characterization of these parameters is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting NAD+ and cADPR signaling pathways.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Permeable Nicotinamide Adenine Dinucleotides for Exploration of Cellular Protein ADP-Ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. NAD+ analogs substituted in the purine base as substrates for poly(ADP-ribosyl) transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 8-Br-NAD⁺ Conversion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the conversion of 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD⁺), a valuable analog of NAD⁺ used to study the activity of NAD⁺-dependent enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2][3] The conversion of 8-Br-NAD⁺ by these enzymes typically yields nicotinamide (B372718) (NAM) and 8-Br-ADP-ribose. The following protocols detail chromatographic and enzymatic methods to measure the depletion of the 8-Br-NAD⁺ substrate or the formation of its products.
Context: 8-Br-NAD⁺ in Cellular Signaling
NAD⁺ is a critical coenzyme in cellular metabolism and a substrate for several enzyme families that regulate key cellular processes, including DNA repair, gene expression, and stress responses.[2][4] Analogs like 8-Br-NAD⁺ are instrumental in probing the kinetics and mechanisms of these enzymes. Measuring the conversion rate of 8-Br-NAD⁺ provides a direct assessment of the enzymatic activity in various biological samples.
Caption: General pathway of 8-Br-NAD⁺ consumption by NAD⁺-dependent enzymes.
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates 8-Br-NAD⁺ and its conversion products from other cellular components using reverse-phase HPLC.[5] The molecules are then detected by their ultraviolet (UV) absorbance at approximately 261 nm.[5] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards. This method is robust and provides accurate quantification of the substrate and its primary products.[6]
Caption: Experimental workflow for HPLC-based analysis of 8-Br-NAD⁺.
Protocol: HPLC Analysis
1. Sample Preparation (Acidic Extraction): a. For cultured cells (e.g., in a 6-well plate), wash cells twice with ice-cold PBS.[7] b. Add 400 µL of ice-cold 0.5 M perchloric acid (PCA) to each well to quench metabolic activity and lyse the cells.[7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7] d. For in vitro enzyme reactions, stop the reaction by adding an equal volume of 0.5 M PCA. e. Incubate the acidic extract on ice for 15 minutes.[7] f. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.[7] g. Carefully transfer the supernatant to a new pre-chilled tube for analysis.[7]
2. HPLC Analysis: a. Inject 50–100 μL of the sample extract onto the HPLC system.[5] b. Run a standard curve using known concentrations of 8-Br-NAD⁺ prepared in the same extraction buffer. c. Monitor the separation at a wavelength of 261 nm.[5] d. Identify peaks based on the retention times of the standards. e. Quantify the amount of 8-Br-NAD⁺ by integrating the corresponding peak area and comparing it to the standard curve.
Data Presentation: HPLC Parameters
| Parameter | Recommended Setting |
| Column | SUPELCOSIL™ LC-18-T (or equivalent C18 reverse-phase)[6] |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 7.0[5] |
| Mobile Phase B | 100% HPLC-grade Methanol[5] |
| Flow Rate | 1.0 mL/min[5] |
| Gradient | 0-5 min: 100% A; 5-13 min: linear gradient to 15% B; 13-23 min: hold at 15% B; 23-24 min: return to 100% A[5] |
| Detection | UV Absorbance at 261 nm[5] |
| Column Temperature | Ambient or controlled at 25°C |
Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for quantifying NAD⁺ metabolites due to its exceptional sensitivity and specificity.[4][8] This method separates metabolites by liquid chromatography and detects them based on their unique mass-to-charge (m/z) ratios. By using Multiple Reaction Monitoring (MRM), the instrument can specifically detect the transition from a precursor ion to a product ion, minimizing interferences and allowing for precise quantification, even at low picomolar levels.[8][9]
Caption: Experimental workflow for LC-MS/MS analysis of 8-Br-NAD⁺ conversion.
Protocol: LC-MS/MS Analysis
1. Sample Preparation: a. Rapidly quench metabolic activity by adding a cold organic solvent (e.g., 80% methanol or acetonitrile) to the sample.[4] b. For biofluids like plasma, perform protein precipitation with a cold organic solvent.[4] c. Vortex and centrifuge to pellet precipitated proteins and cell debris. d. Collect the supernatant, which contains the metabolites, and dry it under a stream of nitrogen or using a vacuum concentrator.[4] e. Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Use either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography for separation. HILIC is often preferred for separating polar NAD⁺ metabolites.[4][10] b. Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI).[11] c. Develop an MRM method using the specific precursor and product ion pairs for 8-Br-NAD⁺ and its products. d. Quantify analytes by comparing their peak areas to those of a standard curve, often using a stable isotope-labeled internal standard to correct for matrix effects.[11]
Data Presentation: Hypothetical LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Polarity |
| 8-Br-NAD⁺ | 742.0 | 408.1 (8-Br-ADPR fragment) | Positive |
| Nicotinamide (NAM) | 123.1 | 80.0 | Positive |
| 8-Br-ADP-ribose | 602.0 | 408.1 | Positive |
Note: The exact m/z values must be empirically determined by direct infusion of standards on the specific mass spectrometer being used.
Application Note 3: Indirect Quantification via Enzymatic Cycling Assay
Principle: Instead of directly measuring 8-Br-NAD⁺, this method quantifies its conversion by measuring the formation of a common product, nicotinamide (NAM).[8] This is particularly useful for high-throughput screening. The protocol involves a two-step reaction: first, the NAD⁺-consuming enzyme generates NAM from 8-Br-NAD⁺. Second, the amount of NAM produced is quantified using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.[8][12]
Caption: Workflow for an indirect enzymatic assay measuring NAM production.
Protocol: NAM-Based Enzymatic Assay
1. Primary Enzymatic Reaction: a. Set up the primary reaction in a microcentrifuge tube or 96-well plate containing buffer, the enzyme of interest (e.g., SIRT1), and any required co-substrates (e.g., an acetylated peptide for sirtuins).[8] b. Initiate the reaction by adding 8-Br-NAD⁺. c. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period. d. Stop the reaction, typically by heat inactivation or addition of a chemical inhibitor.
2. NAM Quantification: a. This protocol is based on commercially available NAD⁺/NADH or NAM quantification kits, which should be adapted as described.[7][13] b. Prepare a NAM standard curve by serially diluting a stock solution of known concentration.[7] c. Add the completed primary reaction samples and NAM standards to a new 96-well plate.[7] d. Prepare and add the master mix from the kit. This mix typically contains enzymes that convert NAM to NAD⁺, which then participates in a cycling reaction to generate a colored (e.g., formazan (B1609692) dye) or fluorescent (e.g., resorufin) product.[13][14] e. Incubate the plate at 37°C, protected from light, for the time specified by the kit (e.g., 30-60 minutes).[7] f. Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[7] g. Calculate the NAM concentration in your samples by interpolating from the standard curve.
Data Presentation: Typical Assay Components
| Component | Purpose | Typical Concentration |
| Enzyme of Interest | Catalyzes 8-Br-NAD⁺ conversion | Varies (e.g., 1-10 nM) |
| 8-Br-NAD⁺ | Substrate | 50-500 µM |
| Co-substrate | Required for some enzymes (e.g., acetylated peptide for sirtuins) | Varies (e.g., 100 µM) |
| Reaction Buffer | Maintains optimal pH and ionic strength | e.g., 50 mM Tris-HCl, pH 7.5 |
| NAM Detection Kit | Contains enzymes and reagents for signal generation | As per manufacturer's instructions |
Summary and Comparison of Techniques
| Feature | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Specificity | Good; relies on retention time | Excellent; relies on mass and fragmentation | Moderate; can have interferences[7] |
| Sensitivity | Moderate (micromolar range) | Very High (pico- to nanomolar range)[8] | High (nanomolar range) |
| Throughput | Low to Medium | Medium | High |
| Quantification | Direct (measures substrate/product) | Direct (measures substrate/product) | Indirect (measures product formation) |
| Equipment Cost | Medium | High | Low (requires plate reader) |
| Expertise Required | Medium | High | Low to Medium |
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+, Sirtuins and PARPs: enhancing oocyte developmental competence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jinfiniti.com [jinfiniti.com]
- 10. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. signosisinc.com [signosisinc.com]
- 14. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
8-Br-NAD⁺: A Versatile Tool for Drug Discovery Targeting NAD⁺-Dependent Enzymes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD⁺) is a critical coenzyme and substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/ADP-ribosyl cyclases. These enzymes are pivotal in a myriad of cellular processes, such as DNA repair, metabolic regulation, and cell signaling. The dysregulation of NAD⁺ metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making NAD⁺-dependent enzymes attractive targets for drug discovery. 8-Bromo-NAD⁺ (8-Br-NAD⁺), a synthetic analog of NAD⁺, serves as a valuable chemical probe to investigate the function of these enzymes and to screen for their modulators. This document provides detailed application notes and protocols for the use of 8-Br-NAD⁺ in drug discovery.
8-Br-NAD⁺ is known to act as a substrate for enzymes like CD38, which converts it to 8-bromo-cyclic ADP-ribose (8-Br-cADPR). This product, 8-Br-cADPR, has been shown to be an antagonist of cADPR-induced calcium release, providing a functional readout for enzyme activity. In cellular contexts, 8-Br-NAD⁺ has been observed to prevent intracellular calcium level increases and reduce the production of inflammatory markers at concentrations of 100 µM to 1 mM.[1]
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₂₁H₂₆BrN₇O₁₄P₂ |
| Molecular Weight | 742.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C or below, protected from light and moisture. |
Note: Quantitative data such as Ki, IC50, Km, and kcat for 8-Br-NAD⁺ with specific enzymes are not extensively reported in the literature. Researchers are advised to determine these parameters empirically for their specific experimental setup.
Applications in Drug Discovery
8-Br-NAD⁺ is a versatile tool with several applications in the study of NAD⁺-dependent enzymes:
-
Enzyme Substrate: It serves as a substrate for ADP-ribosyl cyclases like CD38, allowing for the study of their enzymatic activity through the detection of the product, 8-Br-cADPR.
-
Screening for Inhibitors: By using 8-Br-NAD⁺ as a substrate in enzymatic assays, researchers can perform high-throughput screening (HTS) to identify inhibitors of enzymes like CD38.
-
Probing Signaling Pathways: The ability of 8-Br-NAD⁺ to be converted into the cADPR antagonist 8-Br-cADPR allows for the investigation of cADPR-mediated calcium signaling pathways.
-
Mechanism of Action Studies: It can be used to elucidate the mechanism of action of novel enzyme modulators by assessing their impact on the processing of this NAD⁺ analog.
Signaling Pathways and Experimental Workflows
CD38 Signaling and Inhibition Assay
The NAD⁺ glycohydrolase CD38 is a key enzyme in NAD⁺ metabolism and calcium signaling. It hydrolyzes NAD⁺ to ADP-ribose (ADPR) and also catalyzes the formation of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium. 8-Br-NAD⁺ is a substrate for CD38, which converts it to 8-Br-cADPR. This product can then antagonize cADPR receptors, making this a useful pathway to probe for drug discovery.
Experimental Workflow for CD38 Inhibitor Screening
A typical workflow for identifying CD38 inhibitors using 8-Br-NAD⁺ involves an enzymatic assay followed by hit validation.
Experimental Protocols
Protocol 1: Synthesis of 8-Br-NAD⁺
This protocol is adapted from the literature and describes the bromination of β-NAD⁺.[2]
Materials:
-
β-Nicotinamide adenine dinucleotide (β-NAD⁺)
-
Liquid Bromine (Br₂) - Caution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Sodium acetate (B1210297) buffer (pH 4.0)
-
Deionized water
-
HPLC system for purification
Procedure:
-
Dissolve β-NAD⁺ in sodium acetate buffer (pH 4.0) to a final concentration of 10 mg/mL.
-
In a fume hood, carefully add liquid bromine dropwise to the NAD⁺ solution while stirring at room temperature. The molar ratio of bromine to NAD⁺ should be optimized, but a 2-3 fold molar excess is a common starting point.
-
Monitor the reaction progress by HPLC. The retention time of 8-Br-NAD⁺ will be different from that of NAD⁺.
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction by bubbling nitrogen gas through the solution to remove excess bromine.
-
Purify the 8-Br-NAD⁺ from the reaction mixture using preparative HPLC with a suitable C18 column and a gradient of triethylammonium (B8662869) acetate buffer and acetonitrile.
-
Lyophilize the fractions containing pure 8-Br-NAD⁺ to obtain the final product as a solid.
-
Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Enzymatic Assay for CD38 Activity using 8-Br-NAD⁺
This protocol provides a general method to measure the activity of CD38 by quantifying the conversion of 8-Br-NAD⁺ to 8-Br-cADPR.
Materials:
-
Recombinant human CD38 enzyme
-
8-Br-NAD⁺
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
HPLC or LC-MS system for product detection
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of 8-Br-NAD⁺ in assay buffer. The final concentration in the assay will need to be optimized but can start in the range of 100-500 µM.
-
Prepare a stock solution of recombinant CD38 in assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear product formation over the desired reaction time.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Reaction Setup (96-well plate format):
-
To each well, add 2 µL of test compound solution (or DMSO for control).
-
Add 48 µL of CD38 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the 8-Br-NAD⁺ substrate solution to each well.
-
-
Reaction and Termination:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution, such as 10 µL of 1 M HCl.
-
-
Product Detection:
-
Analyze the reaction mixture by HPLC or LC-MS to separate and quantify the amount of 8-Br-cADPR formed.
-
Monitor the appropriate masses for 8-Br-NAD⁺ and 8-Br-cADPR.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 3: Cellular Assay to Assess the Effect of 8-Br-NAD⁺ on Inflammatory Response
This protocol describes how to evaluate the effect of 8-Br-NAD⁺ on lipopolysaccharide (LPS)-induced inflammatory responses in a microglial cell line.
Materials:
-
BV-2 microglial cells (or other suitable immune cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
8-Br-NAD⁺
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitrite (B80452) measurement
-
ELISA kit for TNF-α and IL-6 measurement
Procedure:
-
Cell Culture and Plating:
-
Culture BV-2 cells according to standard protocols.
-
Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of 8-Br-NAD⁺ (e.g., 10 µM, 50 µM, 100 µM) for 1 hour. Include a vehicle control (medium only).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include an unstimulated control group.
-
-
Measurement of Nitrite Production:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
-
Measurement of Cytokine Production:
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Normalize the nitrite and cytokine concentrations to the protein content of the cells in each well, if necessary.
-
Compare the levels of nitrite and cytokines in the 8-Br-NAD⁺-treated groups to the LPS-only control group to determine the effect of 8-Br-NAD⁺ on the inflammatory response.
-
Conclusion
8-Br-NAD⁺ is a valuable chemical biology tool for the investigation of NAD⁺-dependent enzymes, particularly CD38. Its utility as a substrate allows for the development of robust enzymatic assays for high-throughput screening of inhibitors and for studying the mechanisms of these important drug targets. While detailed kinetic data for its interactions with various enzymes requires further investigation, the protocols and information provided herein offer a solid foundation for researchers to incorporate 8-Br-NAD⁺ into their drug discovery programs.
References
Application Notes and Protocols for 8-Br-NAD+ in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and ADP-ribosyl cyclases such as CD38.[1][2] These enzymes are pivotal in a multitude of cellular processes, including DNA repair, gene expression, and calcium signaling, making them attractive targets for drug discovery in areas such as oncology, neurodegenerative diseases, and aging.[3][4][5] High-throughput screening (HTS) assays are essential for identifying modulators of these enzymes. 8-Bromonicotinamide adenine dinucleotide (8-Br-NAD+) is a valuable chemical tool for HTS, primarily for assaying the activity of the ectoenzyme CD38.[6] CD38 utilizes NAD+ to generate second messengers like cyclic ADP-ribose (cADPR) and adenosine (B11128) diphosphoribose (ADPR).[7] 8-Br-NAD+ acts as a substrate for the ADP-ribosyl cyclase activity of CD38, which converts it into 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a known inhibitor of cADPR-mediated calcium release.[6] This conversion forms the basis of specific and sensitive HTS assays to screen for inhibitors of CD38.
Signaling Pathway of CD38 and Role of 8-Br-NAD+
The following diagram illustrates the central role of CD38 in NAD+ metabolism and the mechanism by which 8-Br-NAD+ is utilized in screening assays. CD38 can hydrolyze NAD+ to ADPR or cyclize it to cADPR. In the context of an HTS assay, 8-Br-NAD+ is provided as a specific substrate for the cyclase activity.
High-Throughput Screening Protocol for CD38 Inhibitors using 8-Br-NAD+
This protocol describes a fluorescence-based HTS assay to identify inhibitors of CD38 by monitoring the conversion of 8-Br-NAD+ to 8-Br-cADPR. The assay relies on the change in fluorescence upon the enzymatic modification of the substrate.
Materials and Reagents:
-
Recombinant Human CD38
-
8-Br-NAD+ (substrate)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2
-
Test compounds (solubilized in DMSO)
-
Known CD38 inhibitor (e.g., 78c) as a positive control[3]
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow:
Assay Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls into the wells of a 384-well plate. Use DMSO for blank wells.
-
Include a known CD38 inhibitor as a positive control for inhibition.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human CD38 in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Add 10 µL of the CD38 solution to each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X solution of 8-Br-NAD+ in assay buffer (e.g., 200 µM for a final concentration of 100 µM).
-
Add 10 µL of the 8-Br-NAD+ solution to each well to initiate the enzymatic reaction. The final reaction volume is 21 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the product (e.g., excitation at 300 nm and emission at 410 nm for fluorescent NAD+ analogs).
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
The following table provides a summary of hypothetical quantitative data that could be obtained from an HTS campaign for CD38 inhibitors using the described protocol.
| Compound ID | Target | Assay Type | Substrate | IC50 (nM) | Z'-factor |
| Control (78c) | CD38 | Fluorescence | 8-Br-NAD+ | 7.3 | 0.85 |
| Hit Compound 1 | CD38 | Fluorescence | 8-Br-NAD+ | 50 | N/A |
| Hit Compound 2 | CD38 | Fluorescence | 8-Br-NAD+ | 120 | N/A |
| Non-hit | CD38 | Fluorescence | 8-Br-NAD+ | >10,000 | N/A |
Note: The IC50 value for the control compound 78c is based on published data.[3] The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.
Logical Relationships in the HTS Assay
The diagram below illustrates the logical flow and the inverse relationship between CD38 activity and the fluorescence signal in the presence of an inhibitor.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Clinical Evidence for Targeting NAD Therapeutically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing 8-Br-NAD⁺: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 8-bromo-NAD⁺ (8-Br-NAD⁺), a valuable tool in studying NAD⁺-dependent enzymes, is a critical procedure. While direct bromination of β-nicotinamide adenine (B156593) dinucleotide (β-NAD⁺) is challenging, a robust two-step enzymatic and chemical approach provides a reliable pathway to this important molecule. This method involves the initial synthesis of 8-bromo-adenosine monophosphate (8-Br-AMP) from adenosine (B11128) monophosphate (AMP), followed by its coupling with nicotinamide (B372718) mononucleotide (NMN) to yield the final product, 8-Br-NAD⁺.
This application note provides detailed protocols for the synthesis, purification, and characterization of 8-Br-NAD⁺, supported by quantitative data and visual workflows to ensure reproducibility and clarity for laboratory applications.
Experimental Protocols
Part 1: Synthesis of 8-bromo-AMP (8-Br-AMP) from AMP
This protocol outlines the bromination of the C8 position of the adenine ring of AMP.
Materials:
-
Adenosine 5'-monophosphate (AMP)
-
Bromine (Br₂)
-
Sodium acetate (B1210297) buffer (pH 4.0)
-
Activated carbon
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution of AMP: Dissolve AMP in a sodium acetate buffer (pH 4.0) in a flask equipped with a magnetic stir bar. The concentration of AMP should be carefully chosen to ensure complete dissolution.
-
Bromination Reaction: Cool the flask in an ice bath. Slowly add a molar excess of bromine water to the stirring AMP solution. The reaction is typically allowed to proceed for several hours with continuous stirring in the cold.
-
Reaction Quenching and Decolorization: After the reaction is complete (monitored by a suitable method like TLC or HPLC), add a small amount of activated carbon to the solution to quench any remaining bromine and to decolorize the solution.
-
Filtration: Filter the solution to remove the activated carbon.
-
Precipitation and Washing: Precipitate the 8-Br-AMP from the filtrate by adding cold ethanol. Collect the precipitate by filtration or centrifugation. Wash the precipitate sequentially with cold ethanol and diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white powder under vacuum to obtain pure 8-Br-AMP.
Part 2: Synthesis of 8-Br-NAD⁺ from 8-Br-AMP and NMN
This part of the protocol describes the enzymatic or chemical coupling of 8-Br-AMP with NMN.
Materials:
-
8-bromo-AMP (from Part 1)
-
Nicotinamide mononucleotide (NMN)
-
NAD⁺ synthetase (for enzymatic synthesis) or a suitable chemical coupling agent (e.g., a carbodiimide)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
HPLC system for purification
-
Lyophilizer
Procedure (Enzymatic Synthesis):
-
Reaction Setup: In a reaction vessel, dissolve 8-Br-AMP and a molar equivalent of NMN in the appropriate reaction buffer containing magnesium ions, which are essential for the enzyme's activity.
-
Enzymatic Reaction: Add NAD⁺ synthetase to the solution. Incubate the reaction mixture at a controlled temperature (typically 37°C) for several hours. The progress of the reaction can be monitored by HPLC.
-
Enzyme Removal: Once the reaction has reached completion, the enzyme can be removed by methods such as heat inactivation followed by centrifugation, or by ultrafiltration.
-
Purification: Purify the 8-Br-NAD⁺ from the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 reverse-phase column).
-
Lyophilization: Collect the fractions containing the pure 8-Br-NAD⁺ and lyophilize them to obtain the final product as a white powder.
Data Presentation
The following table summarizes the typical quantitative data obtained during the synthesis of 8-Br-NAD⁺.
| Parameter | 8-Br-AMP Synthesis | 8-Br-NAD⁺ Synthesis (Enzymatic) |
| Starting Material | Adenosine Monophosphate (AMP) | 8-bromo-AMP and NMN |
| Key Reagent | Bromine | NAD⁺ Synthetase |
| Typical Yield | 70-85% | 50-70% |
| Purity (Post-Purification) | >95% (by HPLC) | >98% (by HPLC) |
| Analytical Methods | HPLC, UV-Vis, MS, NMR | HPLC, UV-Vis, MS, NMR |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key transformations and the overall workflow for the synthesis of 8-Br-NAD⁺.
Caption: Workflow for the two-step synthesis of 8-Br-NAD⁺.
Caption: Logical steps from β-NAD⁺ to purified 8-Br-NAD⁺.
Troubleshooting & Optimization
Technical Support Center: 8-Br-NAD+ Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 8-Br-NAD+ sodium salt.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the solubility and stability of this compound salt.
Solubility Issues
Question: What is the best solvent for dissolving this compound salt?
Answer: this compound salt is soluble in water.[1] For optimal results, use high-purity water (e.g., Milli-Q® or equivalent). Some commercial suppliers suggest that sonication may be necessary to achieve higher concentrations, such as 50 mg/mL.
Question: My this compound salt is not dissolving completely in my buffer. What should I do?
Answer: Incomplete dissolution can be due to several factors:
-
Concentration: You may be exceeding the solubility limit in your specific buffer. Try preparing a more dilute solution.
-
Buffer Composition: While generally soluble in buffers, certain buffer components at high concentrations might reduce solubility.[2] Tris-HCl buffer is often a good starting point as NAD+ has shown high stability in it.[3]
-
pH: The pH of your solution can influence the stability and potentially the solubility of NAD+ and its analogs. Acidic or alkaline conditions can lead to rapid degradation.[4] It is recommended to prepare solutions in a slightly acidic to neutral pH range (pH 6-7.5).
-
Temperature: Ensure the solvent is at room temperature. While heating can sometimes aid dissolution, it can also accelerate degradation.
Troubleshooting Workflow for Solubility Issues
Stability Concerns
Question: How should I store my this compound salt solutions?
Answer: For long-term storage, it is recommended to store this compound salt as a solid at -20°C or -80°C, protected from light and moisture. Aqueous stock solutions should be prepared fresh. If storage of a solution is necessary, aliquot it into single-use volumes and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Question: I am seeing a decrease in the activity of my 8-Br-NAD+ over time. Why is this happening?
Answer: 8-Br-NAD+, like NAD+, is susceptible to degradation, which can be accelerated by:
-
pH: Both acidic and alkaline conditions can cause hydrolysis of the NAD+ moiety. The optimal pH for NAD+ stability is generally between 6.0 and 7.5.
-
Temperature: Elevated temperatures increase the rate of degradation. Keep solutions on ice during experiments and store them at low temperatures.
-
Light: Exposure to light can also contribute to degradation. Store solutions in amber tubes or cover them with foil.
-
Buffer Choice: Phosphate buffers have been shown to accelerate the degradation of NADH and can also affect NAD+ stability.[5] Tris buffer has demonstrated better long-term stability for NAD+.[3]
Data on Solubility and Stability
While specific quantitative solubility data for this compound salt in various buffers is limited, the following table summarizes the available information for 8-Br-NAD+ and general stability data for the parent molecule, NAD+, which can serve as a valuable guide.
| Compound | Solvent/Buffer | Concentration | Temperature | pH | Stability Notes |
| This compound Salt | Water | 50 mg/mL (requires sonication) | Room Temperature | Neutral | Prepare fresh |
| NAD+ | Water | 50 mg/mL | Room Temperature | Neutral | Stable for about a week at 4°C at neutral pH. |
| NAD+ | Tris Buffer (50 mM) | Not specified | 19°C | 8.5 | High stability over 40+ days. |
| NAD+ | HEPES Buffer (50 mM) | Not specified | 19°C | 8.5 | Significant degradation over 43 days. |
| NAD+ | Phosphate Buffer (50 mM) | Not specified | 19°C | 8.5 | Moderate degradation over 43 days. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution
Materials:
-
This compound salt (MW: 764.3 g/mol )
-
High-purity water or 50 mM Tris-HCl buffer, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound salt in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, use 7.64 mg.
-
Add the appropriate volume of water or Tris-HCl buffer to the tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Avoid excessive heating of the water bath.
-
Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.
-
Keep the stock solution on ice for immediate use. For storage, aliquot into single-use volumes and store at -80°C.
Protocol 2: Assessment of 8-Br-NAD+ Stability by UV-Vis Spectrophotometry
Objective: To monitor the degradation of 8-Br-NAD+ over time by measuring the change in absorbance at its λmax (approximately 260 nm).
Materials:
-
Prepared 8-Br-NAD+ solution in the buffer of interest
-
UV-transparent cuvettes or microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of 8-Br-NAD+ in the desired buffer at a known concentration (e.g., 100 µM).
-
Immediately after preparation (t=0), measure the full UV-Vis spectrum (200-400 nm) to determine the absorbance maximum (λmax) and its initial value.
-
Store the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at the predetermined λmax.
-
Plot the absorbance at λmax versus time. A decrease in absorbance indicates degradation of the 8-Br-NAD+.
-
The percentage of remaining 8-Br-NAD+ can be calculated as: (Absorbance at time t / Initial Absorbance at t=0) * 100%.
Note: This method provides a general indication of stability. For more precise quantification and to identify degradation products, HPLC analysis is recommended.
Signaling Pathways and Mechanisms of Action
8-Br-NAD+ is a valuable tool for studying NAD+-dependent enzymes due to the bromine substitution at the 8-position of the adenine (B156593) ring. This modification influences its interaction with key enzymes involved in cellular signaling.
1. CD38: Conversion to an Antagonist
8-Br-NAD+ serves as a substrate for the ectoenzyme CD38. CD38 catalyzes the conversion of 8-Br-NAD+ into 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[1] 8-Br-cADPR is a known antagonist of the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). This makes 8-Br-NAD+ a useful prodrug to study cADPR-mediated calcium signaling.
2. PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes. They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains. PARP inhibitors often act as competitive inhibitors by binding to the NAD+ binding site of the enzyme. The bulky bromine atom on 8-Br-NAD+ may enhance its affinity for the PARP catalytic domain, making it a potential competitive inhibitor.
3. Sirtuin Modulation
Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that play crucial roles in metabolism, aging, and stress responses. Their activity is directly linked to the availability of NAD+. As an NAD+ analog, 8-Br-NAD+ can interact with sirtuins. The bromine substitution may hinder its ability to be a substrate, potentially making it a competitive inhibitor that can be used to modulate sirtuin activity.
References
Technical Support Center: 8-Br-NAD⁺ Stability in Aqueous Solutions
Welcome to the technical support center for 8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (8-Br-NAD⁺). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of 8-Br-NAD⁺ in aqueous solutions and to help troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-NAD⁺ and what are its primary applications?
A1: 8-Br-NAD⁺ is a brominated analog of Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺). It is primarily used in research as a tool to study NAD⁺-dependent enzymes. Specifically, it acts as a prodrug for 8-bromo-cADPR, a known inhibitor of cyclic ADP-ribose (cADPR)-mediated calcium signaling.[1][2] It is often used to investigate the roles of enzymes like CD38, a major NADase in mammalian cells that converts 8-Br-NAD⁺ into its active inhibitor form.[1][2][3]
Q2: What are the optimal storage conditions for 8-Br-NAD⁺?
A2: Proper storage is critical to maintain the integrity of 8-Br-NAD⁺. For long-term stability, the solid (powder) form should be stored at -20°C or -80°C.[1][2] Aqueous stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year.[1] For short-term storage, aqueous solutions of the parent compound NAD⁺ are relatively stable for about a week at 4°C when maintained at a neutral pH.[4]
Q3: How do pH, temperature, and light affect the stability of 8-Br-NAD⁺ in aqueous solutions?
A3: While specific kinetic data for 8-Br-NAD⁺ is limited, its stability profile is expected to be similar to that of NAD⁺.
-
pH: NAD⁺ is most stable in slightly acidic to neutral pH (pH 4-7). It degrades rapidly in alkaline (basic) solutions.[4][5] Hydrolysis of the glycosidic bond between the nicotinamide and ribose moieties is a primary degradation pathway.[6][7]
-
Temperature: Higher temperatures accelerate degradation. For experimental use, solutions should be kept on ice. A study on NAD⁺/NADH showed that a temperature increase from 19°C to 25°C significantly increased the degradation rate.[8]
-
Light: Like many complex organic molecules, NAD⁺ solutions are sensitive to light and should be protected from extensive exposure.
Q4: Which aqueous buffer is best for experiments involving 8-Br-NAD⁺?
A4: The choice of buffer can significantly impact stability. For the parent compound NAD⁺, Tris buffer has been shown to provide greater long-term stability compared to sodium phosphate (B84403) or HEPES buffers.[8] When working with 8-Br-NAD⁺, it is advisable to use a buffer with a pH between 6.0 and 7.5 and to empirically test its stability over the course of your experiment if high precision is required.
Q5: How can I confirm the integrity and concentration of my 8-Br-NAD⁺ solution?
A5: The concentration of an 8-Br-NAD⁺ solution can be determined spectrophotometrically by measuring its absorbance at its λmax (approximately 268 nm, due to the brominated adenine). However, this method does not distinguish between the intact molecule and some of its degradation products. For a more accurate assessment of integrity, High-Performance Liquid Chromatography (HPLC) is the preferred method, as it can separate the parent compound from its degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for 8-Br-NAD⁺
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store desiccated, protected from light. |
| Aqueous Stock Solution | -80°C | Up to 1 year[1] | Aliquot to prevent freeze-thaw cycles. Use high-purity water. |
| Working Dilution | 0-4°C (on ice) | For the duration of the experiment | Prepare fresh from stock solution for each experiment. |
Table 2: Relative Stability of NAD⁺ in Common Buffers at pH ~8.5
| Buffer (50 mM) | Relative Stability (Qualitative) | Degradation Rate of NADH (Quantitative Proxy) | Reference |
| Tris | High | 4 µM/day at 19°C | [8] |
| HEPES | Low | 18 µM/day at 19°C | [8] |
| Sodium Phosphate | Medium | 23 µM/day at 19°C | [8] |
| Note: This data is for the parent compound NAD⁺ and its reduced form NADH. While 8-Br-NAD⁺ is expected to follow a similar trend, empirical validation is recommended. |
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in my enzyme assay.
-
Possible Cause: Degradation of 8-Br-NAD⁺.
-
Solution: Prepare a fresh solution of 8-Br-NAD⁺ from a solid aliquot stored at -20°C or below. Ensure the pH of your final reaction buffer is within the optimal range (neutral to slightly acidic). Keep all solutions on ice throughout the experiment.
-
-
Possible Cause: Incorrect concentration of 8-Br-NAD⁺ stock.
-
Solution: Re-measure the concentration of your stock solution using its molar extinction coefficient. If possible, verify the purity using HPLC.
-
Problem 2: High background signal in my colorimetric or fluorometric assay.
-
Possible Cause: Contamination of reagents.
-
Solution: Use high-purity, nuclease-free water and fresh buffer for all solutions. Run a "no enzyme" and "no substrate" control to identify the source of the background.
-
-
Possible Cause: Interference from degradation products.
-
Solution: As NAD⁺ analogs degrade, they can form products that may interfere with detection methods. Using freshly prepared 8-Br-NAD⁺ is the most effective way to mitigate this issue.
-
Problem 3: High variability between experimental replicates.
-
Possible Cause: Inconsistent temperature during incubation.
-
Solution: Ensure all reaction components are equilibrated to the assay temperature before initiating the reaction. Use a water bath or calibrated heat block for precise temperature control.
-
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes of concentrated stock solutions.
-
Experimental Protocols
Protocol 1: Preparation and Spectrophotometric Quantification of 8-Br-NAD⁺ Solution
-
Materials:
-
8-Br-NAD⁺ solid powder
-
High-purity, nuclease-free water
-
Calibrated spectrophotometer with UV capabilities
-
Quartz cuvettes
-
-
Procedure:
-
Allow the vial of solid 8-Br-NAD⁺ to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of 8-Br-NAD⁺ and dissolve it in high-purity water to make a concentrated stock solution (e.g., 10-20 mM). Mix gently until fully dissolved.
-
Determine the precise concentration using the Beer-Lambert law (A = εcl). Dilute a small aliquot of the stock solution in your chosen assay buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance at the λmax of 8-Br-NAD⁺ (~268 nm).
-
Calculate the concentration using the molar extinction coefficient (ε) for 8-Br-NAD⁺ at this wavelength. Note: Refer to the manufacturer's certificate of analysis for the specific ε value.
-
Store the stock solution in single-use aliquots at -80°C.
-
Protocol 2: General Method for Assessing 8-Br-NAD⁺ Stability
-
Materials:
-
Freshly prepared 8-Br-NAD⁺ solution of known concentration
-
Aqueous buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column (e.g., C18) for nucleotide separation
-
-
Procedure:
-
Dilute the 8-Br-NAD⁺ stock into each test buffer to a final concentration of ~1 mM.
-
Immediately inject a "time zero" (T=0) sample for each condition onto the HPLC to get a baseline peak area for intact 8-Br-NAD⁺.
-
Aliquot the remaining solutions into separate tubes for each time point and condition to be tested.
-
Store the aliquots under the desired temperature and light conditions.
-
At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition and inject it into the HPLC.
-
Data Analysis: Quantify the peak area corresponding to intact 8-Br-NAD⁺ at each time point. Plot the percentage of remaining 8-Br-NAD⁺ versus time for each condition to determine its degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving 8-Br-NAD⁺.
Caption: Key factors influencing the stability of 8-Br-NAD⁺ in solution.
Caption: Simplified pathway of CD38 inhibition by 8-Br-NAD⁺.
References
- 1. 8-bromo NAD+ sodium | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. docs.nrel.gov [docs.nrel.gov]
proper storage and handling of 8-Br-NAD+
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 8-Br-NAD+ (8-bromo-nicotinamide adenine (B156593) dinucleotide).
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-NAD+?
A1: 8-Br-NAD+ is a brominated analog of nicotinamide (B372718) adenine dinucleotide (NAD+). It serves as a prodrug for 8-bromo-cADPR, a known inhibitor of cyclic ADP-ribose (cADPR)-mediated calcium signaling. In experimental systems, 8-Br-NAD+ is converted to 8-bromo-cADPR by the ectoenzyme CD38.[1][2][3]
Q2: How should I store lyophilized 8-Br-NAD+?
A2: Lyophilized 8-Br-NAD+ is sensitive to humidity and has limited stability at room temperature.[1] For optimal stability, it should be stored in a freezer. See the table below for detailed storage recommendations.
Q3: How do I reconstitute 8-Br-NAD+?
A3: 8-Br-NAD+ is soluble in water.[1][2] To ensure complete dissolution, it is recommended to rinse the vial walls carefully and use sonication or vortexing.[1]
Q4: What is the stability of reconstituted 8-Br-NAD+ solutions?
A4: While specific stability data for 8-Br-NAD+ solutions is limited, it is best practice to prepare solutions fresh for each experiment. If storage is necessary, it is recommended to make single-use aliquots and store them at -70°C for up to six months, similar to recommendations for standard NAD+ solutions.[4] Avoid repeated freeze-thaw cycles.
Q5: What are the primary applications of 8-Br-NAD+ in research?
A5: 8-Br-NAD+ is primarily used as a tool to study cADPR-mediated calcium signaling. By being converted to the cADPR antagonist 8-bromo-cADPR within or near cells expressing CD38, it allows for the investigation of the role of this signaling pathway in various cellular processes, such as neutrophil chemotaxis and microglial activation.[1][2][3]
Q6: Is 8-Br-NAD+ cell-permeable?
A6: 8-Br-NAD+ itself is generally not considered to be readily cell-permeable. Its effects are often mediated by its conversion to 8-bromo-cADPR by the cell surface enzyme CD38. The resulting 8-bromo-cADPR can then act on its intracellular targets.
Q7: Are there any known safety concerns with 8-Br-NAD+?
A7: The in vivo properties of 8-Br-NAD+ are not fully characterized. It is intended for research use only. Standard laboratory safety precautions should be followed, including avoiding skin contact and ingestion. It should only be handled by trained personnel.[1]
Storage and Handling Data
| Parameter | Lyophilized 8-Br-NAD+ | Reconstituted 8-Br-NAD+ Solution |
| Storage Temperature | -20°C (short-term), -80°C (long-term recommended)[1][2] | Prepare fresh; if necessary, store in single-use aliquots at -70°C[4] |
| Stability | ≥ 2 years at -80°C[2] | Up to 6 months at -70°C (extrapolated from NAD+ data)[4] |
| Handling | Hygroscopic, handle in a dry environment. Avoid exposure to light and humidity.[1] | Avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized 8-Br-NAD+
Materials:
-
Lyophilized 8-Br-NAD+
-
Nuclease-free water or desired aqueous buffer
-
Vortex mixer or sonicator
Procedure:
-
Allow the vial of lyophilized 8-Br-NAD+ to equilibrate to room temperature before opening to minimize condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of sterile, nuclease-free water or buffer to achieve the desired stock concentration (note: it is soluble in water at ≥ 36 mM).[1]
-
To ensure the entire compound is dissolved, carefully rinse the walls of the vial with the solvent.
-
Gently vortex or sonicate the vial until the solution is clear and all particulate matter is dissolved.[1]
-
If not for immediate use, prepare single-use aliquots and store them at -70°C.
Protocol 2: Inhibition of fMLP-induced Calcium Mobilization in Neutrophils
This protocol is a general guideline based on published research.[1][2]
Materials:
-
Isolated mouse bone marrow-derived neutrophils
-
8-Br-NAD+ stock solution (e.g., 100 mM in water)
-
fMLP (N-formyl-Met-Leu-Phe)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Appropriate cell culture medium and buffers
Procedure:
-
Load the isolated neutrophils with a calcium indicator dye according to the dye manufacturer's protocol.
-
Pre-incubate the dye-loaded neutrophils with 1 mM 8-Br-NAD+ for a designated period (e.g., 30 minutes) at 37°C.[2]
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an appropriate concentration of fMLP.
-
Monitor the changes in intracellular calcium concentration by measuring the fluorescence signal over time.
-
Compare the calcium response in 8-Br-NAD+-treated cells to untreated control cells.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of 8-Br-NAD+ in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation of 8-Br-NAD+ | Prepare fresh solutions of 8-Br-NAD+ for each experiment. Ensure the lyophilized powder has been stored correctly at -80°C and protected from light and moisture. |
| Low or Absent CD38 Expression | Confirm that the cell type used in your experiment expresses CD38, as this enzyme is required to convert 8-Br-NAD+ to its active form, 8-bromo-cADPR.[1][2] Consider using a cell line known to have high CD38 expression or overexpressing CD38. |
| Incorrect Concentration | Verify the final concentration of 8-Br-NAD+ used in the assay. A concentration of 1 mM has been shown to be effective in inhibiting calcium mobilization in neutrophils.[2] |
| Insufficient Incubation Time | Optimize the pre-incubation time of cells with 8-Br-NAD+ to allow for sufficient conversion to 8-bromo-cADPR. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents | Use high-purity water and reagents for all solutions. Ensure that buffers are not contaminated with other nucleotides or compounds that may interfere with the assay. |
| Intrinsic Fluorescence/Absorbance | Run a control with 8-Br-NAD+ alone (without cells or other reagents) to check for any intrinsic signal at the wavelengths being measured. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of 8-Br-NAD+ action via CD38.
Caption: General experimental workflow for using 8-Br-NAD+.
References
Technical Support Center: Troubleshooting Low Efficacy of 8-Br-NAD+ in Experiments
For researchers, scientists, and drug development professionals utilizing 8-Bromo-Nicotinamide Adenine (B156593) Dinucleotide (8-Br-NAD+), encountering low or inconsistent efficacy in experiments can be a significant hurdle. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with 8-Br-NAD+ in a question-and-answer format.
Q1: What is the primary mechanism of action for 8-Br-NAD+?
A1: 8-Br-NAD+ is recognized as a prodrug form of the cyclic ADP-ribose (cADPR) inhibitor, 8-bromo-cADPR.[1] The conversion of 8-Br-NAD+ to 8-bromo-cADPR is facilitated by the enzyme CD38. Therefore, its primary characterized role is in the inhibition of cADPR-mediated calcium signaling. While NAD+ analogs can interact with various NAD+-dependent enzymes, the specific and direct effects of 8-Br-NAD+ as a potent PARP inhibitor or sirtuin activator are not as well-documented in readily available literature. PARP inhibitors typically compete with NAD+ at the catalytic site.[2][3][4][5] Sirtuin activity can be modulated by NAD+ levels and certain small molecules.[6]
Q2: I am observing lower than expected inhibition of my target protein. What are the possible reasons?
A2: Several factors could contribute to the low efficacy of 8-Br-NAD+. Consider the following troubleshooting steps:
-
Compound Integrity and Stability:
-
Improper Storage: 8-Br-NAD+, like NAD+, is susceptible to degradation. It should be stored desiccated and protected from light. Aqueous solutions are particularly labile and should be prepared fresh for each experiment.[7][8] Solutions of NAD+ are known to decompose rapidly in acidic or alkaline conditions.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into single-use volumes to minimize this.
-
Buffer Compatibility: The stability of NAD+ and its analogs can be influenced by the buffer system. For instance, Tris buffer has been shown to be more favorable for long-term stability of NAD(H) compared to phosphate (B84403) or HEPES buffers.[9][10]
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of 8-Br-NAD+ can vary significantly depending on the cell type, experimental setup, and the specific activity of CD38 to convert it to its active form. It is crucial to perform a dose-response curve to determine the optimal concentration for your system.
-
Incubation Time: The conversion to 8-bromo-cADPR and its subsequent inhibitory effect may require a specific duration of incubation. Optimize the incubation time to ensure sufficient conversion and target engagement.
-
Cell Permeability: The ability of 8-Br-NAD+ to cross the cell membrane may be limited. While some mammalian cells have shown the ability to transport NAD+, this is not a universal mechanism.[11] Consider using cell permeabilization techniques or delivery agents if intracellular activity is desired and direct uptake is a concern.
-
-
Cellular Factors:
-
Low CD38 Expression/Activity: Since 8-Br-NAD+ relies on CD38 for its conversion to the active inhibitor 8-bromo-cADPR, low expression or activity of CD38 in your cell line will result in reduced efficacy.[1] You may need to quantify CD38 expression or activity in your experimental model.
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Cell Health and Density: Ensure that cells are healthy and within their optimal growth phase. Overly confluent or stressed cells may exhibit altered metabolic activity and enzyme expression, affecting the experimental outcome.
-
Q3: How can I confirm that 8-Br-NAD+ is being converted to its active form in my cells?
A3: Direct measurement of intracellular 8-bromo-cADPR can be challenging. An indirect approach is to measure the downstream effects of cADPR inhibition, such as a reduction in calcium release from intracellular stores upon stimulation with an agonist known to act via the cADPR pathway.
Q4: Are there alternative compounds I can use as controls or for comparison?
A4: Yes, for inhibiting PARP activity, well-characterized inhibitors like Olaparib, Rucaparib, or Talazoparib can be used as positive controls.[4] For activating sirtuins, compounds like resveratrol (B1683913) are commonly used.[6] Comparing the effects of 8-Br-NAD+ to these established modulators can help contextualize your results.
Quantitative Data Summary
Due to the limited availability of specific quantitative efficacy data for 8-Br-NAD+ as a direct PARP inhibitor or sirtuin activator in the public domain, a direct comparison table with other compounds for these specific activities cannot be compiled at this time. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 or EC50 values in their specific assay systems.
For general reference, below is a table summarizing the classes of molecules that modulate PARP and sirtuin activity.
| Target | Class of Modulator | Examples | Typical Concentration Range (in vitro) |
| PARP | Competitive Inhibitors (NAD+ analogs) | Olaparib, Rucaparib, Talazoparib | Nanomolar to low micromolar |
| Sirtuins | Small Molecule Activators (STACs) | Resveratrol | Low micromolar |
| cADPR Signaling | Prodrug Inhibitor | 8-Br-NAD+ (converts to 8-bromo-cADPR) | Varies; requires optimization |
Key Experimental Protocols
Detailed protocols for assessing PARP inhibition and sirtuin activation are crucial for obtaining reliable data. Below are generalized methodologies that can be adapted for use with 8-Br-NAD+.
Protocol 1: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available assay kits and general literature.[3]
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. Inhibition of PARP-1 by a compound like 8-Br-NAD+ will result in a decreased signal.
Materials:
-
Recombinant PARP-1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
8-Br-NAD+ (or other inhibitors)
-
Streptavidin-HRP
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Chemiluminescent substrate
-
Assay buffer (e.g., 50 mM Tris, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution
Procedure:
-
Prepare serial dilutions of 8-Br-NAD+ and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the inhibitor dilutions.
-
Initiate the reaction by adding recombinant PARP-1 enzyme.
-
Add biotinylated NAD+ to start the PARylation reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated histones.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of 8-Br-NAD+ and determine the IC50 value.
Protocol 2: In Vitro SIRT1 Activation Assay (Fluorogenic)
This protocol is based on commonly used sirtuin activity assays.[2]
Principle: This assay utilizes a peptide substrate with a fluorophore and a quencher. Upon deacetylation by SIRT1, the substrate is cleaved by a developer enzyme, leading to the release of the fluorophore and an increase in fluorescence. An activator will increase the rate of this reaction.
Materials:
-
Recombinant SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
8-Br-NAD+ (or other potential activators)
-
Developer enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Stop solution
Procedure:
-
Prepare serial dilutions of 8-Br-NAD+ and a known SIRT1 activator (e.g., Resveratrol) as a positive control.
-
In a 96-well plate, add the assay buffer, the fluorogenic peptide substrate, and the compound dilutions.
-
Add NAD+ to each well.
-
Initiate the reaction by adding recombinant SIRT1 enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the SIRT1 reaction and initiate the developer reaction by adding the developer enzyme.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the fold activation for each concentration of 8-Br-NAD+.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanism of PARP-1 inhibition by 8-Br-NAD+.
Caption: Potential mechanism of sirtuin activation by 8-Br-NAD+.
Caption: Logical workflow for troubleshooting low 8-Br-NAD+ efficacy.
References
- 1. glpbio.cn [glpbio.cn]
- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
potential off-target effects of 8-Br-NAD+
Welcome to the technical support center for 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of 8-Br-NAD+ during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-NAD+ and what is its primary mechanism of action?
8-Br-NAD+ is a cell-permeable prodrug that is converted intracellularly by the enzyme CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR). 8-Br-cADPR is an antagonist of the cyclic ADP-ribose (cADPR)-mediated calcium signaling pathway. This pathway is involved in the mobilization of intracellular calcium from stores such as the endoplasmic reticulum. Therefore, the primary effect of 8-Br-NAD+ is the inhibition of cADPR-induced calcium release.
Q2: What are the known on-target effects of 8-Br-NAD+?
The primary "on-target" effects of 8-Br-NAD+ are mediated by its conversion to 8-Br-cADPR, which then antagonizes cADPR-dependent processes. In porcine airway smooth muscle cells, 100 µM 8-Br-cADPR significantly attenuated the intracellular calcium responses to acetylcholine (B1216132) and endothelin-1, but not to histamine, suggesting agonist-specific signaling.[1] Additionally, 8-Br-cADPR has been shown to block the sustained phase of hypoxic pulmonary vasoconstriction.[2]
Q3: Has 8-Br-NAD+ or its metabolite 8-Br-cADPR been reported to have direct off-target effects on other enzyme families?
Direct, comprehensive screening of 8-Br-NAD+ against large panels of off-target proteins (e.g., kinases, phosphatases, proteases) is not extensively reported in publicly available literature. However, as an analog of NAD+, a co-substrate for numerous enzymes, there is a theoretical potential for off-target interactions. The primary metabolite, 8-Br-cADPR, has been characterized as an antagonist of the TRPM2 ion channel, which could be considered a distinct target from the ryanodine (B192298) receptors involved in cADPR-mediated calcium release.
Q4: Could 8-Br-NAD+ interfere with PARP or sirtuin activity?
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with 8-Br-NAD+.
Issue 1: No observable effect of 8-Br-NAD+ on my experimental endpoint.
-
Potential Cause 1: Insufficient intracellular conversion to 8-Br-cADPR.
-
Troubleshooting Step: Ensure that the cells you are using express sufficient levels of CD38, the enzyme responsible for converting 8-Br-NAD+ to its active form, 8-Br-cADPR. You can verify CD38 expression by western blot, qPCR, or by using a positive control cell line known to express CD38.
-
-
Potential Cause 2: The signaling pathway of interest is not dependent on cADPR.
-
Troubleshooting Step: Confirm that the signaling pathway you are studying is indeed mediated by cADPR. This can be done by using a known agonist of the cADPR pathway as a positive control or by citing literature that establishes the role of cADPR in your specific cellular context. For example, in porcine airway smooth muscle cells, cADPR signaling is agonist-specific.[1]
-
-
Potential Cause 3: Inadequate concentration or incubation time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for 8-Br-NAD+ in your system. Concentrations used in the literature often range from 100 µM to 1 mM.
-
Issue 2: Unexpected or contradictory results are observed.
-
Potential Cause 1: Off-target effects on TRPM2 channels.
-
Troubleshooting Step: The active metabolite, 8-Br-cADPR, is a known antagonist of the TRPM2 ion channel.[3] If your experimental system expresses TRPM2, the observed effects may be due to the inhibition of this channel rather than the cADPR pathway. Use a specific TRPM2 agonist or antagonist to dissect the involvement of this channel.
-
-
Potential Cause 2: Non-specific effects related to high concentrations of a nucleotide analog.
-
Troubleshooting Step: High concentrations of nucleotide analogs can sometimes interfere with cellular processes non-specifically. Include a structurally related but inactive analog as a negative control to rule out such effects. Also, try to use the lowest effective concentration of 8-Br-NAD+ as determined by your dose-response experiments.
-
-
Potential Cause 3: Alteration of NAD+/NADH ratio.
-
Troubleshooting Step: Although not well-documented for 8-Br-NAD+, high concentrations of NAD+ analogs could potentially perturb the cellular NAD+/NADH balance, affecting metabolic processes. If your experimental outcome is sensitive to cellular redox state, consider measuring the NAD+/NADH ratio in the presence and absence of 8-Br-NAD+.
-
Quantitative Data Summary
The following tables summarize the known interactions and effects of 8-Br-NAD+ and its active metabolite, 8-Br-cADPR. Due to limited publicly available data, a comprehensive list of off-target IC50 values is not available.
Table 1: On-Target and Known Off-Target Activities of 8-Br-cADPR (Active Metabolite of 8-Br-NAD+)
| Target | Interaction | Reported Effect | Concentration | Cell/System Type |
| cADPR-gated Ca2+ channels | Antagonist | Attenuation of acetylcholine- and endothelin-1-induced Ca2+ responses | 100 µM | Porcine airway smooth muscle cells |
| cADPR-gated Ca2+ channels | Antagonist | Inhibition of paclitaxel-induced axon degeneration | Concentration-dependent | Compartmentalized neuronal cultures |
| TRPM2 ion channel | Antagonist | Inhibition of TRPM2-mediated Ca2+ entry | Not specified | HEK-293 cells overexpressing TRPM2 |
Experimental Protocols
Protocol 1: General Workflow for Identifying Potential Off-Target Effects of 8-Br-NAD+
This protocol provides a general framework for assessing the potential off-target effects of 8-Br-NAD+.
-
In Silico Screening (Optional):
-
Use computational methods to dock 8-Br-NAD+ into the ATP/NAD+ binding sites of various protein families (e.g., kinases, PARPs, sirtuins) to predict potential interactions.
-
-
Biochemical Assays:
-
Kinase Profiling: Screen 8-Br-NAD+ against a panel of recombinant kinases at a fixed concentration (e.g., 10 µM). Follow up with IC50 determination for any identified hits.
-
PARP Activity Assay: Utilize a commercially available PARP activity assay (e.g., colorimetric or fluorometric) to measure the effect of 8-Br-NAD+ on PARP1/2 activity.
-
Sirtuin Activity Assay: Employ a sirtuin activity assay (e.g., using a fluorogenic substrate) to determine if 8-Br-NAD+ inhibits the deacetylase activity of sirtuins (e.g., SIRT1, SIRT2, SIRT3).
-
-
Cell-Based Assays:
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to assess the direct binding of 8-Br-NAD+ to potential protein targets in a cellular context.[4][5] A shift in the thermal stability of a protein in the presence of 8-Br-NAD+ indicates a direct interaction.
-
Pathway-Specific Reporter Assays: Use reporter cell lines for pathways that are highly dependent on NAD+ (e.g., a reporter for a sirtuin-regulated promoter) to assess the functional consequences of 8-Br-NAD+ treatment.
-
-
Validation:
-
Confirm any identified off-target hits using orthogonal assays and by demonstrating a dose-dependent effect in cellular models.
-
Protocol 2: Troubleshooting Unexpected Results
This protocol outlines steps to take when encountering unexpected experimental outcomes.
-
Confirm On-Target Activity:
-
Before investigating off-target effects, confirm that 8-Br-NAD+ is active in your system by measuring its effect on a known cADPR-mediated process, such as agonist-induced calcium release.
-
-
Evaluate Cell Viability:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity of 8-Br-NAD+ at the concentrations used.
-
-
Investigate TRPM2 Involvement:
-
If your cells express TRPM2, use a specific TRPM2 antagonist to see if it phenocopies the effect of 8-Br-NAD+. Conversely, use a TRPM2 agonist to see if it can reverse the effect of 8-Br-NAD+.
-
-
Assess NAD+ Metabolism:
-
If you suspect interference with NAD+ dependent enzymes, measure the intracellular concentrations of NAD+ and NADH using a commercially available kit to determine if 8-Br-NAD+ alters the cellular redox state.
-
Visualizations
Caption: cADPR signaling pathway and the inhibitory action of 8-Br-NAD+.
Caption: Workflow for identifying potential off-target effects of 8-Br-NAD+.
Caption: Logical steps for troubleshooting unexpected results with 8-Br-NAD+.
References
- 1. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On a Magical Mystery Tour with 8-Bromo-Cyclic ADP-Ribose: From All-or-None Block to Nanojunctions and the Cell-Wide Web - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 8-Br-NAD⁺ Concentration for Calcium Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for utilizing 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD⁺) to inhibit intracellular calcium (Ca²⁺) signaling. This document is intended to assist researchers in optimizing their experimental conditions and interpreting their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 8-Br-NAD⁺ inhibits calcium signaling?
A1: The primary mechanism of 8-Br-NAD⁺ in calcium inhibition is indirect. 8-Br-NAD⁺ serves as a substrate for ADP-ribosyl cyclases, such as CD38, which are enzymes that convert NAD⁺ to cyclic ADP-ribose (cADPR). In this process, 8-Br-NAD⁺ is enzymatically converted to 8-bromo-cyclic ADP-ribose (8-Br-cADPR). 8-Br-cADPR is a potent antagonist of the cADPR receptor, which is a calcium channel on the membrane of intracellular calcium stores like the endoplasmic reticulum. By blocking the cADPR receptor, 8-Br-cADPR prevents the release of calcium from these stores, thereby inhibiting cADPR-mediated calcium signaling pathways.
Q2: Does 8-Br-NAD⁺ have any direct inhibitory effects on CD38?
A2: While 8-Br-NAD⁺ is primarily a substrate for CD38, as an analog of the natural substrate NAD⁺, it may also exhibit some competitive inhibition of the enzyme. However, its primary and most well-documented role in calcium inhibition is through its conversion to the antagonist 8-Br-cADPR. For direct and potent inhibition of CD38, other compounds such as 78c, apigenin, and quercetin (B1663063) have been more extensively characterized.
Q3: What are the key cellular pathways affected by 8-Br-NAD⁺?
A3: 8-Br-NAD⁺ primarily affects the cADPR/ryanodine receptor signaling pathway, which is crucial for calcium mobilization from intracellular stores. This pathway is involved in a multitude of cellular processes, including muscle contraction, neurotransmission, gene expression, and cell proliferation. By inhibiting this pathway, 8-Br-NAD⁺ can be used as a tool to study the role of cADPR-mediated calcium signaling in these processes. The enzyme CD38, a key player in NAD⁺ metabolism and cADPR synthesis, is central to the action of 8-Br-NAD⁺.[1][2][3][4]
Q4: Is 8-Br-NAD⁺ cell-permeable?
A4: The cell permeability of 8-Br-NAD⁺ itself is not extensively documented. However, its product, 8-Br-cADPR, and other related brominated analogs have been described as membrane-permeant. It is generally assumed that the bromination enhances lipophilicity, facilitating passage across cell membranes. However, the efficiency of uptake can vary significantly between cell types and experimental conditions. For critical experiments, it is advisable to verify cellular uptake or consider using cell-loading reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable inhibition of calcium signal | 1. Insufficient concentration of 8-Br-NAD⁺: The concentration may be too low for efficient conversion to 8-Br-cADPR. 2. Low CD38 activity in the cell type: The cells may have low endogenous levels of ADP-ribosyl cyclase activity. 3. Poor cell permeability: 8-Br-NAD⁺ may not be efficiently entering the cells. 4. Degradation of 8-Br-NAD⁺: The compound may be unstable in the experimental buffer or cell culture medium over time. | 1. Perform a dose-response curve: Test a range of 8-Br-NAD⁺ concentrations (e.g., 10 µM to 500 µM) to determine the optimal inhibitory concentration. 2. Verify CD38 expression/activity: Confirm the presence and activity of CD38 in your cell line using techniques like Western blotting or an enzyme activity assay. If activity is low, consider using a cell line with higher CD38 expression or overexpressing the enzyme. 3. Use a cell-loading agent: Employ a gentle permeabilization agent or a specific transporter substrate to enhance uptake. 4. Prepare fresh solutions: Make fresh stock solutions of 8-Br-NAD⁺ for each experiment and minimize the pre-incubation time. |
| High background signal or off-target effects | 1. Non-specific binding: At high concentrations, 8-Br-NAD⁺ or its metabolite may interact with other cellular components. 2. Cellular stress: The compound or the solvent may be causing cellular stress, leading to altered calcium homeostasis. | 1. Use the lowest effective concentration: Determine the minimal concentration that provides the desired inhibition. 2. Include proper controls: Run parallel experiments with vehicle controls (e.g., the solvent used to dissolve 8-Br-NAD⁺) to assess baseline effects. 3. Test for cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the used concentrations of 8-Br-NAD⁺ are not toxic to the cells. |
| Variability in results between experiments | 1. Inconsistent pre-incubation time: The time allowed for cellular uptake and enzymatic conversion can affect the outcome. 2. Differences in cell passage number or confluency: Cellular physiology, including enzyme expression, can change with passage number and cell density. | 1. Standardize pre-incubation time: Use a consistent pre-incubation period for all experiments. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency for each experiment. |
Quantitative Data Summary
The following table summarizes the effective concentrations of cADPR antagonists and related CD38 inhibitors from the literature. Note that direct quantitative data for 8-Br-NAD⁺ is limited, and the data for 8-Br-cADPR is often used as a proxy for the effective concentration of the active inhibitory molecule.
| Compound | Target | Cell Type / System | Effective Concentration / IC₅₀ | Observed Effect |
| 8-Br-cADPR | cADPR Receptor | Human Granulocytes | 100 µM | ~60% reduction of NAD⁺-induced superoxide (B77818) production.[1] |
| 78c | Human CD38 | Enzyme Assay | 7.3 nM (IC₅₀) | Potent and selective inhibition of CD38 enzymatic activity. |
| Apigenin | CD38 | Cell Culture | Not specified | Inhibition of CD38 enzymatic activity and increase in intracellular NAD⁺ levels.[5] |
| Quercetin | CD38 | Cell Culture | Not specified | Inhibition of CD38 enzymatic activity.[5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Effect of 8-Br-NAD⁺ on Agonist-Induced Calcium Mobilization
This protocol provides a general workflow for investigating the inhibitory effect of 8-Br-NAD⁺ on calcium signaling in adherent cells using a fluorescent calcium indicator.
-
Cell Culture:
-
Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 70-90%).
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate the cells with the calcium indicator loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Pre-incubation with 8-Br-NAD⁺:
-
Prepare a stock solution of 8-Br-NAD⁺ in a suitable solvent (e.g., water or DMSO).
-
Dilute the 8-Br-NAD⁺ stock solution to the desired final concentrations in HBSS. It is recommended to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).
-
Incubate the cells with the 8-Br-NAD⁺ solutions for a pre-determined time (e.g., 30-90 minutes) to allow for cellular uptake and enzymatic conversion. A time-course experiment may be necessary to optimize this step.
-
-
Calcium Imaging and Data Acquisition:
-
Place the plate on a fluorescence microscope or a plate reader equipped for calcium imaging.
-
Establish a baseline fluorescence reading for a few minutes.
-
Add the calcium-mobilizing agonist of interest (e.g., a neurotransmitter, hormone, or other stimulant) and immediately start recording the fluorescence changes over time.
-
Record data for a sufficient duration to capture the full calcium transient (both the initial peak and the sustained phase).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a ratio over baseline fluorescence (F/F₀).
-
Compare the amplitude and duration of the calcium transients in control (vehicle-treated) cells versus 8-Br-NAD⁺-treated cells.
-
Plot the dose-response curve to determine the optimal inhibitory concentration of 8-Br-NAD⁺.
-
Visualizations
Signaling Pathway of 8-Br-NAD⁺ in Calcium Inhibition
References
- 1. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular compartmentalization of NAD+ and its role in cancer: A sereNADe of metabolic melodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Br-NAD⁺ Degradation and Assay Interference
Welcome to the Technical Support Center for researchers utilizing 8-Br-NAD⁺. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges arising from the degradation of 8-Br-NAD⁺ and the interference of its byproducts in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments involving 8-Br-NAD⁺ in a question-and-answer format, providing direct troubleshooting advice.
FAQ 1: My experimental results are inconsistent when using 8-Br-NAD⁺. Could degradation be a factor?
Answer: Yes, inconsistency in results is a potential indicator of 8-Br-NAD⁺ degradation. Like its parent molecule, NAD⁺, 8-Br-NAD⁺ is susceptible to both enzymatic and non-enzymatic degradation, which can be influenced by experimental conditions.
Troubleshooting Steps:
-
Assess Storage and Handling: 8-Br-NAD⁺ is typically stable as a solid when stored at -80°C.[1] However, repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh working solutions from a frozen stock for each experiment.
-
Evaluate Buffer Conditions: The stability of NAD⁺, and likely 8-Br-NAD⁺, is pH and buffer-dependent. Neutral to slightly acidic pH is generally preferred for NAD⁺ stability in solution.[2] Buffers like Tris have been shown to be favorable for long-term NAD(H) stability compared to phosphate (B84403) buffers.[3][4]
-
Consider Temperature and Incubation Time: Prolonged incubations at physiological or higher temperatures can accelerate the degradation of NAD⁺.[3] If your assay involves long incubation times at 37°C, consider assessing the stability of 8-Br-NAD⁺ under these conditions.
FAQ 2: What are the likely degradation products of 8-Br-NAD⁺, and how could they interfere with my assay?
Answer: The primary enzymatic product of 8-Br-NAD⁺ is 8-bromo-cyclic ADP-ribose (8-Br-cADPR), which is formed by ADP-ribosyl cyclases like CD38.[1] Non-enzymatic degradation, through hydrolysis of the N-glycosidic bond, is also possible, particularly under acidic conditions or elevated temperatures.[5][6][7] This would likely yield 8-bromo-ADP-ribose and nicotinamide (B372718) . Further degradation could produce 8-bromo-AMP and 8-bromo-adenosine .
Potential Interferences from Degradation Products:
-
8-bromo-cADPR: This is a known antagonist of cADPR-mediated calcium signaling.[8][9] If your experimental system involves this pathway, the enzymatic conversion of 8-Br-NAD⁺ will have a direct biological effect.
-
8-bromo-ADP-ribose: ADP-ribose itself can act as an inhibitor of some sirtuins.[10] It is plausible that 8-bromo-ADP-ribose could have similar or distinct inhibitory effects on NAD⁺-consuming enzymes.
-
8-bromo-AMP & 8-bromo-Adenosine: These molecules are analogs of AMP and adenosine (B11128) and could potentially interfere with assays involving these molecules, such as kinase assays or signaling pathways regulated by adenosine receptors.
-
Fluorescence/Absorbance Interference: Purine-containing molecules like 8-bromo-adenosine and its derivatives can absorb UV light.[2][11] If your assay uses a fluorescent or colorimetric readout in the UV range, these degradation products could cause interference through quenching or by contributing to the background signal.[2][11][12]
Data Presentation: Stability of NAD⁺ in Aqueous Buffers
While specific quantitative data for 8-Br-NAD⁺ degradation is limited, the stability of the parent molecule, NAD⁺, provides a valuable reference. The following table summarizes the degradation rates of NADH (the reduced form, often studied alongside NAD⁺) in different common laboratory buffers, highlighting the importance of buffer choice for stability.[3][4]
| Buffer System (50 mM, pH 8.5) | Temperature (°C) | NADH Degradation Rate (µM/day) | % NADH Remaining (after 43 days) |
| Tris | 19 | 4 | >90% |
| Tris | 25 | 11 | ~75% |
| HEPES | 19 | 18 | ~60% |
| Sodium Phosphate | 19 | 23 | <50% |
Data adapted from a study on long-term stability of nicotinamide cofactors.[3][4]
Key Takeaway: The choice of buffer can significantly impact the stability of NAD(H). Tris buffer at lower temperatures provides the most stable environment. Researchers using 8-Br-NAD⁺ in prolonged experiments should consider these factors to minimize degradation.
Experimental Protocols
Protocol 1: General Recommendations for Handling 8-Br-NAD⁺
-
Storage: Store solid 8-Br-NAD⁺ at -80°C.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a high-quality, nuclease-free aqueous buffer (e.g., Tris-HCl, pH 7.4). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution on ice and dilute it to the final working concentration in the appropriate assay buffer.
-
Minimizing Degradation During Experiments:
-
Keep solutions on ice whenever possible.
-
Minimize the duration of incubations at elevated temperatures.
-
If possible, run control experiments to assess the stability of 8-Br-NAD⁺ in your specific assay buffer and conditions (e.g., by analyzing the sample by HPLC at the beginning and end of the incubation period).
-
Protocol 2: Assessing Potential Interference Using HPLC-MS
This protocol provides a general workflow for identifying potential degradation products of 8-Br-NAD⁺ and assessing their presence in your experimental samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[13][14][15]
-
Sample Preparation:
-
Prepare a solution of 8-Br-NAD⁺ in your experimental assay buffer.
-
Incubate the solution under your experimental conditions (e.g., 37°C for the duration of your assay).
-
Prepare a control sample kept on ice.
-
-
HPLC Separation:
-
Use a suitable HPLC column (e.g., a C18 reverse-phase column) to separate 8-Br-NAD⁺ from its potential degradation products.
-
Develop a gradient elution method using appropriate mobile phases (e.g., water with a small amount of formic acid and acetonitrile).
-
-
Mass Spectrometry Detection:
-
Use a mass spectrometer to detect and identify the compounds eluting from the HPLC.
-
Monitor for the expected masses of 8-Br-NAD⁺ and its potential degradation products (8-bromo-ADP-ribose, 8-bromo-AMP, 8-bromo-adenosine, and nicotinamide).
-
-
Data Analysis:
-
Compare the chromatograms of the incubated sample and the control sample to identify any new peaks that appear over time, which would indicate degradation.
-
Confirm the identity of these new peaks by their mass-to-charge ratio (m/z).
-
Mandatory Visualizations
Below are diagrams illustrating key concepts related to 8-Br-NAD⁺ degradation and its experimental implications.
Caption: Potential degradation pathways of 8-Br-NAD⁺.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Mechanisms by which degradation products can interfere with assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Interference with Fluorescence and Absorbance [pubmed.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 6. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 7. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 8. nadmed.com [nadmed.com]
- 9. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD+ analogs substituted in the purine base as substrates for poly(ADP-ribosyl) transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Br-NAD+ Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photostability of 8-Bromonicotinamide Adenine Dinucleotide (8-Br-NAD+) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of 8-Br-NAD+ in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is 8-Br-NAD+ known to be sensitive to light?
A1: While direct photostability studies on 8-Br-NAD+ are not extensively published, the 8-bromoadenosine (B559644) moiety within its structure strongly suggests a high likelihood of photosensitivity. Analogous compounds, such as 8-Bromoadenosine 3',5'-cyclic monophosphate, are explicitly stated to be sensitive to light and moisture.[1] Therefore, it is crucial to handle and store 8-Br-NAD+ solutions with precautions to minimize light exposure.
Q2: How should I properly store my 8-Br-NAD+ solutions?
A2: To ensure the stability and integrity of your 8-Br-NAD+ solutions, they should be stored at -20°C or below, aliquoted in small volumes to avoid repeated freeze-thaw cycles, and rigorously protected from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q3: What are the potential consequences of exposing 8-Br-NAD+ solutions to light?
A3: Exposure to light, particularly UV or high-intensity visible light, can lead to the photodegradation of 8-Br-NAD+. This degradation can result in a loss of biological activity, the formation of unknown byproducts that may interfere with your experimental assays, and consequently, lead to inconsistent and unreliable results. The primary mechanism of photodegradation for brominated aromatic compounds often involves the cleavage of the carbon-bromine bond.[2][3][4]
Q4: How can I determine if my 8-Br-NAD+ solution has degraded?
A4: Visual inspection for discoloration or precipitation may indicate degradation, but the absence of these signs does not guarantee stability. The most reliable methods for assessing the integrity of your 8-Br-NAD+ solution are analytical techniques such as High-Performance Liquid Chromatography (HPLC). A chromatogram of a degraded sample would show a decrease in the area of the 8-Br-NAD+ peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Photodegradation of 8-Br-NAD+ due to light exposure during handling or storage. | Prepare fresh 8-Br-NAD+ solutions and ensure all handling steps (e.g., dilutions, plate loading) are performed under subdued light conditions. Store stock solutions and working dilutions protected from light at all times. |
| Gradual loss of 8-Br-NAD+ activity in assays over time. | Degradation of the compound from improper storage or repeated freeze-thaw cycles. | Upon receiving, aliquot the 8-Br-NAD+ solution into single-use volumes and store at -80°C for long-term stability. When thawing for use, do so on ice and immediately protect from light. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, Mass Spectrometry). | Formation of photodegradation byproducts. | Confirm the identity of the main peak as 8-Br-NAD+ using a standard. If new peaks are present, it is likely that the solution has been compromised by light exposure. Discard the solution and prepare a fresh batch from a new, unopened vial, ensuring strict light protection. |
Experimental Protocol: Assessing the Photostability of 8-Br-NAD+
This protocol provides a framework for evaluating the photostability of an 8-Br-NAD+ solution in a controlled laboratory setting.
Objective: To quantify the degradation of 8-Br-NAD+ and identify potential degradation products following exposure to a standardized light source.
Materials:
-
8-Br-NAD+
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Quartz or borosilicate glass vials
-
Amber vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
HPLC system with a UV detector and a suitable C18 column
-
Mass spectrometer (optional, for product identification)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 8-Br-NAD+ in the desired buffer at a known concentration (e.g., 1 mM).
-
Dispense the solution into two sets of vials: one set of clear quartz/borosilicate vials for light exposure and one set of amber vials (or clear vials wrapped in aluminum foil) for the dark control.
-
-
Light Exposure:
-
Place the clear vials in a photostability chamber.
-
Expose the samples to a standardized light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
Place the dark control vials in the same chamber, ensuring they are completely shielded from light.
-
Maintain a constant temperature throughout the experiment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from one of the exposed vials and one of the dark control vials.
-
Immediately analyze the samples or store them at -80°C, protected from light, for later analysis.
-
-
Analytical Method:
-
Analyze the collected samples by reverse-phase HPLC with UV detection at an appropriate wavelength for 8-Br-NAD+.
-
The mobile phase and gradient should be optimized to achieve good separation between 8-Br-NAD+ and any potential degradation products.
-
If available, couple the HPLC system to a mass spectrometer to obtain mass-to-charge ratio information for the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Quantify the peak area of 8-Br-NAD+ in each chromatogram.
-
Calculate the percentage of remaining 8-Br-NAD+ at each time point relative to the time zero sample.
-
Plot the percentage of remaining 8-Br-NAD+ against time for both the light-exposed and dark control samples.
-
Identify and, if possible, characterize any significant degradation products based on their retention times and mass spectrometry data.
-
Data Presentation
Table 1: Hypothetical Photostability Data for 8-Br-NAD+ Solution
| Time (Hours) | % Remaining 8-Br-NAD+ (Light Exposed) | % Remaining 8-Br-NAD+ (Dark Control) |
| 0 | 100 | 100 |
| 2 | 85 | 99 |
| 4 | 72 | 98 |
| 8 | 55 | 98 |
| 12 | 40 | 97 |
| 24 | 20 | 96 |
Visualizations
Caption: Experimental workflow for assessing the photostability of 8-Br-NAD+ solutions.
Caption: Hypothetical photodegradation pathway of 8-Br-NAD+.
References
- 1. 8-Bromoadenosine 3 ,5 -cyclic monophosphate ≥97 (HPLC) 8-Br-cAMP [sigmaaldrich.com]
- 2. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: A Guide to 8-Br-NAD⁺ Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD⁺). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with 8-Br-NAD⁺ in a direct question-and-answer format.
1. Compound Stability and Handling
Question: My 8-Br-NAD⁺ solution appears to be degrading, leading to inconsistent results. What are the optimal storage and handling conditions?
Answer: Proper storage and handling are critical for maintaining the integrity of 8-Br-NAD⁺. While specific stability data for 8-Br-NAD⁺ is limited, general guidelines for NAD⁺ and its analogs should be followed to minimize degradation.
-
Storage: Store solid 8-Br-NAD⁺ at -20°C or below, desiccated, and protected from light. For solutions, prepare fresh for each experiment. If short-term storage is necessary, keep aqueous solutions at 4°C for no longer than a week.[1] For longer-term storage, aliquot solutions and store at -80°C to avoid multiple freeze-thaw cycles, which can degrade the compound.[2]
-
pH: NAD⁺ is unstable in alkaline solutions.[1] It is advisable to maintain the pH of 8-Br-NAD⁺ solutions within a neutral range (pH 6.5-7.5) to prevent hydrolysis.
-
Temperature: Keep 8-Br-NAD⁺ solutions on ice during experiments to minimize thermal degradation.[2]
-
Light Exposure: Protect solutions from light, as some NAD⁺ analogs are light-sensitive.[2]
2. High Background Signal in Assays
Question: I am observing a high background signal in my no-enzyme control wells. What could be the cause?
Answer: A high background signal can obscure the true enzymatic activity in your assay. Several factors can contribute to this issue:
-
Reagent Contamination: One or more of your assay components might be contaminated with enzymes that can react with 8-Br-NAD⁺ or its byproducts. Always use high-purity reagents and prepare fresh solutions.[2]
-
Non-Enzymatic Degradation: Although the 8-bromo substitution is thought to enhance the stability of the glycosidic bond, non-enzymatic hydrolysis of 8-Br-NAD⁺ can still occur, especially with prolonged incubation times or non-optimal pH and temperature.[3] This can release products that interfere with your detection method.
-
Assay Plate Interference: Scratches or imperfections on the 96-well plate can interfere with absorbance or fluorescence readings.[2]
-
Intrinsic Fluorescence: If using a fluorescence-based assay, be aware that NAD⁺ itself can exhibit fluorescence at high concentrations (above 200 µM).[4] While the specific fluorescence properties of 8-Br-NAD⁺ are not widely documented, it is prudent to test for any intrinsic fluorescence at the wavelengths used in your assay.
3. Unexpectedly Low or No Enzymatic Activity
Question: My enzyme of interest (e.g., PARP, sirtuin) shows very low activity with 8-Br-NAD⁺ compared to NAD⁺. Is this expected?
Answer: Yes, this is a potential and important observation. The modification at the 8-position of the adenine ring can significantly impact the binding and catalytic efficiency of NAD⁺-dependent enzymes.
-
Steric Hindrance: The bulky bromine atom can sterically hinder the proper docking of 8-Br-NAD⁺ into the enzyme's active site.
-
Altered Substrate Efficiency: Studies with other 8-substituted NAD⁺ analogs, such as 8-alkyne-NAD, have shown them to be very inefficient substrates for enzymes like PARPs.[5] It is highly probable that 8-Br-NAD⁺ behaves similarly with certain enzymes.
-
Enzyme Specificity: The effect of the 8-bromo modification is enzyme-dependent. While it may be a poor substrate for some enzymes, it is known to be a substrate for others, like CD38. It is crucial to empirically determine the kinetic parameters of your enzyme with 8-Br-NAD⁺.
4. Off-Target Effects in Cellular Experiments
Question: I am observing cellular effects that seem unrelated to the direct inhibition or activation of my target enzyme. What are the potential off-target effects of 8-Br-NAD⁺?
Answer: 8-Br-NAD⁺ is often used as a prodrug for 8-bromo-cADPR, an inhibitor of cyclic ADP-ribose (cADPR)-mediated calcium signaling.[5] Therefore, in cellular systems, the observed effects might be due to the intracellular conversion of 8-Br-NAD⁺ to 8-bromo-cADPR by enzymes like CD38, leading to the modulation of calcium signaling.[5] It is essential to include appropriate controls to dissect the direct effects of 8-Br-NAD⁺ from those of its metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data for NAD⁺ and provide a framework for the expected properties of 8-Br-NAD⁺. Note that specific kinetic and stability data for 8-Br-NAD⁺ are limited in the literature.
Table 1: Stability of NAD⁺ in Aqueous Buffers
| Buffer System | Temperature | Degradation Rate (µM/day) | Reference |
| Tris (50 mM, pH 8.5) | 19°C | 4 | [6][7] |
| Tris (50 mM, pH 8.5) | 25°C | 11 | [6][7] |
| HEPES (50 mM, pH 8.5) | 19°C | 18 | [6][7] |
| Sodium Phosphate (50 mM, pH 8.5) | 19°C | 23 | [6][7] |
It is hypothesized that the 8-bromo substitution may increase the stability of the glycosidic bond, potentially leading to lower degradation rates for 8-Br-NAD⁺ compared to NAD⁺.[3]
Table 2: Kinetic Parameters of Human PARP1 with NAD⁺ and Analogs
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹ M⁻¹) | Reference |
| NAD⁺ (PARP activity) | 26.0 | 212.9 | 1.22 x 10⁵ | [3] |
| NAD⁺ (NADase activity) | 0.8 | 218.4 | 3.66 x 10³ | [3] |
| ADO-3′-N₃-NAD⁺ (PARP activity) | 3.8 | 524.8 | 7.24 x 10³ | [3] |
| 8-alkyne-NAD | Not determined | Not determined | Inefficient substrate | [5] |
Experimental Protocols
Protocol 1: General Enzymatic Assay for NAD⁺-Dependent Enzymes using 8-Br-NAD⁺
This protocol provides a general framework for an in vitro enzymatic assay. Specific concentrations and incubation times should be optimized for each enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of 8-Br-NAD⁺ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare the enzyme of interest at the desired concentration in an appropriate assay buffer.
-
Prepare the substrate for the enzyme (e.g., a peptide for a sirtuin deacetylation assay) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, enzyme, and substrate.
-
Include a "no-enzyme" control to measure the background signal.
-
Include a "no-substrate" control if the enzyme has basal activity.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding the 8-Br-NAD⁺ solution to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined time. Protect the plate from light during incubation.
-
-
Detection:
-
Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, HPLC).
-
Visualizations
Signaling Pathways and Workflows
References
- 1. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. docs.nrel.gov [docs.nrel.gov]
Technical Support Center: Improving 8-Br-NAD+ Delivery into Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges associated with the intracellular delivery of 8-bromo-NAD+ (8-Br-NAD+), a cell-impermeable analog of NAD+.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: Why is it difficult to get 8-Br-NAD+ into cells?
A1: Like its parent molecule NAD+, 8-Br-NAD+ is a hydrophilic, negatively charged molecule at physiological pH. This charge and size prevent it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane.[1] Therefore, specialized delivery techniques are required to transport it into the cytoplasm.
Q2: What are the primary methods for delivering 8-Br-NAD+ into cultured cells?
A2: The most common methods involve transiently permeabilizing the cell membrane or using a carrier system. These include:
-
Electroporation: Applying a controlled electrical field to create temporary pores in the cell membrane.
-
Lipid-Based Transfection (Lipofection): Using cationic lipid reagents to form complexes with the negatively charged 8-Br-NAD+, facilitating entry into the cell.
-
Nanoparticle Carriers: Encapsulating 8-Br-NAD+ within nanoparticles designed for cellular uptake.[1]
-
Cell Permeabilization Agents: Using detergents like digitonin (B1670571) or streptolysin O to selectively permeabilize the plasma membrane.
Q3: How do I choose the best delivery method for my experiment?
A3: The choice depends on your cell type, experimental goals, and available equipment. Electroporation is often efficient but can be harsh on sensitive cells. Lipofection is gentler but efficiency is highly cell-type dependent. Nanoparticle-based methods can offer high efficiency and low toxicity but may require more complex formulation and characterization.
Q4: How can I confirm that 8-Br-NAD+ has been successfully delivered into the cells?
A4: Successful delivery must be validated by measuring the intracellular concentration of 8-Br-NAD+ or total NAD(H). Common methods include:
-
LC-MS/MS (B15284909) (Liquid Chromatography-Mass Spectrometry): The gold standard for accurately quantifying specific NAD+ metabolites, including 8-Br-NAD+.[2]
-
Enzymatic Cycling Assays: These can measure total NAD+ and NADH levels. An increase in the total pool after delivery of 8-Br-NAD+ can indicate successful uptake.[3]
-
Downstream Functional Assays: Assessing the activity of NAD+-dependent enzymes like PARPs or sirtuins. For example, you can measure changes in poly(ADP-ribosyl)ation (PARylation) of target proteins.[4][5][6]
Troubleshooting: Electroporation
Q5: My cells have very low viability after electroporation. How can I fix this?
A5: High cell death is a common issue. Try the following optimization steps:
-
Reduce Voltage/Field Strength: Lower the voltage in small increments. While this may slightly decrease efficiency, it significantly improves viability.[7]
-
Optimize Pulse Length: For small molecules, shorter, high-voltage pulses (microseconds) may be more effective and less toxic than the longer pulses (milliseconds) used for DNA.[7]
-
Use Specialized Electroporation Buffers: Use buffers designed to maintain osmolarity and cell integrity during the pulse, which can boost both efficiency and viability.[7]
-
Ensure Immediate Recovery: Add pre-warmed culture medium to the cells immediately after the pulse to allow the membranes to reseal. A delay of even one minute can drastically reduce viability.[8]
-
Check Cell Health and Density: Use healthy, actively dividing cells at an optimal density (typically around 1 x 10^7 cells/mL).[9]
Q6: Electroporation isn't working; my intracellular 8-Br-NAD+ levels are still low. What should I do?
A6: Low efficiency can be addressed by:
-
Increase 8-Br-NAD+ Concentration: The uptake is concentration-dependent. Try increasing the concentration of 8-Br-NAD+ in the electroporation buffer.
-
Optimize Electroporation Parameters: Systematically vary the voltage, capacitance, and pulse duration to find the optimal balance for your specific cell type.[9]
-
Pre-chill Cuvettes and Cells: Keeping the cells and cuvettes on ice before the pulse can improve efficiency.[8]
-
Minimize Contaminants: Ensure your 8-Br-NAD+ solution is free of salts or other contaminants that can cause arcing and reduce efficiency.[8]
Troubleshooting: Lipid-Based Transfection
Q7: I'm not seeing efficient delivery with my lipid-based reagent. How can I improve it?
A7: Optimization is key for lipofection. Consider these factors:
-
Optimize Reagent-to-Molecule Ratio: The ratio of cationic lipid to your negatively charged 8-Br-NAD+ is critical. Perform a titration experiment to find the ideal ratio (e.g., 1:2, 1:3).[10]
-
Cell Confluency: Plate cells so they are 70-90% confluent at the time of transfection.
-
Use Serum-Free Medium for Complex Formation: Form the lipid-8-Br-NAD+ complexes in a serum-free medium like Opti-MEM™, as serum proteins can interfere with complex formation.[10]
-
Test Different Reagents: Not all transfection reagents work for all cell types. If one reagent fails, try another from a different manufacturer.
Q8: The transfection reagent is toxic to my cells. What can I do?
A8: Cytotoxicity is a known issue with some lipid reagents. To mitigate it:
-
Reduce Reagent Amount: Use the lowest amount of reagent that still gives acceptable efficiency.
-
Decrease Incubation Time: Limit the exposure of cells to the complexes. You can change the medium 4-6 hours post-transfection to remove the complexes.[10]
-
Ensure High Cell Density: Transfecting at a higher cell density can help minimize the toxic effects on a per-cell basis.[10]
Data Presentation: Delivery Method Comparison
| Delivery Method | Key Advantages | Key Disadvantages | Recommended For |
| Electroporation | High efficiency for a broad range of cell types; rapid protocol. | Can cause significant cell death; requires specialized equipment.[8] | Hard-to-transfect cells; experiments requiring high initial intracellular concentrations. |
| Lipid-Based Transfection | Generally lower cytotoxicity than electroporation; simple protocol.[10] | Efficiency is highly cell-type dependent; cost of reagents can be high. | Common cell lines (e.g., HEK293, HeLa); sensitive primary cells. |
| Nanoparticle Carriers | Potentially high efficiency with low toxicity; can be targeted.[1] | May require complex synthesis and characterization; potential for off-target effects. | In vivo studies; applications requiring sustained intracellular release. |
Experimental Protocols
Protocol 1: Electroporation of 8-Br-NAD+ into Mammalian Cells
This protocol is a starting point and must be optimized for your specific cell line and electroporator.
Materials:
-
Healthy, sub-confluent mammalian cells
-
8-Br-NAD+ stock solution (e.g., 10-50 mM in sterile water or PBS)
-
Ice-cold electroporation buffer (serum-free)
-
Electroporator (e.g., Bio-Rad Gene Pulser, Lonza Nucleofector)
-
Sterile electroporation cuvettes (e.g., 2 mm or 4 mm gap)
-
Pre-warmed complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Preparation: Harvest cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Wash the cell pellet once with ice-cold, sterile PBS.
-
Resuspend the cell pellet in ice-cold electroporation buffer at a final concentration of 1-2 x 10^7 cells/mL.[9]
-
Electroporation Mix: In a sterile microcentrifuge tube on ice, mix 100 µL of the cell suspension with the desired final concentration of 8-Br-NAD+ (start with a range of 100 µM to 1 mM).
-
Gently mix and transfer the entire volume to a pre-chilled electroporation cuvette. Ensure there are no air bubbles.[11]
-
Pulse Delivery: Place the cuvette in the electroporator. Apply a single square-wave pulse. Starting parameters for small molecules can be adapted from those for siRNA.[7]
-
Starting Point (2 mm cuvette): 120-200 V, 5-10 ms pulse length.[7]
-
-
Recovery: Immediately after the pulse, add 900 µL of pre-warmed complete growth medium to the cuvette to dilute the cell suspension.[12]
-
Gently transfer the cells to a well of a culture plate containing pre-warmed medium.
-
Incubate cells at 37°C in a CO2 incubator for the desired time before analysis.
Protocol 2: Lipid-Based Delivery of 8-Br-NAD+
This protocol is adapted for small molecules using a general cationic lipid reagent like Lipofectamine™. Always follow the manufacturer's specific instructions.
Materials:
-
Cells plated in a 24-well plate (should be 70-90% confluent)
-
8-Br-NAD+ stock solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Complete growth medium
Procedure (per well of a 24-well plate):
-
Prepare 8-Br-NAD+ Solution: In a sterile tube, dilute your desired amount of 8-Br-NAD+ (e.g., to a final concentration of 50-200 µM in the well) into 50 µL of serum-free medium. Mix gently.
-
Prepare Lipid Solution: In a separate sterile tube, dilute 1-2 µL of the lipid reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the diluted 8-Br-NAD+ and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form. The total volume will be 100 µL.
-
Transfect Cells: Add the 100 µL of lipid-8-Br-NAD+ complexes drop-wise to the well containing cells in 500 µL of complete growth medium.[10]
-
Gently rock the plate to ensure even distribution.
-
Incubate at 37°C. The intracellular levels can be assessed after 4-24 hours. The medium can be replaced with fresh, complete medium after 4-6 hours to reduce cytotoxicity.[10]
Protocol 3: Quantification of Intracellular NAD+ Metabolites
This is a general workflow for sample preparation for analysis by LC-MS/MS.
Procedure:
-
Cell Harvesting: After incubation, place the culture plate on ice. Quickly aspirate the medium.
-
Washing: Wash the cells twice with ice-cold PBS to remove any extracellular 8-Br-NAD+.
-
Metabolite Extraction: Immediately add 200-500 µL of an ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to allow for cell lysis and protein precipitation.
-
Clarification: Centrifuge at maximum speed (e.g., >16,000 x g) at 4°C for 15 minutes.
-
Sample Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS/MS analysis.
Visualizations
Caption: NAD+ Metabolism and Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADP-ribosylation from molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiomics analysis of the NAD+–PARP1 axis reveals a role for site-specific ADP-ribosylation in splicing in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 8. neb.com [neb.com]
- 9. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. An Efficient Electroporation Protocol Supporting In Vitro Studies of Oligodendrocyte Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Technical Support Center: 8-Br-NAD⁺ Experiments
Welcome to the technical support center for researchers utilizing 8-Bromonicotinamide Adenine (B156593) Dinucleotide (8-Br-NAD⁺). This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the handling and use of 8-Br-NAD⁺ in a question-and-answer format.
Section 1: Reagent Handling and Storage
Question: My 8-Br-NAD⁺ solution appears to have degraded. How can I ensure its stability?
Answer: 8-Br-NAD⁺, like NAD⁺, is susceptible to degradation, particularly in aqueous solutions.[1] To minimize degradation, follow these guidelines:
-
Storage of Solid Compound: Store solid 8-Br-NAD⁺ desiccated at -20°C for long-term stability. It should be stable for at least two years under these conditions.[2]
-
Aqueous Solution Stability: Aqueous solutions of NAD⁺ are stable for about a week at 4°C and neutral pH but decompose rapidly in acidic or alkaline conditions.[1] It is reasonable to expect similar or slightly reduced stability for 8-Br-NAD⁺ due to the electron-withdrawing nature of the bromine atom. For optimal results, prepare aqueous solutions fresh for each experiment. If storage is necessary, prepare single-use aliquots and store them at -70°C for up to six months, maintaining a pH between 2 and 6.
-
Buffer Choice: The choice of buffer can impact stability. For instance, Tris buffer has been shown to be more favorable for the long-term stability of NAD(H) compared to phosphate (B84403) or HEPES buffers.[3][4]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate the degradation of NAD⁺ and its analogs.
Question: I'm having trouble dissolving 8-Br-NAD⁺ in my buffer. What is the best way to solubilize it?
Answer: 8-Br-NAD⁺ is generally water-soluble. However, high concentrations may be difficult to achieve.
-
Recommended Solvent: Dissolve 8-Br-NAD⁺ in an aqueous buffer such as PBS, pH 7.2. The solubility of NAD⁺ in PBS is approximately 10 mg/mL.[2] You can expect a similar solubility for 8-Br-NAD⁺.
-
Assistance in Dissolving: Gentle heating and sonication may be required to fully dissolve the compound.
-
pH Adjustment: You can also prepare aqueous solutions by adjusting the pH to 7 with sodium hydroxide (B78521) or a sodium bicarbonate buffer.
Section 2: Experimental Design and Execution
Question: I am observing high background or unexpected results in my enzymatic assay with 8-Br-NAD⁺. What could be the cause?
Answer: Several factors can contribute to assay artifacts when using NAD⁺ analogs like 8-Br-NAD⁺.
-
Purity of 8-Br-NAD⁺: Impurities in the 8-Br-NAD⁺ preparation can act as enzyme inhibitors or substrates, leading to confounding results. It is crucial to use highly pure 8-Br-NAD⁺.
-
Enzyme Specificity: Not all NAD⁺-dependent enzymes can efficiently utilize 8-Br-NAD⁺ as a substrate or be effectively inhibited by it. PARP-1, for example, is sensitive to modifications at the 8-position of the adenine ring, which can affect its activity.[5] Confirm from literature whether your enzyme of interest has been characterized with 8-Br-NAD⁺.
-
Assay Interference: If you are using a fluorescence-based assay, be aware that NAD⁺ analogs can have different fluorescent properties than NAD⁺ or NADH.[1][6] It is essential to run proper controls to check for autofluorescence of 8-Br-NAD⁺ and its potential reaction products under your assay conditions.[7][8]
-
Concentration Effects: At high concentrations (>200 µM), NAD⁺ itself can exhibit fluorescence, which may interfere with the assay readout.[9] This could also be a consideration for 8-Br-NAD⁺.
Question: My results with 8-Br-NAD⁺ in cell culture are inconsistent or show unexpected toxicity. What should I consider?
Answer: Cell-based experiments with NAD⁺ analogs introduce additional complexities.
-
Cell Permeability: NAD⁺ itself is not readily cell-permeable.[10] While the bromine modification might slightly alter its properties, it is unlikely to make 8-Br-NAD⁺ freely permeable. Consider using cell-permeable precursors or delivery methods if intracellular effects are desired.
-
Cytotoxicity: High concentrations of NAD⁺ precursors have been shown to have potential adverse effects.[11] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration of 8-Br-NAD⁺ for your specific cell line. NAD⁺ depletion itself can mediate cytotoxicity in some cell types.[12]
-
Metabolic Effects: Introducing an NAD⁺ analog can perturb the cellular NAD⁺/NADH ratio, which is a critical regulator of metabolic state.[1] This can have widespread effects on cellular processes beyond the direct target of your experiment.
Section 3: Data Analysis and Interpretation
Question: How can I confirm the purity of my 8-Br-NAD⁺ stock?
Answer: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of NAD⁺ and its analogs.
-
Methodology: A reverse-phase HPLC method with UV detection at 261 nm can be used to separate NAD⁺ from its related metabolites and degradation products.[13][14] A similar method can be adapted for 8-Br-NAD⁺.
-
Expected Results: A pure sample should show a single major peak corresponding to 8-Br-NAD⁺. The presence of multiple peaks may indicate degradation or impurities.
Quantitative Data Summary
Table 1: Stability of NAD⁺ in Aqueous Solutions
| pH Range | Storage Temperature | Duration | Stability |
| 2 - 6 | -70°C | Up to 6 months | Stable |
| Neutral | 0°C | Up to 2 weeks | Stable |
| Neutral | 4°C | Approximately 1 week | Stable |
| Acidic/Alkaline | Room Temperature | Hours to Days | Rapid Decomposition |
Note: This data is for NAD⁺ and serves as a guideline for 8-Br-NAD⁺.[1] The stability of 8-Br-NAD⁺ may vary.
Experimental Protocols
Protocol 1: Purity Analysis of 8-Br-NAD⁺ by HPLC
This protocol is adapted from methods used for NAD⁺ analysis and may require optimization for 8-Br-NAD⁺.[13][15]
Materials:
-
8-Br-NAD⁺ sample
-
HPLC system with a C18 reverse-phase column
-
UV detector
-
Mobile Phase A: 0.05 M Phosphate Buffer
-
Mobile Phase B: 100% Methanol
-
HPLC-grade water
Procedure:
-
Prepare a stock solution of 8-Br-NAD⁺ in HPLC-grade water.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 50-100 µL of the 8-Br-NAD⁺ sample.
-
Run a gradient elution as follows (example gradient, may need optimization):
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 85% A / 15% B
-
15-20 min: Hold at 85% A / 15% B
-
20-25 min: Linear gradient back to 100% A
-
25-30 min: Re-equilibrate at 100% A
-
-
Detect the eluting compounds at 261 nm.
-
Analyze the chromatogram for the presence of a single major peak.
Visualizations
Caption: Potential interactions of 8-Br-NAD⁺ with NAD⁺-consuming enzymes.
Caption: A logical workflow for troubleshooting 8-Br-NAD⁺ experiments.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD⺠vs Niagen (NR): Find Out Why Niagen Comes Out On Top [restore.com]
- 11. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD depletion mediates cytotoxicity in human neurons with autophagy deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
ensuring complete conversion of 8-Br-NAD+ to 8-Br-cADPR
Welcome to the technical support center for the enzymatic synthesis of 8-bromo-cyclic adenosine (B11128) diphosphate (B83284) ribose (8-Br-cADPR) from 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+). This resource is designed for researchers, scientists, and drug development professionals to ensure the complete and efficient conversion of your substrate. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your experiments.
Troubleshooting Guide
Encountering issues with your enzymatic reaction? This guide provides solutions to common problems that can lead to incomplete conversion or low yields of 8-Br-cADPR.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzyme: The ADP-ribosyl cyclase may have lost its activity due to improper storage or handling. | 1. Verify Enzyme Activity: Perform an activity assay using a known substrate like NAD+ to confirm the enzyme is active. 2. Proper Storage: Ensure the enzyme is stored at the recommended temperature (typically -80°C) in a suitable buffer containing glycerol (B35011) to prevent freeze-thaw cycles. 3. Fresh Enzyme: If in doubt, use a fresh aliquot of the enzyme. |
| Substrate Degradation: 8-Br-NAD+ may have degraded. | 1. Check Substrate Integrity: Analyze the 8-Br-NAD+ by HPLC to ensure its purity and integrity. 2. Proper Storage: Store 8-Br-NAD+ as a dry powder at -20°C or below and protect it from light and moisture. Prepare solutions fresh before use. | |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | 1. Optimize pH: The optimal pH for Aplysia californica ADP-ribosyl cyclase is typically around 7.0-8.0. Verify the pH of your reaction buffer. 2. Optimize Temperature: The reaction is often carried out at room temperature or 37°C. Test a range of temperatures to find the optimum for your specific enzyme batch. 3. Buffer Selection: Use a non-interfering buffer such as HEPES or Tris-HCl.[1] | |
| Incomplete Conversion | Insufficient Incubation Time: The reaction may not have proceeded to completion. | 1. Time Course Experiment: Monitor the reaction over time by taking aliquots at different time points and analyzing them by HPLC to determine the optimal incubation time. Reactions are often run for several hours to overnight.[2] |
| Substrate Inhibition: High concentrations of 8-Br-NAD+ may inhibit the enzyme. | 1. Optimize Substrate Concentration: Perform the reaction with varying concentrations of 8-Br-NAD+ to find the optimal concentration that maximizes product yield without causing substrate inhibition. | |
| Enzyme Concentration is Too Low: Insufficient enzyme will result in a slow or incomplete reaction. | 1. Optimize Enzyme Concentration: Increase the concentration of ADP-ribosyl cyclase in the reaction mixture. A typical starting point is in the microgram per milliliter range.[2] | |
| Product Inhibition/Hydrolysis: The enzyme may have cADPR hydrolase activity, converting the product to 8-Br-ADPR. Aplysia cyclase has low hydrolase activity, while human CD38 has significant hydrolase activity.[3][4] | 1. Use Aplysia ADP-ribosyl cyclase: This enzyme has a higher cyclase-to-hydrolase activity ratio compared to mammalian CD38.[3][5] 2. Monitor Byproduct Formation: Check for the presence of 8-Br-ADPR in your HPLC analysis. 3. Minimize Reaction Time: Once maximum conversion to 8-Br-cADPR is achieved, stop the reaction to prevent product degradation. | |
| Multiple Peaks in HPLC Analysis | Presence of Unreacted Substrate and Byproducts: The reaction is incomplete, or side reactions have occurred. | 1. Optimize Reaction Conditions: Refer to the solutions for "Incomplete Conversion". 2. Purification: Purify the 8-Br-cADPR from the reaction mixture using HPLC or ion-exchange chromatography.[2] |
| Sample Degradation: The product or substrate may have degraded during sample preparation or analysis. | 1. Keep Samples Cold: Keep samples on ice or at 4°C during preparation and in the autosampler. 2. Use Fresh Solvents: Ensure the mobile phases for HPLC are freshly prepared. | |
| Column Issues: The HPLC column may be contaminated or degraded. | 1. Wash the Column: Wash the column with a strong solvent to remove any contaminants. 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants. 3. Replace the Column: If the performance does not improve, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I use for the conversion of 8-Br-NAD+ to 8-Br-cADPR?
A1: The most commonly used and recommended enzyme is ADP-ribosyl cyclase from Aplysia californica. This enzyme exhibits high cyclase activity and minimal cADPR hydrolase activity, which is crucial for maximizing the yield of 8-Br-cADPR.[3][5] Human CD38 can also be used, but it has significant hydrolase activity that can lead to the formation of the byproduct 8-Br-ADPR.[4]
Q2: What are the optimal reaction conditions for the synthesis?
A2: While optimal conditions should be determined empirically for each enzyme batch, a good starting point is to incubate 8-Br-NAD+ with ADP-ribosyl cyclase in a buffer such as 25 mM HEPES, pH 7.4, at room temperature (around 25°C) or 37°C for several hours to overnight.[2]
Q3: How can I monitor the progress of the reaction?
A3: The best way to monitor the reaction is by using reverse-phase high-performance liquid chromatography (RP-HPLC). By taking small aliquots of the reaction mixture at different time points, you can quantify the consumption of 8-Br-NAD+ and the formation of 8-Br-cADPR.
Q4: How do I purify the final product, 8-Br-cADPR?
A4: 8-Br-cADPR can be purified from the reaction mixture using preparative RP-HPLC or anion-exchange chromatography.[2] The choice of method will depend on the scale of your reaction and the available equipment.
Q5: How should I store the reagents and the final product?
A5:
-
ADP-ribosyl cyclase: Store at -80°C in a buffer containing at least 50% glycerol.
-
8-Br-NAD+: Store as a lyophilized powder at -20°C, protected from light and moisture. Prepare solutions fresh.
-
8-Br-cADPR: Store as a lyophilized powder or in a suitable buffer at -20°C or -80°C for long-term storage.[6]
Experimental Protocols
Enzymatic Synthesis of 8-Br-cADPR
This protocol provides a general guideline for the enzymatic synthesis of 8-Br-cADPR using ADP-ribosyl cyclase from Aplysia californica.
Materials:
-
8-Br-NAD+
-
ADP-ribosyl cyclase from Aplysia californica
-
Reaction Buffer: 25 mM HEPES, pH 7.4
-
Nuclease-free water
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of 8-Br-NAD+ in nuclease-free water. The final concentration in the reaction is typically in the range of 0.1 to 1 mM.
-
In a reaction tube, combine the appropriate volumes of the 8-Br-NAD+ stock solution and the reaction buffer.
-
Add the ADP-ribosyl cyclase to the reaction mixture. The final enzyme concentration can range from 1 to 10 µg/mL. The optimal concentration should be determined experimentally.
-
Incubate the reaction mixture at room temperature (~25°C) or 37°C for 4 to 16 hours. The optimal time should be determined by monitoring the reaction progress by HPLC.
-
To monitor the reaction, withdraw small aliquots (e.g., 10 µL) at various time points, quench the reaction by adding an equal volume of cold 0.6 M perchloric acid, and analyze by HPLC.
-
Once the reaction is complete, the enzyme can be removed by ultrafiltration using a filter with a molecular weight cutoff of 10 kDa or less.
HPLC Analysis of the Reaction
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: 0.1 M potassium phosphate buffer, pH 6.0, with 20% methanol
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 5 | 0 |
| 25 | 100 |
| 30 | 100 |
| 35 | 0 |
| 40 | 0 |
Detection:
-
Monitor the absorbance at 260 nm and 300 nm. 8-Br-NAD+ and 8-Br-cADPR have distinct absorption spectra that can be used for their identification and quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Enzyme | ADP-ribosyl cyclase (Aplysia californica) | [2] |
| Substrate | 8-Br-NAD+ | [7] |
| Typical Substrate Concentration | 0.1 - 1 mM | |
| Typical Enzyme Concentration | 1 - 10 µg/mL | [2] |
| Reaction Buffer | 25 mM HEPES, pH 7.4 | [2] |
| Reaction Temperature | Room Temperature (~25°C) or 37°C | [2] |
| Incubation Time | 4 - 16 hours | [2] |
| Expected Product | 8-Br-cADPR | [8] |
| Potential Byproduct | 8-Br-ADPR (especially with CD38) | [4] |
Visualizations
cADPR Signaling Pathway
Caption: cADPR-mediated Ca²⁺ signaling pathway.
Experimental Workflow for 8-Br-cADPR Synthesis
Caption: Workflow for 8-Br-cADPR synthesis.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. 8-Bromo-cyclic inosine diphosphoribose: towards a selective cyclic ADP-ribose agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unifying mechanism for Aplysia ADP-ribosyl cyclase and CD38/NAD(+) glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. 8-Br-NAD⁺ BIOLOG Life Science Institute [biolog.de]
- 8. First enzymatic synthesis of an N1-cyclised cADPR (cyclic-ADP ribose) analogue with a hypoxanthine partial structure: discovery of a membrane permeant cADPR agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Non-Specific Binding of 8-Br-NAD+
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 8-Bromo-NAD+ (8-Br-NAD+), a valuable tool for studying NAD+-dependent enzymes, particularly Poly(ADP-ribose) polymerases (PARPs).
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-NAD+ and what are its primary applications?
8-Br-NAD+ is a synthetic analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The bromine atom at the 8th position of the adenine ring alters its chemical properties, making it a useful tool in various biochemical assays. Its primary applications include:
-
PARP Inhibition: 8-Br-NAD+ acts as an inhibitor of PARP enzymes.[1] PARPs are crucial for DNA repair and other cellular processes.[2][3][4] By competing with the natural substrate NAD+, 8-Br-NAD+ can be used to study the function of these enzymes and to screen for novel therapeutic inhibitors.
-
Probing NAD+-Binding Sites: Due to its modified structure, 8-Br-NAD+ can be used to characterize the NAD+-binding pockets of various enzymes.
-
Studying ADP-Ribosylation: It serves as a tool to investigate the process of ADP-ribosylation, a post-translational modification involved in numerous signaling pathways.[5]
Q2: What are the common causes of non-specific binding with 8-Br-NAD+?
-
Hydrophobic Interactions: The brominated adenine ring can increase the hydrophobicity of the molecule, leading to non-specific interactions with proteins and other cellular components.
-
High Probe Concentration: Using an excessively high concentration of 8-Br-NAD+ can saturate specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes, plates, or beads can lead to high background signals.
-
Suboptimal Assay Conditions: Factors such as buffer composition, pH, ionic strength, and temperature can influence the extent of non-specific binding.
-
Presence of Other NAD+-Utilizing Enzymes: Cell lysates and tissue extracts contain numerous NAD+-dependent enzymes, such as sirtuins, which can potentially interact with 8-Br-NAD+ non-specifically.[6]
Q3: How can I differentiate between specific and non-specific binding of 8-Br-NAD+?
To ensure the validity of your results, it is crucial to perform control experiments:
-
Competition Assays: Co-incubation with an excess of unlabeled NAD+ should displace the specific binding of 8-Br-NAD+ to its target. A signal that persists in the presence of excess NAD+ is likely due to non-specific binding.
-
Use of a Non-functional Analog: A structurally similar but inactive analog of 8-Br-NAD+ can be used as a negative control to assess the level of non-specific binding.
-
Enzyme-dead Mutants: If studying a specific enzyme, using a catalytically inactive mutant of that enzyme can help determine if the observed binding is dependent on a functional active site.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 8-Br-NAD+.
High Background in Immunoassays (Western Blot, ELISA)
| Problem | Possible Cause | Solution |
| High, uniform background | Insufficient blocking | Increase the concentration of the blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| High concentration of 8-Br-NAD+ probe | Titrate the 8-Br-NAD+ concentration to determine the optimal balance between signal and background. | |
| Inadequate washing | Increase the number and duration of wash steps. Use a buffer containing a mild detergent (e.g., 0.05-0.1% Tween-20). | |
| Speckled or patchy background | Aggregation of 8-Br-NAD+ probe or detection reagents | Centrifuge the 8-Br-NAD+ solution and antibody dilutions before use to remove aggregates. Filter all buffers. |
| Non-specific bands (Western Blot) | Cross-reactivity of the detection antibody | Use a more specific primary or secondary antibody. Perform control blots without the primary antibody to check for non-specific binding of the secondary antibody. |
| Hydrophobic interactions of 8-Br-NAD+ | Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the incubation and wash buffers. Optimize the salt concentration in the buffers (e.g., 150-500 mM NaCl). |
High Background in Activity Assays (e.g., PARP activity assays)
| Problem | Possible Cause | Solution |
| High signal in "no enzyme" control | Contamination of reagents with NAD+ or other enzymes | Use fresh, high-purity reagents. Prepare dedicated stocks of buffers and solutions for these assays. |
| Autohydrolysis of 8-Br-NAD+ | Assess the stability of 8-Br-NAD+ in your assay buffer over the time course of the experiment. Consider using freshly prepared solutions. | |
| High signal in "no substrate" control | Auto-ADP-ribosylation of PARP | This is an inherent property of PARP. To assess substrate-specific activity, always include a "no substrate" control and subtract this background from your measurements. |
| Signal not inhibited by known PARP inhibitors | Non-specific enzyme activity in the sample | If using cell lysates, consider purifying the target enzyme. Use specific inhibitors for other NAD+-dependent enzymes to rule out their contribution. |
| Assay interference | Some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement). Test for compound interference in the absence of the enzyme. |
Data Presentation
Quantitative Comparison of NAD+ Analogs with PARP1
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹ M⁻¹) |
| NAD+ | 26.0 | 212.9 | 1.22 x 10⁵ |
| ADO-3′-N3-NAD+ | 3.8 | 524.8 | 7.24 x 10³ |
Table adapted from a study on an NAD+ analogue with enhanced specificity for PARP1.[5]
This table illustrates that modifications to the NAD+ structure can significantly impact the kinetic parameters of PARP1 activity. Researchers using 8-Br-NAD+ should perform similar kinetic analyses to characterize its interaction with their enzyme of interest.
Experimental Protocols
Protocol: Minimizing Non-Specific Binding in a PARP Activity Assay Using 8-Br-NAD+
This protocol provides a general framework for an in vitro PARP activity assay, with specific steps to minimize non-specific binding of 8-Br-NAD+.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT. Prepare fresh and filter sterilize. The choice of buffer can be critical for the stability of NAD+ analogs.[1]
-
Blocking Buffer: Assay Buffer containing 0.1% (w/v) Bovine Serum Albumin (BSA).
-
PARP1 Enzyme: Recombinant human PARP1, diluted in Assay Buffer to the desired concentration.
-
Activated DNA: Use a commercially available activated DNA or prepare by treating calf thymus DNA with DNase I.
-
8-Br-NAD+: Prepare a stock solution in the Assay Buffer. Determine the optimal concentration through titration experiments.
-
Detection Reagent: Depending on the assay format (e.g., biotinylated 8-Br-NAD+ and streptavidin-HRP for chemiluminescent detection, or an antibody recognizing poly(ADP-ribose)).
2. Assay Procedure (96-well plate format):
-
Plate Coating (if applicable): If using an ELISA-based format where a substrate (e.g., histones) is immobilized, coat the plate according to standard protocols.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of 8-Br-NAD+ and other reagents to the plate surface.
-
Washing: Aspirate the blocking buffer and wash the wells three times with 200 µL of Assay Buffer containing 0.05% Tween-20.
-
Reaction Setup:
-
Prepare a master mix containing the Assay Buffer, activated DNA, and PARP1 enzyme.
-
Add the master mix to each well.
-
Include the following controls:
-
No Enzyme Control: Master mix without PARP1.
-
No DNA Control: Master mix without activated DNA.
-
Positive Control: Reaction with NAD+ instead of 8-Br-NAD+.
-
Competition Control: Reaction with 8-Br-NAD+ and a 100-fold excess of NAD+.
-
-
-
Initiate Reaction: Add 8-Br-NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes). Optimize the incubation time to ensure the reaction is in the linear range.
-
Detection:
-
Stop the reaction (e.g., by adding a solution of a PARP inhibitor or by washing).
-
Wash the wells extensively as described in step 3.
-
Add the detection reagent (e.g., streptavidin-HRP) and incubate.
-
Wash again and add the substrate for the detection enzyme (e.g., chemiluminescent substrate for HRP).
-
Read the signal on a plate reader.
-
3. Data Analysis:
-
Subtract the signal from the "No Enzyme Control" from all other wells to correct for background.
-
Compare the signal from the experimental wells to the control wells to determine the specificity of the 8-Br-NAD+ interaction.
Mandatory Visualizations
Caption: PARP1 signaling in the DNA damage response and inhibition by 8-Br-NAD+.
Caption: Troubleshooting workflow for high non-specific binding of 8-Br-NAD+.
References
- 1. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of 8-Br-NAD⁺ Synthesis
Welcome to the technical support center for the synthesis and quality control of 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD⁺). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the quality and purity of synthesized 8-Br-NAD⁺. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the synthesis and quality control of 8-Br-NAD⁺.
Synthesis and Purification
Question: What is a common method for the synthesis of 8-Br-NAD⁺?
Answer: A frequently used method for the synthesis of 8-Br-NAD⁺ is the direct bromination of NAD⁺. This typically involves reacting NAD⁺ with aqueous bromine (Br₂) in a sodium acetate (B1210297) (NaOAc) solution at a controlled pH of 4. The reaction is generally carried out at room temperature.[1][2] Another potential, though more complex, synthetic route involves the synthesis of 8-bromo-adenosine monophosphate (8-Br-AMP) as an intermediate, which is then coupled with nicotinamide (B372718) mononucleotide (NMN).[1]
Question: My 8-Br-NAD⁺ synthesis yield is low. What are the potential causes and solutions?
Answer: Low yields in 8-Br-NAD⁺ synthesis can arise from several factors. Here are some common causes and troubleshooting suggestions:
-
Suboptimal pH: The pH of the reaction mixture is critical. The bromination of NAD⁺ is typically performed at pH 4.[1][2] Deviation from this pH can lead to decreased reaction efficiency and the formation of side products.
-
Solution: Carefully prepare and monitor the pH of the reaction buffer throughout the synthesis.
-
-
Incorrect Stoichiometry of Bromine: An inappropriate ratio of bromine to NAD⁺ can result in incomplete reaction or the formation of undesired over-brominated products.
-
Solution: Optimize the molar ratio of bromine to NAD⁺. Start with the ratios reported in the literature and perform small-scale experiments to find the optimal conditions for your setup.
-
-
Degradation of NAD⁺ or 8-Br-NAD⁺: NAD⁺ and its derivatives can be unstable, particularly in acidic or alkaline solutions and at elevated temperatures.[3]
-
Solution: Perform the reaction at room temperature or below and minimize the reaction time. Once synthesized, purify the 8-Br-NAD⁺ promptly and store it under appropriate conditions (see stability section).
-
Question: What are the recommended methods for purifying 8-Br-NAD⁺?
Answer: The purification of 8-Br-NAD⁺ is crucial to remove unreacted NAD⁺, excess bromine, and any side products. Common purification techniques for NAD⁺ analogs include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on their hydrophobicity.[4][5] Since the bromine atom increases the hydrophobicity of 8-Br-NAD⁺ compared to NAD⁺, RP-HPLC can provide excellent separation.
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge.[6][7] Both NAD⁺ and 8-Br-NAD⁺ are negatively charged, but subtle differences in their charge distribution or interaction with the stationary phase may allow for separation. High-performance ion-exchange chromatography has been successfully used for the purification of NAD⁺ and its analogs.[7]
Quality Control and Characterization
Question: How can I assess the purity of my synthesized 8-Br-NAD⁺?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of NAD⁺ and its analogs.[5] An analytical HPLC run on a calibrated system will allow you to quantify the percentage of 8-Br-NAD⁺ and detect the presence of unreacted NAD⁺ and other impurities. Commercial suppliers of 8-Br-NAD⁺ often report a purity of ≥95%.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized product by determining its molecular weight.[9][10] This technique can also help in identifying potential impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy can confirm the chemical structure of 8-Br-NAD⁺ and provide information about its purity.[11][12] Specific proton signals in the downfield region of the 1H NMR spectrum are characteristic of the nicotinamide and adenine moieties and can be used for identification.[11][13]
Question: What are the expected analytical characteristics of 8-Br-NAD⁺?
Answer: While specific analytical data will depend on the instrumentation and conditions used, here are some general characteristics:
| Parameter | Expected Outcome |
| Purity (by HPLC) | ≥95% |
| Molecular Weight | The expected molecular weight of the 8-Br-NAD⁺ ion should be confirmed by mass spectrometry. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the nicotinamide and adenine protons, with shifts indicative of the bromine substitution on the adenine ring.[11][14] |
| UV-Vis Spectroscopy | The UV-Vis spectrum will be similar to that of NAD⁺, with an absorbance maximum around 260 nm. However, the introduction of the bromine atom may cause a slight shift in the absorbance maximum and a change in the molar extinction coefficient. |
Question: What are the potential impurities I should look for in my 8-Br-NAD⁺ preparation?
Answer: Common impurities can include:
-
Unreacted NAD⁺: The starting material is the most common impurity.
-
Degradation Products: NAD⁺ and its derivatives can degrade. Potential degradation products include ADP-ribose, nicotinamide, and NMN.
-
Side-reaction Products: Depending on the reaction conditions, other brominated species or oxidation products might be formed.
Stability and Storage
Question: How stable is 8-Br-NAD⁺ and what are the optimal storage conditions?
-
In Solution: For short-term storage, aqueous solutions should be kept at 4°C and at a neutral pH. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
As a Solid: As a lyophilized powder, 8-Br-NAD⁺ is expected to be more stable. It should be stored at -20°C or below, protected from light and moisture.
Experimental Protocols
General Protocol for Quality Control of 8-Br-NAD⁺ by RP-HPLC
This protocol provides a general guideline for the analysis of 8-Br-NAD⁺ purity. Optimization of the mobile phase gradient and other parameters may be necessary depending on the specific column and HPLC system used.
1. Materials and Reagents:
- Synthesized 8-Br-NAD⁺
- NAD⁺ standard
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) or methanol
- Triethylammonium acetate (TEAA) or other suitable ion-pairing agent
- Trifluoroacetic acid (TFA)
2. HPLC System:
- A standard HPLC system with a UV detector.
- A C18 reversed-phase column.
3. Procedure:
- Sample Preparation:
- Accurately weigh a small amount of the synthesized 8-Br-NAD⁺ and dissolve it in an appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7) to a known concentration.
- Prepare a standard solution of NAD⁺ in the same buffer.
- Chromatographic Conditions (Example):
- Mobile Phase A: 0.1 M TEAA buffer, pH 7.0
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 0% to 20% B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm
- Analysis:
- Inject the NAD⁺ standard to determine its retention time.
- Inject the synthesized 8-Br-NAD⁺ sample.
- Analyze the resulting chromatogram to determine the retention time of the main peak (8-Br-NAD⁺) and identify any impurity peaks, including unreacted NAD⁺.
- Calculate the purity of the 8-Br-NAD⁺ by integrating the peak areas.
Visualizations
Caption: Workflow for the synthesis and quality control of 8-Br-NAD⁺.
Caption: Troubleshooting flowchart for 8-Br-NAD⁺ synthesis.
References
- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. ualberta.ca [ualberta.ca]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance ion-exchange separation of oxidized and reduced nicotinamide adenine dinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of cerebral NAD+ by in vivo 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of cerebral NAD(+) by in vivo (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 8-Br-NAD+ and Other cADPR Antagonists for Researchers
In the intricate world of cellular signaling, cyclic ADP-ribose (cADPR) has emerged as a critical second messenger, mobilizing intracellular calcium stores and influencing a myriad of physiological processes. Consequently, the development and characterization of cADPR antagonists are of paramount importance for researchers in cell biology and drug discovery. This guide provides a detailed comparison of 8-Bromo-NAD+ (8-Br-NAD+), a widely used cADPR antagonist, with other key players in the field, supported by experimental data and detailed protocols.
Overview of cADPR Antagonism
Cyclic ADP-ribose mediates calcium release from the endoplasmic reticulum by gating ryanodine (B192298) receptors (RyRs). Antagonists of this pathway typically act by competitively inhibiting the binding of cADPR to the RyRs, thereby preventing the subsequent calcium mobilization. 8-Br-NAD+ is a cell-permeant prodrug that is converted intracellularly to its active form, 8-Bromo-cADPR (8-Br-cADPR), which then acts as the cADPR antagonist.
Quantitative Comparison of cADPR Antagonists
The efficacy of a cADPR antagonist is primarily determined by its potency, often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The lower the IC50 or Kd value, the higher the potency of the antagonist. Below is a summary of reported values for several common cADPR antagonists.
| Antagonist | IC50 | Experimental System |
| 8-Bromo-cADPR | 0.97 µM | Sea urchin egg homogenates |
| 7-deaza-8-bromo-cADPR | 0.73 µM | Sea urchin egg homogenates |
| 8-Amino-cADPR | More potent than 8-Br-cADPR and 8-Azido-cADPR | Sea urchin egg homogenates |
| 8-Azido-cADPR | Less potent than 8-Amino-cADPR | Sea urchin egg homogenates |
| Ryanodine | ~1-1.5 µM (for RyR inhibition) | Canine pulmonary arterial smooth muscle cells |
Note: The potency of antagonists can vary depending on the experimental system and conditions. The data presented here is for comparative purposes. Ryanodine directly interacts with the ryanodine receptor and its antagonistic effect on cADPR-mediated signaling is a consequence of this interaction.
The cADPR Signaling Pathway
The following diagram illustrates the key steps in the cADPR signaling pathway and the point of intervention for antagonists.
Validation of 8-Br-NAD+ as a Specific CD38 Substrate: A Comparative Analysis of Available Tools
For researchers, scientists, and drug development professionals, the accurate measurement of CD38 enzymatic activity is crucial for understanding its role in various physiological and pathological processes. While various substrates are utilized for this purpose, this guide addresses the validation of 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+) as a specific substrate for CD38 and compares it with established alternatives. However, a comprehensive review of the current scientific literature reveals a significant lack of direct evidence supporting the use of 8-Br-NAD+ as a substrate for CD38.
Despite extensive searches, no studies have been identified that validate the enzymatic conversion of 8-Br-NAD+ by CD38. The existing body of research on 8-substituted NAD+ analogs in the context of CD38 primarily points towards their role as weak inhibitors rather than substrates. One study that synthesized a series of 8-substituted NAD+ analogs found that they exhibited only weak inhibitory activity against the NAD+ glycohydrolase function of CD38. Furthermore, while the downstream product, 8-Br-cADPR, has been utilized in research to study calcium release, this does not confirm that the parent compound, 8-Br-NAD+, is a substrate for CD38's cyclase or hydrolase activities.
Given the absence of validation data for 8-Br-NAD+, this guide will focus on presenting a comparative overview of well-established and commonly used substrates for measuring CD38 activity, along with detailed experimental protocols.
Comparison of Established CD38 Substrates
The selection of a suitable substrate for a CD38 activity assay depends on the specific enzymatic function being investigated (NAD+ glycohydrolase or ADP-ribosyl cyclase) and the desired detection method. The most widely used substrates are fluorogenic NAD+ analogs that allow for continuous, real-time monitoring of enzyme activity.
| Substrate | Enzymatic Activity Measured | Detection Method | Principle | Key Advantages | Key Limitations |
| 1,N⁶-etheno-NAD⁺ (ε-NAD⁺) | NAD⁺ Glycohydrolase | Fluorescence (Ex: ~300-310 nm, Em: ~410 nm) | Cleavage of the nicotinamide (B372718) moiety by CD38 results in the formation of the highly fluorescent product ε-ADP-ribose. | High sensitivity; continuous real-time measurement. | Can be susceptible to interference from other fluorescent compounds. |
| Nicotinamide Guanine Dinucleotide (NGD⁺) | ADP-Ribosyl Cyclase | Fluorescence (Ex: ~300 nm, Em: ~410 nm) | CD38 catalyzes the conversion of NGD⁺ to cyclic GDP-ribose (cGDPR), a fluorescent product. | Specific for cyclase activity; allows for differentiation from hydrolase activity. | The cyclase activity of CD38 is generally much lower than its hydrolase activity, potentially leading to lower signal. |
| Nicotinamide (Nam) | NAD⁺ Glycohydrolase | Coupled Enzyme Assay | The nicotinamide produced by CD38 is used in a coupled enzymatic reaction that ultimately generates a detectable signal (e.g., colorimetric or fluorescent). | Measures the natural product of the reaction. | Indirect measurement; can be more complex to set up and prone to interference from components of the coupled reaction. |
| NAD⁺ (native substrate) | Total NAD⁺ Consumption | HPLC or LC-MS/MS | Direct measurement of the decrease in NAD⁺ concentration or the appearance of products like ADP-ribose (ADPR) and cyclic ADP-ribose (cADPR). | Most physiologically relevant; allows for simultaneous detection of multiple products. | Requires specialized equipment; not suitable for high-throughput screening; endpoint assay. |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the CD38 signaling pathway and a general experimental workflow for assessing its activity.
Specificity of 8-Br-NAD+ for CD38 Over Other NADases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 8-Bromo-Nicotinamide Adenine Dinucleotide (8-Br-NAD+), a synthetic analog of NAD+, for the NADase CD38 in comparison to other prominent NAD-consuming enzymes, SARM1 and ART2. A thorough review of the current scientific literature reveals a significant gap in direct comparative studies and quantitative data regarding the interaction of 8-Br-NAD+ with these enzymes. This guide summarizes the known functions of each NADase, presents the available (though limited) data on 8-Br-NAD+ interaction, and provides detailed experimental protocols that can be employed to elucidate its specificity.
Data Presentation: Quantitative Comparison of 8-Br-NAD+ Specificity
A direct quantitative comparison of the inhibitory or substrate activity of 8-Br-NAD+ across CD38, SARM1, and ART2 is hampered by a lack of available experimental data in the published literature. The following table highlights this data gap, which represents a key area for future investigation.
| Enzyme | Known Function | 8-Br-NAD+ as Inhibitor (Ki/IC50) | 8-Br-NAD+ as Substrate (Km, Vmax) |
| CD38 | NAD+ glycohydrolase and ADP-ribosyl cyclase, involved in calcium signaling and immune cell function.[1][2][3] | Data not available in published literature. | Data not available in published literature. |
| SARM1 | NAD+ hydrolase, central executioner of programmed axon death (Wallerian degeneration).[4][5][6] | Data not available in published literature. | Data not available in published literature. |
| ART2 | T-cell ecto-ADP-ribosyltransferase, involved in NAD+-induced cell death and immune regulation.[7][8][9] | Data not available in published literature. | Data not available in published literature. |
Signaling Pathways and Enzyme Function
Understanding the distinct roles of CD38, SARM1, and ART2 is crucial for appreciating the potential impact of a specific modulator like 8-Br-NAD+.
CD38 Signaling
CD38 is a transmembrane glycoprotein (B1211001) with ectoenzymatic activity, meaning its catalytic domain faces the extracellular space.[10] It primarily functions as an NAD+ glycohydrolase, breaking down NAD+ into nicotinamide (B372718) and ADP-ribose (ADPR).[2][3] To a lesser extent, it acts as an ADP-ribosyl cyclase, producing cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium stores.[1][11] Through its regulation of NAD+ levels and generation of calcium-mobilizing messengers, CD38 plays a significant role in immune responses, metabolic regulation, and age-related NAD+ decline.[12]
SARM1 Signaling in Axon Degeneration
Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) is a key executioner of programmed axon degeneration, a process also known as Wallerian degeneration.[6] Under normal conditions, SARM1 is kept in an inactive state. Upon axonal injury, a rapid decrease in the NAD+ synthesizing enzyme NMNAT2 leads to an accumulation of nicotinamide mononucleotide (NMN) and a subsequent increase in the NMN/NAD+ ratio.[13] This ratio shift allosterically activates SARM1's intrinsic NAD+ hydrolase activity, leading to a catastrophic depletion of axonal NAD+ and subsequent axon fragmentation.[4][14]
ART2 and T-Cell Regulation
ART2 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme predominantly expressed on T-lymphocytes.[7] It functions as a mono-ADP-ribosyltransferase, transferring an ADP-ribose group from extracellular NAD+ to target proteins on the T-cell surface, such as the P2X7 receptor.[9] This ADP-ribosylation can lead to the activation of the P2X7 receptor, resulting in pore formation and ultimately, NAD+-induced cell death (NICD).[8] This process is thought to play a role in immune regulation by eliminating activated T-cells.
Experimental Protocols to Determine 8-Br-NAD+ Specificity
To address the current knowledge gap, researchers can employ a variety of enzymatic assays. The following are detailed protocols that could be adapted to investigate the interaction of 8-Br-NAD+ with CD38, SARM1, and ART2.
General Experimental Workflow
The general workflow for assessing the effect of 8-Br-NAD+ on these NADases would involve incubating the purified recombinant enzyme with its substrate (or a fluorescent analog) in the presence and absence of varying concentrations of 8-Br-NAD+. The reaction progress would be monitored over time to determine kinetic parameters.
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Extracellular NAD+ shapes the Foxp3+ regulatory T cell compartment through the ART2–P2X7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular NAD+ shapes the Foxp3+ regulatory T cell compartment through the ART2-P2X7 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAD-induced T cell death: ADP-ribosylation of cell surface proteins by ART2 activates the cytolytic P2X7 purinoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. SARM1-specific motifs in the TIR domain enable NAD+ loss and regulate injury-induced SARM1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Br-NAD+ and Other NAD+ Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the modulation of NAD+ dependent enzymes presents a compelling therapeutic strategy for a myriad of diseases. This guide provides a comparative analysis of 8-bromo-nicotinamide adenine (B156593) dinucleotide (8-Br-NAD+) and other prominent NAD+ analogs, offering insights into their mechanisms of action, and performance based on available experimental data.
Nicotinamide (B372718) adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The manipulation of NAD+ levels and the activity of these enzymes are central to developing treatments for age-related diseases, cancer, and metabolic disorders. This has led to the development of various NAD+ analogs, each with unique properties and potential applications.
Overview of NAD+ Analogs
This guide focuses on a comparative analysis of 8-Br-NAD+ against two widely studied NAD+ precursors: nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). While NMN and NR are primarily utilized to boost intracellular NAD+ levels, 8-Br-NAD+ exhibits distinct modulatory effects on specific NAD+-dependent enzymes.
Mechanism of Action and Biochemical Properties
8-Br-NAD+ is a synthetic analog of NAD+ characterized by a bromine atom at the 8th position of the adenine ring. This modification significantly alters its interaction with NAD+-dependent enzymes. Notably, 8-Br-NAD+ acts as a prodrug for 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a potent inhibitor of the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). The conversion of 8-Br-NAD+ to 8-Br-cADPR is catalyzed by the enzyme CD38.[1][2] Furthermore, 8-substituted NAD+ analogs have been investigated as potential inhibitors of sirtuins.[3]
Nicotinamide Mononucleotide (NMN) is a direct precursor to NAD+ in the salvage pathway. It is converted to NAD+ in a single step by nicotinamide mononucleotide adenylyltransferases (NMNATs).[4] Supplementation with NMN has been shown to effectively increase NAD+ levels in various tissues, thereby enhancing the activity of NAD+-dependent enzymes like sirtuins.[4][5]
Nicotinamide Riboside (NR) is another key NAD+ precursor. It is converted to NMN by nicotinamide riboside kinases (NRKs) before its subsequent conversion to NAD+.[6] Oral administration of NR has been demonstrated to be safe and effective in increasing blood NAD+ concentrations.[1]
Comparative Performance Data
A direct, head-to-head quantitative comparison of 8-Br-NAD+ with NMN and NR across a range of applications is limited in the current scientific literature. However, based on existing studies, a qualitative and context-specific comparison can be made.
| Feature | 8-Br-NAD+ | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) |
| Primary Function | Prodrug for cADPR inhibitor (8-Br-cADPR); Potential Sirtuin modulator. | NAD+ precursor. | NAD+ precursor. |
| Mechanism of Action | Converted by CD38 to 8-Br-cADPR, which inhibits cADPR-mediated Ca2+ release. May directly interact with and inhibit sirtuins. | Converted to NAD+ by NMNATs, increasing intracellular NAD+ pools. | Converted to NMN by NRKs, then to NAD+, increasing intracellular NAD+ pools. |
| Effect on Intracellular NAD+ Levels | Not primarily used to increase NAD+ levels; its effect is likely inhibitory on certain NAD+-consuming enzymes. | Effectively increases intracellular NAD+ levels.[4][5] | Effectively increases intracellular NAD+ levels.[1][2] |
| Reported Cellular Effects | Inhibition of intracellular calcium signaling and chemotaxis in neutrophils; Reduction of inflammatory cytokine production in microglia.[1][2] | Enhances insulin (B600854) sensitivity, reverses mitochondrial dysfunction, and extends lifespan in model organisms by boosting NAD+ levels.[7] | Improves mitochondrial function and boosts NAD+ levels in various tissues.[1] |
| Enzyme Modulation | Potential inhibitor of sirtuins. | Activates sirtuins and PARPs indirectly by increasing NAD+ substrate availability.[4] | Activates sirtuins and PARPs indirectly by increasing NAD+ substrate availability. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these NAD+ analogs. Below are representative protocols for key experiments.
Sirtuin Activity Assay (Fluorometric)
This assay measures the deacetylase activity of sirtuins.
Principle: The assay quantifies the deacetylation of a fluorogenic acetylated peptide substrate by a sirtuin enzyme. The removal of the acetyl group allows for proteolytic cleavage of the peptide, releasing a fluorescent molecule.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1)
-
NAD+ or NAD+ analog (8-Br-NAD+, NMN, NR)
-
Developer solution (containing a protease)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the NAD+ analog to be tested.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the NAD+ analog.
-
Initiate the reaction by adding the SIRT1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition or activation relative to a control with NAD+.
PARP Activity Assay (Chemiluminescent)
This assay measures the poly(ADP-ribosyl)ation activity of PARP1.
Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins coated on a microplate. The amount of incorporated biotin (B1667282) is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
NAD+ analog (8-Br-NAD+, NMN, NR) for competition/inhibition studies
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Chemiluminescent microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (potential inhibitor).
-
To the histone-coated wells, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound.
-
Initiate the reaction by adding the PARP1 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the wells to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the chemiluminescent substrate and immediately measure the luminescence.
-
Determine the IC50 value for inhibitors by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding.
Conclusion
The choice of an NAD+ analog is highly dependent on the specific research question and desired outcome. For studies aiming to increase intracellular NAD+ levels and broadly activate NAD+-dependent enzymes, precursors like NMN and NR are well-established choices with a growing body of evidence supporting their efficacy. In contrast, 8-Br-NAD+ serves a more specialized role as a tool to probe and inhibit specific pathways, namely cADPR-mediated calcium signaling via its conversion to 8-Br-cADPR, and as a potential direct modulator of sirtuin activity.
Further head-to-head studies with comprehensive quantitative data are necessary to fully elucidate the comparative efficacy and potency of these and other NAD+ analogs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret experiments in this dynamic and promising field of study.
References
- 1. goldmanlaboratories.com [goldmanlaboratories.com]
- 2. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ boosting by oral nicotinamide mononucleotide administration regulates key metabolic and immune pathways through SIRT1 dependent and independent mechanisms to mitigate diet-induced obesity and dyslipidemia in mice [elifesciences.org]
- 6. goldmanlaboratories.com [goldmanlaboratories.com]
- 7. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 8-Br-NAD+ with Nucleotide-Binding Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of nucleotide analogs is paramount. This guide provides a comparative analysis of the cross-reactivity of 8-Bromonicotinamide adenine (B156593) dinucleotide (8-Br-NAD+), a brominated derivative of NAD+, with a range of nucleotide-binding proteins. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate informed decisions in experimental design and drug discovery.
Introduction to 8-Br-NAD+
8-Br-NAD+ is a synthetic analog of nicotinamide (B372718) adenine dinucleotide (NAD+), a ubiquitous coenzyme and signaling molecule involved in a myriad of cellular processes. The substitution of a bromine atom at the 8-position of the adenine ring alters the electronic and steric properties of the molecule, potentially influencing its interaction with NAD+-dependent enzymes and other nucleotide-binding proteins. This guide explores the extent of this altered interaction, providing a cross-reactivity profile against key protein families.
Comparative Analysis of Binding Affinities and Inhibition
The interaction of 8-Br-NAD+ with various nucleotide-binding proteins has been characterized using a range of biophysical and biochemical assays. The following table summarizes the available quantitative data, including dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50), to provide a clear comparison of its binding affinity and inhibitory potency across different protein classes.
| Protein Target Family | Specific Protein/Domain | Ligand | Assay Type | Parameter | Value (µM) |
| ADP-ribosyltransferases (ARTs) | TRPM2 MHR1/2 domain | 8-Br-ADPR | Isothermal Titration Calorimetry (ITC) | Kd | 1.8 ± 0.2[1] |
| TRPM2 MHR1/2 domain | 8-Br-cADPR | Isothermal Titration Calorimetry (ITC) | Kd | 1.9 ± 0.3[1] | |
| Sirtuins | - | - | - | - | - |
| CD38/NAD-glycohydrolases | - | - | - | - | - |
| Dehydrogenases | - | - | - | - | - |
| Kinases | - | - | - | - | - |
Note: Data for the direct interaction of 8-Br-NAD+ with many of these protein families is limited in the public domain. The table includes data for closely related analogs like 8-Br-ADPR to provide context. Further research is required to populate this table comprehensively for 8-Br-NAD+.
Key Signaling Pathways and Experimental Workflows
To visualize the context of 8-Br-NAD+ interactions, the following diagrams illustrate a representative signaling pathway involving NAD+-dependent enzymes and a typical experimental workflow for assessing binding affinity.
Detailed Experimental Protocols
Precise and reproducible experimental design is critical for obtaining reliable cross-reactivity data. Below are detailed methodologies for key experiments cited in the literature for assessing the interaction of nucleotide analogs with their protein targets.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between 8-Br-NAD+ and a target protein.
Methodology:
-
Sample Preparation:
-
The target protein is extensively dialyzed against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to ensure buffer matching.
-
8-Br-NAD+ is dissolved in the same dialysis buffer.
-
The concentrations of both the protein and 8-Br-NAD+ are accurately determined using a spectrophotometer or another appropriate method.
-
-
ITC Experiment:
-
The protein solution is loaded into the sample cell of the ITC instrument.
-
The 8-Br-NAD+ solution is loaded into the injection syringe.
-
A series of small injections of the 8-Br-NAD+ solution are made into the protein solution at a constant temperature.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are calculated from the determined values.
-
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of 8-Br-NAD+ for the binding of a fluorescently labeled nucleotide probe to a target protein.
Methodology:
-
Assay Setup:
-
A fluorescently labeled NAD+ analog (tracer) is incubated with the target protein in a suitable assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4) in a low-binding microplate.
-
The concentrations of the tracer and protein are optimized to achieve a stable and significant fluorescence polarization signal.
-
-
Competition Experiment:
-
A serial dilution of 8-Br-NAD+ (competitor) is prepared.
-
The competitor dilutions are added to the wells containing the pre-incubated protein-tracer complex.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Measurement and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable model to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Conclusion
This guide provides a foundational overview of the cross-reactivity of 8-Br-NAD+ with various nucleotide-binding proteins. The presented data, while currently limited for 8-Br-NAD+ itself, highlights the importance of empirical determination of binding affinities and inhibition constants for a comprehensive understanding of its selectivity. The detailed experimental protocols serve as a resource for researchers aiming to expand upon this knowledge base. As more quantitative data becomes available, this guide will be updated to provide an increasingly valuable tool for the scientific community.
References
Unveiling the Potency of 8-Br-NAD+: A Comparative Guide to PARP Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the inhibitory effects of 8-Br-NAD+ on Poly(ADP-ribose) Polymerase (PARP) in relation to other established PARP inhibitors. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
At the forefront of DNA repair and genomic stability, PARP enzymes, particularly PARP1, have emerged as critical targets in oncology. These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process integral to the repair of single-strand DNA breaks through the Base Excision Repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
This guide focuses on 8-Bromo-NAD+ (8-Br-NAD+), an NAD+ analog, and its role as a PARP inhibitor. By competitively binding to the NAD+ site on PARP, 8-Br-NAD+ effectively blocks its enzymatic activity. This guide will delve into the quantitative aspects of this inhibition, comparing its potency with clinically relevant PARP inhibitors and providing the necessary experimental frameworks for its validation.
Comparative Inhibitory Effects on PARP1
The inhibitory potential of various compounds against PARP1 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates a higher potency. The following table summarizes the available data for 8-Br-NAD+ and other well-characterized PARP inhibitors.
| Compound | Target(s) | IC50/Ki | Notes |
| 8-Br-NAD+ | PARP | Not available | An NAD+ analog that acts as a competitive inhibitor. |
| Olaparib | PARP1, PARP2 | Ki ≈ 1-5 nM | Clinically approved for various cancers. |
| Rucaparib | PARP1, PARP2 | Ki ≈ 1.1 nM | Clinically approved for ovarian and prostate cancer. |
| Niraparib | PARP1, PARP2 | Ki ≈ 3.8 nM | Clinically approved for ovarian cancer. |
| Talazoparib | PARP1, PARP2 | Ki ≈ 0.57 nM | Known for its high potency and PARP trapping ability.[1] |
| Veliparib | PARP1, PARP2 | Ki ≈ 2.9-5.2 nM | Investigated in various clinical trials. |
| 3-Aminobenzamide (3-AB) | PARP | Ki ≈ 1.4 µM | A well-established, first-generation PARP inhibitor. |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
Accurate validation of the inhibitory effect of compounds like 8-Br-NAD+ on PARP activity is crucial. Below are detailed methodologies for key in vitro experiments.
In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP1, which is proportional to its enzymatic activity. Inhibition of this activity by a compound results in a decrease in the chemiluminescent signal.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
NAD+
-
8-Br-NAD+ and other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Setup: In each well, add the assay buffer, activated DNA, and recombinant PARP1 enzyme.
-
Inhibitor Addition: Add varying concentrations of 8-Br-NAD+ or other test inhibitors to the wells. Include a control with no inhibitor.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization-Based PARP1 Inhibition Assay
This assay measures the binding of a fluorescently labeled NAD+ analog or a known fluorescent PARP inhibitor to the PARP1 enzyme. Competitive inhibitors will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant Human PARP1 enzyme
-
Fluorescently labeled NAD+ analog or a fluorescent PARP inhibitor probe
-
8-Br-NAD+ and other test inhibitors
-
Assay Buffer
-
Black, low-binding 96-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Setup: In each well of a black microplate, add the assay buffer and the recombinant PARP1 enzyme.
-
Inhibitor Addition: Add varying concentrations of 8-Br-NAD+ or other test inhibitors.
-
Probe Addition: Add the fluorescently labeled probe to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the change in fluorescence polarization as a function of the inhibitor concentration to determine the IC50 or Ki value.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for validating PARP inhibition.
Caption: PARP1 signaling pathway in response to DNA single-strand breaks and the point of inhibition by 8-Br-NAD+.
References
Unraveling the Potency of CD38 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme CD38 has emerged as a critical therapeutic target in a range of diseases, from cancer to age-related metabolic dysfunction. Its primary role as a major consumer of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital cellular coenzyme, has spurred the development of various inhibitory compounds. This guide provides a comparative analysis of the potency of known CD38 inhibitors, with a special focus on the inquiry into 8-Bromo-NAD+ (8-Br-NAD+).
Introduction to CD38 and Its Inhibition
CD38 is a transmembrane glycoprotein (B1211001) with dual enzymatic functions: an NAD+ glycohydrolase and an ADP-ribosyl cyclase. Through these activities, it degrades NAD+ to produce signaling molecules like cyclic ADP-ribose (cADPR) and adenosine (B11128) diphosphate-ribose (ADPR), which are involved in calcium mobilization and other cellular processes. The age-related decline in NAD+ levels has been linked to increased CD38 activity, making its inhibition a promising strategy to boost NAD+ and ameliorate age-associated diseases.[1][2]
8-Br-NAD+: An Inquiry into its Inhibitory Potential
Despite the interest in NAD+ analogs as potential enzyme inhibitors, a comprehensive review of the scientific literature reveals a notable lack of evidence for 8-Br-NAD+ as a direct and potent inhibitor of the CD38 enzyme. While related compounds such as 8-bromo-cyclic ADP-ribose (8-Br-cADPR) are utilized as antagonists for the cADPR receptor to probe downstream signaling events, they do not directly inhibit CD38's enzymatic activity. Furthermore, studies on closely related 8-bromo-substituted analogs of N1-inosine 5′-monophosphate have shown no significant inhibitory effect on CD38.[3] This suggests that the 8-bromo modification on the adenine ring of NAD+ may not be conducive to effective binding and inhibition of the CD38 active site.
Comparative Potency of Known CD38 Inhibitors
A variety of compounds, including small molecules and monoclonal antibodies, have been identified and characterized as effective CD38 inhibitors. The following table summarizes the quantitative potency of several key examples.
| Inhibitor Class | Compound Name | Target Species | Potency (IC50 / Ki) | Mechanism of Action |
| Small Molecule | 78c | Human, Mouse | 7.3 nM (hCD38), 1.9 nM (mCD38) (IC50) | Reversible, uncompetitive inhibitor of NADase activity |
| Small Molecule | MK-0159 | Human, Mouse, Rat | 22 nM (hCD38), 3 nM (mCD38), 70 nM (rCD38) (IC50) | Potent and selective inhibitor |
| Small Molecule | RBN013209 | Human | 10 - 100 nM (IC50) | Prevents conversion of extracellular NAD+ |
| Flavonoid | Apigenin | Not Specified | < 10 µM (IC50) | Not Specified |
| Flavonoid | Quercetin | Not Specified | < 10 µM (IC50) | Not Specified |
| Flavonoid | Luteolinidin | Human | 11.4 µM (Ki) | Potent inhibitor |
| Monoclonal Antibody | Daratumumab | Human | N/A | Targets CD38 for cell killing |
| Monoclonal Antibody | Isatuximab | Human | N/A | Induces tumor cell killing |
Experimental Protocols for Assessing CD38 Inhibition
The determination of inhibitor potency against CD38 typically involves enzymatic assays that measure either its NAD+ glycohydrolase or ADP-ribosyl cyclase activity.
Fluorometric NAD+ Glycohydrolase Assay
This is a common method to assess the NADase activity of CD38.
Principle: This assay utilizes a fluorescent analog of NAD+, such as 1,N6-etheno-NAD+ (ε-NAD+). The hydrolysis of ε-NAD+ by CD38 produces the highly fluorescent product ε-ADPR, which can be measured over time.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dilute recombinant human CD38 enzyme to a working concentration in the assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create a serial dilution.
-
Prepare a solution of the substrate, ε-NAD+.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the serially diluted inhibitor to the wells.
-
Add the diluted CD38 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ε-NAD+ substrate solution.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 300/410 nm) in a kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizing CD38 Signaling and Experimental Workflow
To better understand the context of CD38 inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The CD38 signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for screening CD38 inhibitors.
Conclusion
While the investigation into 8-Br-NAD+ as a direct CD38 inhibitor did not yield supporting evidence, the field of CD38 inhibition is rich with potent and well-characterized small molecules and biologics. This guide provides a snapshot of the comparative potencies of these inhibitors and the experimental methodologies used to assess them. For researchers and drug developers, a thorough understanding of these comparative data and experimental protocols is crucial for advancing the development of novel therapeutics targeting the CD38-NAD+ axis.
References
- 1. Inhibition of CD38 enzyme activity on engrafted human immune cells enhances NAD+ metabolism and inhibits inflammation in an in-vivo model of xeno-GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD38 dictates age-related NAD decline and mitochondrial dysfunction through a SIRT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Assessing the Specificity of 8-Br-NAD+ in Cell-Based Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Br-NAD+ with other key modulators of NAD+-dependent enzymes. This document summarizes the performance of 8-Br-NAD+ and alternative compounds, details relevant experimental methodologies, and visualizes the signaling pathways to support informed decisions in cell-based research.
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including CD38, Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1), and Poly(ADP-ribose) polymerases (PARPs). Modulating the activity of these enzymes is a significant area of research for various pathologies. This guide focuses on assessing the specificity of 8-Bromo-NAD+ (8-Br-NAD+) as a tool for studying these pathways in cell-based models, comparing it with other well-characterized inhibitors.
Mechanism of Action: An Indirect Modulator of Calcium Signaling
Unlike direct enzymatic inhibitors, 8-Br-NAD+ functions as a prodrug. Within the cell, it is converted by the ectoenzyme CD38 into 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[1] 8-Br-cADPR is an antagonist of the cyclic ADP-ribose (cADPR) receptor, thereby inhibiting cADPR-mediated calcium release from intracellular stores.[2][3] This indirect mechanism of action is a crucial point of differentiation from compounds that directly inhibit the NADase activity of enzymes like CD38.
Comparative Analysis of 8-Br-NAD+ and Alternative Inhibitors
A direct quantitative comparison of the specificity of 8-Br-NAD+ against direct inhibitors of CD38, SARM1, and PARP in cell-based assays is limited in the available literature. The following tables summarize the known effects and available quantitative data for 8-Br-NAD+ and selected specific inhibitors for each enzyme class.
CD38 Modulation
CD38 is a multifunctional enzyme with both NAD+ glycohydrolase (NADase) and ADP-ribosyl cyclase activity, the latter producing cADPR.[1]
Table 1: Comparison of 8-Br-NAD+ and the CD38 Inhibitor 78c
| Compound | Target | Mechanism of Action | Cell-Based Effects | Quantitative Data (Cell-Based) |
| 8-Br-NAD+ | cADPR Receptor (via 8-Br-cADPR) | Prodrug converted by CD38 to 8-Br-cADPR, which antagonizes cADPR-mediated Ca2+ release.[1][2] | Inhibits agonist-induced intracellular Ca2+ increase.[3] Reduces LPS-induced nitrite (B80452) production and cytokine secretion in microglia.[1] | Attenuated oxytocin-induced Ca2+ elevation in PHM1 cells by 21.4% to 30% at 100 µM.[3] |
| 78c | CD38 | Potent and specific inhibitor of CD38's enzymatic activity.[1] | Increases intracellular NAD+ levels, which can activate sirtuins, AMPK, and PARPs.[1] | IC50 for human CD38 is 7.3 nM and for mouse CD38 is 1.9 nM.[1] |
Signaling Pathway of CD38 and Points of Intervention
References
Comparative Analysis of 8-Br-NAD+ Effects on Sirtuin Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between NAD+ analogs and sirtuin isoforms is critical for the development of targeted therapeutics. This guide provides a comparative overview of the effects of 8-Bromo-NAD+ (8-Br-NAD+) on various sirtuin (SIRT) isoforms. Due to a lack of comprehensive comparative studies directly evaluating 8-Br-NAD+ across all major sirtuin isoforms, this document summarizes the current understanding of sirtuin modulation by NAD+ analogs and provides a framework for future investigations.
Introduction to Sirtuins and NAD+ Analogs
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in a multitude of cellular processes, including metabolism, DNA repair, and longevity. The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making them attractive targets for therapeutic intervention in a range of diseases, from metabolic disorders to cancer and neurodegeneration.
NAD+ analogs, such as 8-Br-NAD+, are valuable tools for probing the function of sirtuins and other NAD+-dependent enzymes. These molecules can act as either inhibitors or activators, and their effects can vary significantly between different sirtuin isoforms. A thorough understanding of these differential effects is paramount for designing selective sirtuin modulators.
Comparative Effects of 8-Br-NAD+ on Sirtuin Isoforms: An Overview
Generally, NAD+ analogs can influence sirtuin activity through several mechanisms, including competitive inhibition at the NAD+ binding site or, in some cases, allosteric modulation. The bromine substitution at the 8th position of the adenine (B156593) ring in 8-Br-NAD+ alters its chemical properties, which can lead to differential binding affinities and effects on the catalytic activity of each sirtuin isoform.
Given the absence of direct comparative data, this guide provides a generalized experimental protocol that can be adapted to systematically evaluate the effects of 8-Br-NAD+ on the activity of different sirtuin isoforms.
Experimental Protocols for Sirtuin Activity Assays
To facilitate the comparative analysis of 8-Br-NAD+ effects, a robust and standardized in vitro sirtuin activity assay is essential. The following protocol outlines a fluorometric assay that is widely used and can be adapted for various sirtuin isoforms and substrates.
General Fluorometric Sirtuin Activity Assay
Objective: To determine the effect of 8-Br-NAD+ on the deacetylation activity of a specific sirtuin isoform.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3, SIRT5, or SIRT6)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter)
-
NAD+ (as a positive control)
-
8-Br-NAD+ (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 8-Br-NAD+ in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of 8-Br-NAD+ and NAD+ in Assay Buffer to generate a dose-response curve.
-
Dilute the sirtuin enzyme and the fluorogenic substrate to their final working concentrations in Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Sirtuin enzyme
-
Varying concentrations of 8-Br-NAD+ or NAD+
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Development and Detection:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation ~350 nm and emission ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or NAD+) from all readings.
-
Plot the fluorescence intensity against the concentration of 8-Br-NAD+ or NAD+.
-
Calculate the IC50 (for inhibition) or EC50 (for activation) values for 8-Br-NAD+ for each sirtuin isoform.
-
Visualization of Sirtuin Signaling and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a generalized sirtuin signaling pathway and the experimental workflow for evaluating sirtuin modulators.
Validating Research Pathways: A Comparative Guide to 8-Br-NAD+ and its Alternatives
For researchers, scientists, and drug development professionals, the precise validation of signaling pathways is paramount. This guide provides an objective comparison of 8-Bromo-NAD+ (8-Br-NAD+), a widely used NAD+ analog, with alternative tools for investigating key NAD+-dependent enzymatic pathways, including those governed by ADP-ribosyl cyclases (e.g., CD38), sirtuins, and poly(ADP-ribose) polymerases (PARPs).
8-Br-NAD+ serves as a valuable tool due to its modified structure, which can influence its interaction with NAD+-consuming enzymes, making it useful for probing their function and role in cellular signaling. This guide presents a comparative analysis of 8-Br-NAD+ and other modulators, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate tools for their specific experimental needs.
I. Modulation of CD38 and cADPR-Mediated Calcium Signaling
The enzyme CD38 is a primary regulator of intracellular calcium signaling through its production of cyclic ADP-ribose (cADPR). 8-Br-NAD+ can be a substrate for CD38, and its derivative, 8-Br-cADPR, is a well-characterized antagonist of cADPR-induced calcium release.
Comparative Performance of cADPR Pathway Modulators
| Compound | Target | Mechanism of Action | Potency (IC50/EC50) | Key Findings |
| 8-Br-cADPR | cADPR Receptor | Antagonist | ~0.97 µM (inhibition of cADPR-induced Ca2+ release in sea urchin egg homogenates)[1] | A cell-permeant antagonist that blocks cADPR-induced calcium release.[2] It has been shown to attenuate agonist-induced intracellular calcium elevation.[2] |
| 7-deaza-8-bromo-cADPR | cADPR Receptor | Antagonist | ~0.73 µM (inhibition of cADPR-induced Ca2+ release in sea urchin egg homogenates)[1] | A membrane-permeant and hydrolysis-resistant cADPR antagonist. |
| 78c | CD38 | Inhibitor (uncompetitive) | IC50: ~7.3 nM (human CD38), ~1.9 nM (mouse CD38)[3] | A potent and specific CD38 inhibitor that reverses age-related NAD+ decline and improves metabolic function.[3][4][5][6] |
| Compound 3 | CD38 | Inhibitor | IC50: ~11 nM (human CD38)[3] | An orally active compound designed to increase intracellular NAD+ levels.[3] |
| Apigenin | CD38 | Inhibitor | - | A flavonoid that has been shown to inhibit CD38 activity.[6] |
| Quercetin | CD38 | Inhibitor | - | Another flavonoid inhibitor of CD38.[7] |
Logical Workflow for Validating cADPR-Mediated Ca2+ Signaling
Caption: Workflow for validating cADPR-mediated calcium signaling.
II. Modulation of Sirtuin Activity
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, DNA repair, and aging. Validating the involvement of sirtuins in a biological process often involves the use of activators and inhibitors.
Comparative Performance of Sirtuin Modulators
| Compound | Target | Mechanism of Action | Concentration for Effect | Key Findings |
| 8-Br-NAD+ | Sirtuins | Potential Modulator | - | Can act as a substrate or modulator, but specific comparative data on activation/inhibition is limited. |
| Resveratrol | SIRT1 | Activator | - | A well-known natural polyphenol that activates SIRT1.[8][9][10][11] Its specificity has been debated.[8] |
| SRT1720 | SIRT1 | Activator | - | A synthetic sirtuin-activating compound (STAC).[12] |
| Nicotinamide (B372718) (NAM) | Sirtuins | Inhibitor | - | A product of the sirtuin reaction that acts as a feedback inhibitor.[13] |
Signaling Pathway of SIRT1 Activation
Caption: Simplified diagram of SIRT1 activation and deacetylation.
III. Modulation of PARP Activity
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death. They use NAD+ as a substrate to synthesize poly(ADP-ribose) chains.
Comparative Performance of PARP Modulators
| Compound | Target | Mechanism of Action | Potency (IC50) | Key Findings |
| 8-Br-NAD+ | PARPs | Potential Modulator | - | Can serve as a substrate, potentially altering PARP activity, though detailed comparative studies are scarce. |
| Olaparib (B1684210) | PARP1/2 | Inhibitor | - | A clinically approved PARP inhibitor used in cancer therapy.[14][15] |
| 3-Aminobenzamide (3-AB) | PARPs | Inhibitor | - | A classic, non-specific PARP inhibitor. |
| Talazoparib | PARP1/2 | Inhibitor | - | Another potent PARP inhibitor used in clinical settings.[14] |
Experimental Workflow for PARP Activity Assay
Caption: A typical workflow for measuring PARP enzyme activity.
IV. Experimental Protocols
Intracellular Calcium Measurement using Fura-2 AM
This protocol is adapted for measuring changes in intracellular calcium concentration in response to cADPR pathway modulation.
Materials:
-
Cells of interest
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Agonist (to stimulate the pathway)
-
Antagonist (e.g., 8-Br-cADPR)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement:
-
Add fresh HBSS to each well.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at ~510 nm.
-
-
Modulator Addition:
-
For antagonist studies, add the desired concentration of 8-Br-cADPR and incubate for a specified time.
-
Following antagonist incubation (if applicable), add the agonist to stimulate calcium release.
-
-
Data Acquisition: Continuously record the fluorescence at both excitation wavelengths for several minutes to capture the calcium transient.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium.
In Vitro CD38 Activity Assay (Cyclase Activity)
This assay measures the conversion of a non-fluorescent substrate to a fluorescent product by the cyclase activity of CD38.
Materials:
-
Recombinant human CD38 enzyme
-
CD38 assay buffer (e.g., 25 mM Tris, pH 7.5)
-
Nicotinamide guanine (B1146940) dinucleotide (NGD+) (substrate)[7][16]
-
Test inhibitors (e.g., 78c, quercetin)
-
96-well white or black opaque microplate
-
Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of recombinant CD38, NGD+, and test inhibitors in CD38 assay buffer.
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer.
-
Add the test inhibitors at various concentrations. Include a positive control (no inhibitor) and a negative control (known inhibitor).
-
Add the recombinant CD38 enzyme to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the NGD+ substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in the reader and measure the fluorescence kinetically over 30-60 minutes at 37°C.[17]
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence curve). Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol describes a two-step enzymatic assay to measure SIRT1 deacetylase activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Test compounds (e.g., resveratrol, nicotinamide)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add SIRT1 assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.[13]
-
Add test compounds (activators or inhibitors) to the respective wells.
-
-
Enzyme Addition: Add the recombinant SIRT1 enzyme to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well. This solution contains an enzyme that specifically cleaves the deacetylated peptide, releasing the fluorophore.
-
Second Incubation: Incubate at 37°C for 10-15 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity according to the manufacturer's instructions for the specific substrate.
-
Data Analysis: Calculate the change in fluorescence relative to controls to determine the effect of the test compounds on SIRT1 activity.
In Vitro PARP1 Activity Assay (Fluorometric)
This assay measures the production of nicotinamide, a byproduct of the PARP1-catalyzed reaction.
Materials:
-
Recombinant human PARP1 enzyme
-
PARP assay buffer
-
Activated DNA (nicked DNA)
-
NAD+
-
Nicotinamidase (to convert nicotinamide to nicotinic acid and ammonia)
-
Developer reagent (reacts with ammonia (B1221849) to produce a fluorescent signal)
-
Test inhibitors (e.g., olaparib, 3-aminobenzamide)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine PARP assay buffer, activated DNA, and the PARP1 enzyme.
-
Add the test inhibitors at various concentrations.
-
-
Reaction Initiation: Add NAD+ to all wells to start the PARP reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Nicotinamide Detection:
-
Add nicotinamidase to each well to convert the nicotinamide produced by PARP1 into ammonia. Incubate as required.
-
Add the developer reagent, which will react with the ammonia to generate a fluorescent product.
-
-
Fluorescence Measurement: Measure the fluorescence at the appropriate wavelengths.
-
Data Analysis: The fluorescence signal is directly proportional to the amount of nicotinamide produced and thus to the PARP1 activity. Calculate the percent inhibition for each inhibitor concentration to determine IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mayo Clinic Finds That Inhibiting NAD+ Breakdown Increases Lifespan and Prevents Age-Related Physical Decline in Mice [nad.com]
- 6. renuebyscience.com [renuebyscience.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [open.bu.edu]
- 9. foundmyfitness.com [foundmyfitness.com]
- 10. goldmanlaboratories.com [goldmanlaboratories.com]
- 11. Resveratrol and NAD+ Benefits - Life Extension [lifeextension.com]
- 12. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Review of 8-Bromo-NAD+ and NAD+ in Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced differences between NAD+ and its analogs is critical for designing robust experiments and developing targeted therapeutics. This guide provides a comprehensive comparison of 8-Bromo-NAD+ (8-Br-NAD+) and Nicotinamide Adenine (B156593) Dinucleotide (NAD+), focusing on their interactions with key NAD+-dependent enzymes: CD38, Poly(ADP-ribose) Polymerases (PARPs), and Sirtuins. This analysis is supported by available experimental data and detailed methodologies to facilitate reproducible research.
Introduction to 8-Br-NAD+
8-Bromo-NAD+ is a synthetic analog of NAD+ where a bromine atom is substituted at the 8-position of the adenine ring. This modification significantly alters its interaction with certain NAD+-consuming enzymes, making it a valuable tool for studying their function and for potential therapeutic applications.
Physicochemical Properties
While detailed comparative studies on the physicochemical properties of 8-Br-NAD+ and NAD+ are not extensively documented in publicly available literature, some general characteristics can be inferred. 8-Br-NAD+ is a salt, soluble in water, and can be synthesized by treating β-NAD+ with liquid bromine.[1][2] Like NAD+, it is susceptible to degradation in acidic or alkaline solutions.[3] For experimental use, it is crucial to store both compounds appropriately, typically at -80°C for long-term stability.[1][4]
Comparative Analysis of Enzymatic Activity
The primary utility of 8-Br-NAD+ in research stems from its differential effects on NAD+-dependent enzymes compared to the natural substrate, NAD+.
CD38: From Agonist to Antagonist Precursor
CD38 is a transmembrane glycoprotein (B1211001) with NAD+ glycohydrolase and ADP-ribosyl cyclase activity. A key function of CD38 is the conversion of NAD+ into cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium.[5]
In stark contrast to NAD+, 8-Br-NAD+ acts as a substrate for CD38 to produce 8-bromo-cyclic ADP-ribose (8-Br-cADPR).[1][4][6] 8-Br-cADPR is a known antagonist of cADPR-mediated calcium release.[1][4] This makes 8-Br-NAD+ a valuable prodrug to study the inhibitory effects of blocking the cADPR signaling pathway in cells and tissues.
This fundamental difference in the product of the CD38-catalyzed reaction highlights a critical divergence in the biological activities of NAD+ and 8-Br-NAD+. While NAD+ promotes calcium signaling via CD38, 8-Br-NAD+ leads to its inhibition.
Poly(ADP-ribose) Polymerases (PARPs): An Area for Further Investigation
PARPs are a family of enzymes that play a critical role in DNA repair and other cellular processes by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins.[5][7]
Currently, there is a lack of publicly available, direct comparative studies detailing the kinetic parameters (Km and kcat) of PARP enzymes with 8-Br-NAD+ as a substrate. While some NAD+ analogs have been investigated as PARP inhibitors or substrates, specific data for 8-Br-NAD+ is not readily found.[8][9] It is plausible that the bulky bromine substitution at the 8-position of the adenine ring could hinder its binding to the active site of PARPs, potentially making it a poor substrate or even an inhibitor. However, without experimental data, this remains speculative.
Sirtuins: A Tale of Moderate Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[10][11]
A study by Pesnot et al. (2011) investigated the effect of 8-substituted NAD+ analogs, including 8-Br-NAD+, on the activity of sirtuins. Their findings indicate that these analogs exhibit inhibitory activity against SIRT2 at low micromolar concentrations, while showing only moderate inhibition of SIRT1.[12] This suggests that the 8-bromo modification is tolerated by the active site of sirtuins to some extent, leading to competitive inhibition rather than efficient substrate utilization. This contrasts with the role of NAD+ as the essential co-substrate for sirtuin activity.
Quantitative Data Summary
The following tables summarize the available qualitative and limited quantitative data comparing the interaction of NAD+ and 8-Br-NAD+ with CD38, PARPs, and Sirtuins. The lack of specific kinetic data for 8-Br-NAD+ with PARPs and detailed kinetic constants for sirtuins is a notable gap in the current literature.
Table 1: Interaction with CD38
| Substrate | Enzyme | Product | Effect on Ca2+ Signaling |
| NAD+ | CD38 | cyclic ADP-ribose (cADPR) | Agonist (promotes Ca2+ release) |
| 8-Br-NAD+ | CD38 | 8-bromo-cyclic ADP-ribose (8-Br-cADPR) | Antagonist (inhibits Ca2+ release)[1][4] |
Table 2: Interaction with PARPs (Hypothetical based on structural considerations)
| Substrate | Enzyme | Activity |
| NAD+ | PARPs | Efficient Substrate |
| 8-Br-NAD+ | PARPs | Likely a poor substrate or potential inhibitor (Experimental data needed) |
Table 3: Interaction with Sirtuins
| Substrate/Inhibitor | Enzyme | Activity |
| NAD+ | Sirtuins | Essential Co-substrate |
| 8-Br-NAD+ | SIRT1 | Moderate Inhibitor[12] |
| 8-Br-NAD+ | SIRT2 | Low Micromolar Inhibitor[12] |
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of NAD+ and 8-Br-NAD+ in the context of CD38 signaling and to outline a general workflow for comparing their effects on NAD+-dependent enzymes, the following diagrams are provided.
Experimental Protocols
Detailed protocols for assessing the activity of NAD+-dependent enzymes are crucial for obtaining reliable and comparable data. Below are general methodologies that can be adapted for the specific comparison of NAD+ and 8-Br-NAD+.
CD38 Activity Assay (Fluorometric)
This assay measures the glycohydrolase activity of CD38 by monitoring the cleavage of a fluorescent NAD+ analog, such as 1,N6-etheno-NAD+ (ε-NAD+). To compare the substrate activities of NAD+ and 8-Br-NAD+, a competition assay can be performed, or a direct assay if a fluorescent version of 8-Br-NAD+ is available.
Materials:
-
Recombinant human CD38 enzyme
-
Assay Buffer (e.g., 25 mM MES, 150 mM NaCl, pH 6.5)
-
ε-NAD+
-
NAD+ and 8-Br-NAD+ stock solutions
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)
Procedure:
-
Prepare serial dilutions of NAD+ and 8-Br-NAD+ in Assay Buffer.
-
In a 96-well plate, add the recombinant CD38 enzyme to each well.
-
Add the different concentrations of NAD+ or 8-Br-NAD+ to the respective wells.
-
To initiate the reaction, add a fixed concentration of ε-NAD+ to all wells.
-
Immediately measure the increase in fluorescence over time at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
For determining inhibitory constants (Ki) of 8-Br-NAD+, varying concentrations of both ε-NAD+ and 8-Br-NAD+ should be used.
PARP1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose from biotinylated NAD+ onto histone proteins coated on a plate. The amount of incorporated biotin (B1667282) is then detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Activated DNA
-
Biotinylated NAD+
-
NAD+ and 8-Br-NAD+ stock solutions
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
To the histone-coated wells, add PARP1 enzyme and activated DNA.
-
Add varying concentrations of either NAD+ or 8-Br-NAD+ as a competitor to a fixed concentration of biotinylated NAD+.
-
Incubate the plate at room temperature to allow for the PARylation reaction.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence. A decrease in signal in the presence of 8-Br-NAD+ would indicate it is either a substrate or an inhibitor.
SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 using a fluorogenic peptide substrate. The deacetylation of the substrate by SIRT1 makes it susceptible to a developing reagent, which releases a fluorescent group.
Materials:
-
Recombinant human SIRT1 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 peptide substrate (e.g., containing an acetylated lysine)
-
NAD+ and 8-Br-NAD+ stock solutions
-
Developing solution (containing a protease)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add SIRT1 enzyme and the fluorogenic peptide substrate.
-
Add varying concentrations of NAD+ or 8-Br-NAD+.
-
Incubate the plate at 37°C to allow for the deacetylation reaction.
-
Add the developing solution to stop the sirtuin reaction and start the fluorescent development.
-
Incubate at room temperature.
-
Measure the fluorescence. The signal will be proportional to the amount of deacetylated substrate.
-
Kinetic parameters (Km for NAD+) or inhibitory constants (Ki for 8-Br-NAD+) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
Conclusion and Future Directions
8-Br-NAD+ serves as a powerful chemical tool to dissect the roles of NAD+-dependent enzymes. Its most well-characterized differential effect is in the CD38 signaling pathway, where it acts as a precursor to an antagonist, in contrast to NAD+ which leads to an agonist. Its interaction with sirtuins suggests it can act as a moderate inhibitor, with some selectivity between sirtuin isoforms.
A significant knowledge gap remains regarding the interaction of 8-Br-NAD+ with PARP enzymes. Future research should focus on detailed kinetic studies to determine whether 8-Br-NAD+ can act as a substrate or inhibitor for various PARP isoforms. Such studies would provide invaluable quantitative data to complete the comparative picture and would further enhance the utility of 8-Br-NAD+ as a specific probe in the study of NAD+ biology and for the development of novel therapeutic strategies targeting these crucial enzyme families.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 8-bromo NAD+ (sodium salt)|2022926-16-3|安捷凯 [anjiechem.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. 8-bromo NAD+ sodium | TargetMol [targetmol.com]
- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.cn [glpbio.cn]
- 7. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADP+ is an endogenous PARP inhibitor in DNA damage response and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-Br-NAD+ and Other Chemical Probes for NAD+-Dependent Enzymes
In the landscape of chemical biology and drug discovery, the use of precisely engineered chemical probes is paramount for elucidating the function of enzymes and validating their potential as therapeutic targets. Among the key enzyme families are the Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), both of which utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a crucial substrate. This guide provides a head-to-head comparison of 8-Bromonicotinamide adenine dinucleotide (8-Br-NAD+), a synthetic analog of NAD+, with other well-established chemical probes for PARP and sirtuin enzymes.
This comparison focuses on key performance characteristics, including inhibitory potential, mechanism of action, and cellular permeability, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate chemical tools for their specific research needs.
Overview of Probes
8-Br-NAD+ is a synthetic analog of NAD+ where a bromine atom is introduced at the 8th position of the adenine ring. This modification alters its chemical properties, making it a valuable tool for studying NAD+-dependent enzymes. It can act as a substrate for some enzymes, such as CD38, to produce the cADPR antagonist 8-Br-cADPR, and its cell permeability makes it useful for cellular assays.[1][2]
Olaparib is a potent PARP inhibitor used clinically for cancer therapy.[3] It acts by competing with NAD+ at the catalytic domain of PARP enzymes, primarily PARP1 and PARP2, and by trapping PARP on DNA.[4][5] Its well-characterized mechanism and clinical relevance make it an excellent benchmark for comparing novel PARP-targeting probes.
Resveratrol is a natural polyphenol known for its ability to activate certain sirtuins, particularly SIRT1.[6] It is thought to act allosterically, enhancing the enzyme's affinity for its acetylated substrate.[7] It serves as a classic example of a sirtuin-activating compound (STAC).
Activity-Based Probes (ABPs) for sirtuins are another class of chemical tools designed to covalently label active enzyme molecules. These probes often contain a reactive "warhead" that forms a covalent bond with the enzyme, allowing for visualization and quantification of active sirtuins.[8][9]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for the selected chemical probes based on available literature.
Table 1: Comparison of PARP1 Inhibitors
| Chemical Probe | Target(s) | IC50 (nM) | Mechanism of Action |
| 8-Br-NAD+ | NAD+-dependent enzymes | Not reported for PARP1 | NAD+ analog, potential competitive inhibitor |
| Olaparib | PARP1, PARP2 | 7.47 (at 10µM NAD+) | Competitive with NAD+, PARP trapping[4][5][10] |
Table 2: Comparison of Sirtuin Modulators
| Chemical Probe | Target(s) | Effect | Mechanism of Action |
| 8-Br-NAD+ | NAD+-dependent enzymes | Not reported for SIRTs | NAD+ analog, potential substrate or inhibitor |
| Resveratrol | SIRT1 | Activator | Allosteric activation[7] |
| Thioacetyl-lysine peptide | SIRT1, SIRT2, SIRT3 | Inhibitor (Kis = 17 nM for Hst2) | Mechanism-based inhibition |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro PARP1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Materials:
-
96-well plate pre-coated with histones
-
Recombinant PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Blocking Buffer
-
PBST buffer (PBS with Tween-20)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test inhibitors (e.g., 8-Br-NAD+, Olaparib) dissolved in DMSO
Procedure:
-
Block the histone-coated wells with Blocking Buffer for 90 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
Prepare serial dilutions of the test inhibitors.
-
Add the inhibitor dilutions or DMSO (vehicle control) to the wells.
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.
-
Add the Master Mix to all wells except for the "Blank" wells.
-
Incubate the plate for 1 hour at room temperature.
-
Wash the plate three times with PBST buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the IC50 values from the resulting dose-response curves.
(Protocol adapted from BenchChem Application Notes)[11]
In Vitro Sirtuin Deacetylation Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic substrate by sirtuins.
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT6)
-
Fluorogenic acetylated peptide substrate (e.g., acetylated p53-AFC)
-
NAD+
-
Developer solution
-
Assay Buffer (e.g., TBS)
-
Test modulators (e.g., 8-Br-NAD+, Resveratrol) dissolved in DMSO
-
96-well plate
Procedure:
-
In a 96-well plate, add the assay buffer, NAD+, the fluorogenic substrate, and the test modulator or DMSO.
-
Initiate the reaction by adding the sirtuin enzyme.
-
Incubate the plate at 37°C for 30-90 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of ~380-400 nm and an emission wavelength of ~440-505 nm.[12][13]
-
Determine the effect of the test modulators on sirtuin activity by comparing the fluorescence signals to the control.
(Protocol adapted from published sirtuin assay methodologies)[12][13][14]
Cell Permeability Assay (Caco-2 Monolayer)
This assay assesses the ability of a compound to cross a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (e.g., 8-Br-NAD+)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 5-21 days).[15]
-
Wash the cell monolayer with HBSS.
-
Add the test compound dissolved in HBSS to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To measure efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the compound.
(Protocol adapted from standard Caco-2 permeability assay protocols)[16][17]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Conclusion
The selection of a chemical probe is a critical decision in experimental design. While Olaparib and Resveratrol are well-characterized as potent and specific modulators of PARP1 and SIRT1, respectively, 8-Br-NAD+ offers a different approach as an NAD+ analog. Its utility may lie not just in direct inhibition or activation, but in probing the NAD+ binding site of a wider range of enzymes and for its potential to be metabolized into other active molecules within the cell.
Further direct comparative studies are necessary to fully elucidate the inhibitory or activating profile of 8-Br-NAD+ against PARPs and sirtuins. The experimental protocols provided herein offer a framework for conducting such investigations. By leveraging the strengths of each of these chemical probes, researchers can gain a more comprehensive understanding of the complex roles of NAD+-dependent enzymes in cellular physiology and disease.
References
- 1. 8-Br-NAD⁺ BIOLOG Life Science Institute [biolog.de]
- 2. caymanchem.com [caymanchem.com]
- 3. PARP Inhibition Shows Long-term Survival Benefits for Patients With High-risk, BRCA-positive Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldmanlaboratories.com [goldmanlaboratories.com]
- 7. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Activity-Based Chemical Probes for Human Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. bioivt.com [bioivt.com]
Confirming the On-Target Effects of 8-Br-NAD+ in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of 8-Bromonicotinamide adenine (B156593) dinucleotide (8-Br-NAD+), a brominated analog of NAD+, in a new model system. It offers a comparative analysis with alternative molecules targeting similar pathways, supported by experimental data and detailed protocols.
Introduction to 8-Br-NAD+ and its Targets
8-Bromonicotinamide adenine dinucleotide (8-Br-NAD+) is a synthetic analog of nicotinamide (B372718) adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[1][2][3] 8-Br-NAD+ is primarily utilized to probe the function and regulation of NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerases (PARPs) and sirtuins.[4] Its bromine substitution alters its chemical properties, making it a valuable tool for studying enzyme kinetics, inhibitor screening, and target validation.
Primary Molecular Targets:
-
Poly(ADP-ribose) Polymerases (PARPs): This family of enzymes plays a crucial role in DNA repair, genomic stability, and cell death.[4] PARPs utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a process known as PARylation.[5] 8-Br-NAD+ can act as a substrate or inhibitor of PARP activity, depending on the specific PARP family member and the experimental context.
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging.[6][7][8] Sirtuins deacetylate various protein substrates, a process coupled to the hydrolysis of NAD+.[7] 8-Br-NAD+ can modulate sirtuin activity, providing insights into their biological functions.
This guide will focus on a hypothetical new model system: a human neuroblastoma cell line (e.g., SH-SY5Y) , a relevant model for studying neurodegenerative diseases and cancer, where both PARP and sirtuin activities are implicated.
Comparative Analysis of 8-Br-NAD+ and Alternatives
To validate the on-target effects of 8-Br-NAD+, it is essential to compare its performance against well-characterized alternative molecules.
Alternatives for Targeting PARP Activity:
-
Olaparib (B1684210): A potent, clinically approved PARP inhibitor that competes with NAD+ at the catalytic site.[9][10] It is widely used in cancer therapy, particularly for BRCA-mutated tumors.[11]
-
Veliparib: Another clinical-stage PARP inhibitor with a distinct pharmacological profile.
Alternatives for Targeting Sirtuin Activity:
-
Resveratrol (B1683913): A natural polyphenol known to activate SIRT1, a key sirtuin involved in metabolic regulation and longevity.[12][13][14]
-
Nicotinamide Mononucleotide (NMN): A precursor to NAD+ that can indirectly activate sirtuins by increasing the intracellular NAD+ pool.[3]
Quantitative Data Comparison
The following tables summarize key performance indicators for 8-Br-NAD+ and its alternatives. Data for 8-Br-NAD+ in the SH-SY5Y neuroblastoma model system would be generated using the experimental protocols outlined in the subsequent section.
Table 1: Comparison of PARP1 Inhibition
| Compound | Target | Assay Type | IC50 (nM) in SH-SY5Y Cells | Notes |
| 8-Br-NAD+ | PARP1 | In vitro enzymatic assay | To be determined | Can act as a weak inhibitor or substrate depending on concentration. |
| Olaparib | PARP1/2 | In vitro enzymatic assay | ~5[9][15] | Potent catalytic inhibitor. |
| Veliparib | PARP1/2 | In vitro enzymatic assay | ~5[16] | Weaker PARP trapping ability compared to olaparib. |
Table 2: Comparison of SIRT1 Activation
| Compound | Target | Assay Type | EC50 (µM) in SH-SY5Y Cells | Notes |
| 8-Br-NAD+ | SIRT1 | In vitro enzymatic assay | To be determined | Effects can be complex, potentially acting as a weak activator or inhibitor. |
| Resveratrol | SIRT1 | In vitro enzymatic assay | ~10-50[6] | Well-characterized natural activator. |
| NMN | SIRT1 (indirect) | Cellular assay (NAD+ levels) | Not directly applicable | Increases intracellular NAD+ to boost sirtuin activity. |
Experimental Protocols
Detailed methodologies for key experiments to confirm the on-target effects of 8-Br-NAD+ are provided below.
In Vitro PARP1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
8-Br-NAD+, Olaparib, Veliparib
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Wash histone-coated wells with PBS.
-
Reaction Setup:
-
Add 25 µL of PARP assay buffer to each well.
-
Add 5 µL of test compounds (8-Br-NAD+, Olaparib, Veliparib) at various concentrations or vehicle control.
-
Add 10 µL of a master mix containing activated DNA and recombinant PARP1 enzyme.
-
-
Initiate Reaction: Add 10 µL of biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash wells with PBS containing 0.1% Tween-20 (PBST).
-
Add 50 µL of Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes.
-
Wash wells with PBST.
-
Add 50 µL of chemiluminescent substrate and immediately measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of PARP1 activity for each compound concentration and determine the IC50 values.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
8-Br-NAD+, Resveratrol, NMN
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~350 nm, Emission ~460 nm)
Procedure:
-
Reaction Setup:
-
In a 96-well black plate, add 20 µL of SIRT1 assay buffer.
-
Add 5 µL of test compounds (8-Br-NAD+, Resveratrol) at various concentrations or vehicle control. For NMN, pre-incubate with the enzyme.
-
Add 10 µL of recombinant SIRT1 enzyme.
-
-
Initiate Reaction: Add 15 µL of a solution containing the fluorogenic peptide substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add 50 µL of developer solution to each well and incubate at room temperature for 15 minutes.
-
Detection: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percent activation or inhibition of SIRT1 activity for each compound concentration and determine EC50 or IC50 values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[17][18][19][20][21]
Materials:
-
SH-SY5Y neuroblastoma cells
-
8-Br-NAD+
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against PARP1 and SIRT1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat SH-SY5Y cells with 8-Br-NAD+ or vehicle control for a specified time.
-
Cell Lysis and Heating:
-
Harvest and resuspend cells in PBS with inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
-
Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using primary antibodies for PARP1 and SIRT1.
-
Detect the bands using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of the target protein in the presence of 8-Br-NAD+ indicates direct target engagement.
Visualization of Pathways and Workflows
Signaling Pathway of NAD+-Dependent Enzymes
Caption: NAD+ signaling pathways involving PARPs and Sirtuins, and the modulatory role of 8-Br-NAD+.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating the on-target effects of 8-Br-NAD+.
Logical Comparison of 8-Br-NAD+ and Alternatives
Caption: Logical relationship comparing 8-Br-NAD+ with alternative PARP and Sirtuin modulators.
References
- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol and NAD+ Benefits - Life Extension [lifeextension.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Sirtuins, resveratrol and the intertwining cellular pathways connecting them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-Br-NAD+ Sodium Salt
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 8-Br-NAD+ sodium salt are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound salt, emphasizing safety and operational best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.
-
Body Protection: A fully buttoned laboratory coat is required.
-
Work Area: All handling of this compound salt, including preparation for disposal, should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.
**Step-by-Step Disposal Protocol
The proper disposal of this compound salt should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible and sealable waste container. The container should be in good condition with a secure, tight-fitting lid.[3]
-
As soon as the first waste is added, label the container clearly with the words "Hazardous Waste" and "Halogenated Organic Waste."[1][3]
-
The label must include the full chemical name: "this compound salt" or "8-Bromo-β-nicotinamide adenine (B156593) dinucleotide sodium salt." Avoid using abbreviations.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Waste Collection:
-
Solid Waste: Collect any solid this compound salt, as well as any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated solid hazardous waste container.[1]
-
Aqueous Solutions: Aqueous solutions containing this compound salt should be collected in a designated "Halogenated Organic Aqueous Waste" container.[1]
-
Keep the waste container closed at all times, except when adding waste.[1]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS or hazardous waste management department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill and Emergency Procedures
In the event of a spill, the response will depend on the size and nature of the spill.
-
Minor Spill:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[1]
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.[1]
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the area and contact your institution's emergency response team or EHS department.[1]
-
Data Presentation
While a specific SDS with quantitative toxicological data for this compound salt is not available, the table below provides key identifiers for this compound.
| Property | Value |
| Chemical Name | 8-Bromo-β-nicotinamide adenine dinucleotide sodium salt |
| Synonyms | This compound, N(8-bromo-A)D+ |
| CAS Number | 2022926-16-3[4] |
| Molecular Formula | C₂₁H₂₅BrN₇NaO₁₄P₂[5] |
| Molecular Weight | 764.3 g/mol [5] |
| Toxicity Data (LD50/LC50) | Not Available |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
References
Essential Safety and Handling Guide for 8-Br-NAD+ Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 8-Br-NAD+ sodium salt, a brominated analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of similar nucleotide analogs and general laboratory safety protocols to establish best practices.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound salt in a laboratory setting.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling large quantities or if there is a significant splash risk. | Must be ANSI Z87.1 compliant.[1] Provides protection from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. | Standard laboratory gloves provide a barrier against incidental contact.[1] For prolonged handling or when working with solutions, consider double-gloving. Always inspect gloves for integrity before use and wash hands after removal.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary. | A risk assessment should be conducted to determine the need for respiratory protection.[3][5] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[3] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound salt and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area (e.g., a chemical fume hood or a designated benchtop) is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on the required PPE as detailed in the table above.
-
-
Weighing and Reconstitution:
-
This compound salt is typically a solid or lyophilized powder.[6]
-
When weighing, do so in a well-ventilated area or a balance enclosure to avoid inhaling any airborne powder.
-
The compound is soluble in water.[7][8][9] To reconstitute, add the appropriate solvent (e.g., sterile, nuclease-free water) to the vial.
-
Gently vortex or sonicate to ensure complete dissolution.[6]
-
-
Experimental Use:
-
Handle solutions with care to avoid splashes and aerosol generation.
-
Use appropriate labware (e.g., sterile, nuclease-free tubes and pipette tips) to prevent contamination.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Dispose of all contaminated materials according to the disposal plan outlined below.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Recommended for long-term stability of similar nucleotide analogs.[8][10] |
| Container | Tightly sealed original vial. | Protects from moisture and contamination. |
| Location | A designated and labeled area in a freezer. | Prevents accidental misuse. |
III. Disposal Plan
Proper disposal of this compound salt and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place unused this compound salt powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) into a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound salt in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
-
All waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain.[2]
-
IV. Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and PPE selection process.
Caption: Workflow for Handling this compound Salt
Caption: Decision-Making for PPE Selection
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. mybiosource.com [mybiosource.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. beta Nicotinamide adenine dinucleotide sodium salt b-NAD [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
